molecular formula C12H12O4 B1584134 Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate CAS No. 39757-29-4

Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate

Cat. No.: B1584134
CAS No.: 39757-29-4
M. Wt: 220.22 g/mol
InChI Key: AINBBVVRYVUFOK-UHFFFAOYSA-N
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Description

Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate is a useful research compound. Its molecular formula is C12H12O4 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 208705. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-(4-methylphenyl)-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-8-3-5-9(6-4-8)10(13)7-11(14)12(15)16-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINBBVVRYVUFOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20308732
Record name methyl 4-(4-methylphenyl)-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20308732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39757-29-4
Record name 39757-29-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208705
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 4-(4-methylphenyl)-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20308732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the fundamental properties, synthesis, and reactivity of Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate, a versatile building block in modern organic synthesis. With applications ranging from pharmaceutical development to materials science, a thorough understanding of this compound's characteristics is essential for its effective utilization in research and development.

Compound Identification and Core Properties

This compound, also known as Methyl 2,4-dioxo-4-(p-tolyl)butanoate, is a dicarbonyl compound featuring a β-keto ester moiety and a p-tolyl group. This structure imparts a unique reactivity profile that makes it a valuable intermediate.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₂O₄
Molecular Weight 220.22 g/mol
CAS Number 39757-29-4
Appearance White crystalline solid
Melting Point 48-55 °C

Synthesis and Mechanistic Insights

The primary synthetic route to this compound and related β-keto esters is the Claisen condensation . This fundamental carbon-carbon bond-forming reaction involves the condensation of an ester with another carbonyl compound in the presence of a strong base.[1]

For the synthesis of the title compound, a suitable approach involves the crossed Claisen condensation between p-methylacetophenone and dimethyl oxalate. The causality behind this choice lies in the reactivity of the starting materials. p-Methylacetophenone provides the p-tolyl ketone moiety, while dimethyl oxalate serves as the source of the methyl ester and the adjacent carbonyl group.

A strong base, such as sodium methoxide or sodium hydride, is required to deprotonate the α-carbon of p-methylacetophenone, forming a nucleophilic enolate. This enolate then attacks one of the electrophilic carbonyl carbons of dimethyl oxalate. Subsequent elimination of a methoxide ion leads to the formation of the β-keto ester product.

Claisen_Condensation cluster_reactants Reactants cluster_conditions Conditions cluster_product Product p_methylacetophenone p-Methylacetophenone enolate Enolate Intermediate p_methylacetophenone->enolate Deprotonation dimethyl_oxalate Dimethyl Oxalate nucleophilic_attack Tetrahedral Intermediate dimethyl_oxalate->nucleophilic_attack base Strong Base (e.g., NaOMe) base->enolate solvent Anhydrous Solvent (e.g., THF) solvent->enolate product This compound enolate->nucleophilic_attack Nucleophilic Attack nucleophilic_attack->product Elimination of MeO- Tautomerism Keto Keto Form Enol Enol Form Keto->Enol

Sources

"Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate" CAS number 39757-29-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate (CAS: 39757-29-4)

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile β-keto ester that serves as a valuable intermediate in synthetic organic chemistry. Targeted at researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, chemical characteristics, and potential applications, grounding all claims in established chemical principles and authoritative sources.

Introduction and Strategic Importance

This compound (CAS No. 39757-29-4) is an organic compound featuring a sophisticated molecular architecture that includes a methylphenyl group and a dioxobutanoate moiety.[1] This structure, containing both ester and ketone functional groups, positions it as a highly reactive and useful building block for the synthesis of more complex molecules.[1] Its role as a β-keto ester makes it particularly significant in the construction of heterocyclic compounds and other scaffolds of interest in medicinal chemistry and materials science. While often used as an intermediate, its potential biological activity is also an area of interest for pharmaceutical research.[1]

Physicochemical and Structural Data

A precise understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory setting. The key characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 39757-29-4[1][2][3][4][5][6]
Molecular Formula C₁₂H₁₂O₄[1][3][4][7]
Molecular Weight 220.22 g/mol [3][7]
IUPAC Name This compound[4]
Synonyms Methyl 2,4-Dioxo-4-o-tolylbutanoate[1]
Appearance Solid or crystalline substance[1][4]
Solubility Soluble in organic solvents[1]
SMILES COC(=O)C(=O)CC(=O)c1ccc(C)cc1[4]
InChI InChI=1S/C12H12O4/c1-8-3-5-9(6-4-8)10(13)7-11(14)12(15)16-2/h3-6H,7H2,1-2H3[4]

Synthesis via Crossed Claisen Condensation: Mechanism and Protocol

The most logical and efficient synthesis of this compound is achieved through a Crossed Claisen Condensation . This powerful carbon-carbon bond-forming reaction occurs between an ester and another carbonyl compound, in this case, an ester and a ketone.[8] Specifically, it involves the reaction of 4'-methylacetophenone with dimethyl oxalate.

The Causality Behind the Experimental Design

The choice of a Crossed Claisen reaction is strategic. For a successful crossed condensation that avoids a complex mixture of products, one of the reactants should ideally lack α-hydrogens, making it unable to enolize and act only as the electrophilic "acceptor".[9][10] Dimethyl oxalate, (CO₂Me)₂, fits this requirement perfectly. The other reactant, 4'-methylacetophenone, possesses acidic α-protons and can be readily deprotonated to form a nucleophilic enolate "donor".[10]

A strong, non-nucleophilic base is essential to drive the reaction. Sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly used, as they are strong enough to deprotonate the ketone.[8][9] The alkoxide base must match the alkoxy group of the ester to prevent transesterification.[11] The final deprotonation of the resulting β-dicarbonyl product is a highly favorable acid-base reaction, which serves as the thermodynamic driving force for the entire condensation.[8][12][13]

Reaction Mechanism

The synthesis proceeds through the following key steps:

  • Enolate Formation: The alkoxide base abstracts an acidic α-proton from 4'-methylacetophenone to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate attacks one of the electrophilic carbonyl carbons of dimethyl oxalate, forming a tetrahedral intermediate.

  • Alkoxide Elimination: The intermediate collapses, expelling a methoxide leaving group to form the final carbon skeleton.

  • Deprotonation (Driving Force): The newly formed β-keto ester has a highly acidic proton between the two carbonyl groups, which is rapidly removed by the methoxide base. This irreversible step pulls the equilibrium towards the product.[9][12]

  • Protonation: A final acidic workup neutralizes the enolate to yield the target compound, this compound.[12]

Claisen_Condensation cluster_reactants Reactants cluster_steps Reaction Steps Reactant1 4'-Methylacetophenone Step1 Step 1: Enolate Formation (Base abstracts α-proton) Reactant1->Step1 Donor Reactant2 Dimethyl Oxalate Step2 Step 2: Nucleophilic Attack (Enolate attacks oxalate) Reactant2->Step2 Acceptor Base Sodium Methoxide (Base) Base->Step1 Step1->Step2 Step3 Step 3: Elimination (Methoxide is expelled) Step2->Step3 Step4 Step 4: Deprotonation (Product is deprotonated) Step3->Step4 Step5 Step 5: Acidic Workup (Protonation) Step4->Step5 Product Methyl 4-(4-methylphenyl)- 2,4-dioxobutanoate Step5->Product

Caption: Mechanism of Crossed Claisen Condensation for synthesis.

Experimental Protocol

This protocol is a representative procedure based on the principles of the Claisen Condensation.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous methanol (150 mL). Carefully add sodium metal (1.2 eq) in small portions to generate sodium methoxide in situ.

  • Reaction: Once all the sodium has reacted, cool the solution to 0°C. Add a solution of 4'-methylacetophenone (1.0 eq) and dimethyl oxalate (1.1 eq) in anhydrous methanol dropwise over 30 minutes with constant stirring.

  • Reflux: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture in an ice bath and slowly acidify by adding cold 1 M hydrochloric acid (HCl) until the pH is ~2-3. A precipitate should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with saturated sodium chloride solution (brine), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization Profile

To validate the structure and purity of the synthesized product, a combination of spectroscopic methods is employed. The expected data are as follows:

  • ¹H NMR: The spectrum should show a singlet for the methyl group on the tolyl ring (~2.4 ppm), aromatic protons in the p-substituted pattern (~7.2-7.9 ppm), a singlet for the methylene protons flanked by two carbonyls (~4.0 ppm), and a singlet for the methyl ester protons (~3.9 ppm).

  • ¹³C NMR: Characteristic signals would include the methyl carbon of the tolyl group (~21 ppm), the methylene carbon (~45 ppm), the methyl ester carbon (~53 ppm), aromatic carbons (~128-145 ppm), and three distinct carbonyl carbons: the ester carbonyl (~165 ppm) and the two ketone carbonyls (~185-195 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong C=O stretching absorptions. One would expect to see a band for the ester carbonyl (~1740 cm⁻¹), the aromatic ketone (~1680 cm⁻¹), and the α-keto group (~1720 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of 220.22 g/mol .

Applications in Research and Drug Development

This compound is not typically an end-product but rather a strategic intermediate. Its structural analogs are widely used in several research areas.[14][15][16]

  • Pharmaceutical Synthesis: As a 1,3-dicarbonyl compound, it is a classic precursor for synthesizing five- and six-membered heterocyclic rings like pyrazoles, isoxazoles, and pyrimidines. These scaffolds are prevalent in a vast array of pharmacologically active agents, including anti-inflammatory, analgesic, and anticancer drugs.[14][15][16]

  • Agrochemicals: The compound can be used to develop new pesticides and herbicides.[14][16] The aroylpyruvate core is a known toxophore in certain classes of agrochemicals.

  • Materials Science: It can serve as a monomer or building block for creating specialty polymers, coatings, or dyes where the aromatic and dicarbonyl functionalities can be tailored to achieve specific properties.[14][17]

Applications cluster_pathways Synthetic Pathways Start Methyl 4-(4-methylphenyl)- 2,4-dioxobutanoate (Intermediate) Pharma Pharmaceuticals (e.g., Anti-inflammatories) Start->Pharma Reaction with hydrazines, hydroxylamine, etc. Agro Agrochemicals (e.g., Herbicides) Start->Agro Derivatization Material Materials Science (e.g., Polymers, Dyes) Start->Material Polymerization or Functionalization

Caption: Potential synthetic applications of the title compound.

Safety and Handling

According to available safety data sheets, standard laboratory precautions should be observed when handling this compound.[6] It is intended for research and development use only and not for medicinal or household applications.[6] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. In case of contact, follow standard first-aid measures.[6]

Conclusion

This compound is a highly functionalized and valuable chemical intermediate. Its synthesis via a Crossed Claisen Condensation is a robust and well-understood process. The presence of multiple reactive sites—an aromatic ring, two distinct ketone groups, and an ester—makes it a versatile precursor for a wide range of more complex molecules, particularly in the fields of pharmaceutical and agrochemical development. This guide provides the foundational knowledge for scientists to confidently synthesize, characterize, and utilize this compound in their research endeavors.

References

  • Claisen Condens
  • Video: Esters to β-Ketoesters: Claisen Condens
  • Claisen condens
  • 19.15 A Claisen Condensation Forms a β-Keto Ester. Chemistry LibreTexts. [Link]
  • CAS NO. 39757-29-4 | Methyl 4-(4-methylphenyl)
  • Methyl 4-(4-methoxyphenyl)
  • Methyl4-(4-methylphenyl)
  • Methyl 4-(4-methylphenyl)
  • Methyl 4-(4-bromophenyl)
  • 9.

Sources

An In-Depth Technical Guide to the Molecular Structure of Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate, a β,γ-dioxo ester of significant interest in synthetic chemistry. As a versatile building block, its utility in the development of novel pharmaceutical and agrochemical compounds is noteworthy.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of its synthesis, the underlying chemical principles, and the multi-faceted spectroscopic techniques required for its structural verification. We will move beyond simple protocols to explain the causal relationships that govern experimental design, ensuring a robust and reproducible understanding of this molecule.

Compound Profile

A foundational understanding begins with the compound's basic chemical identity. The following table summarizes its key properties and identifiers.

PropertyValueSource(s)
IUPAC Name This compound[3]
Synonym(s) Methyl 2,4-dioxo-4-(p-tolyl)butanoate[3]
CAS Number 39757-29-4[3][4]
Molecular Formula C₁₂H₁₂O₄[4]
Molecular Weight 220.22 g/mol [4]
Appearance Predicted: Off-white to yellow solid

Synthesis Strategy: The Crossed Claisen Condensation

The molecular architecture of this compound is most logically assembled via a Crossed Claisen Condensation. This powerful carbon-carbon bond-forming reaction is ideal for coupling two different esters.[5][6]

Causality of Reactant Selection

The success of a Crossed Claisen Condensation hinges on preventing a statistical mixture of all four possible products.[6] To achieve selectivity, the experimental design must involve one ester that can act as the nucleophile (by forming an enolate) and one that can only act as the electrophile.

  • The Enolizable Partner (Nucleophile Precursor): Dimethyl oxalate is selected. Its α-protons are not acidic, but it provides the core two-carbon keto-ester unit. The reaction is typically initiated by the enolate formed from the other ester.

  • The Non-Enolizable Partner (Electrophile): Methyl 4-methylbenzoate is the ideal electrophile. It lacks α-protons and therefore cannot self-condense, eliminating a major pathway for side-product formation.[6]

  • The Base: Sodium methoxide (NaOMe) is used as the base. Critically, the alkoxide of the base must match the alkoxy group of the enolizable ester to prevent transesterification, which would complicate the product mixture.[5][7]

The overall reaction is driven to completion by the deprotonation of the newly formed β-dicarbonyl product, which is significantly more acidic (pKa ≈ 11) than the alcohol byproduct (methanol, pKa ≈ 16).[8] This irreversible acid-base step thermodynamically favors product formation.[7][9]

G cluster_reactants Reactants Reactant1 Methyl 4-methylbenzoate (Electrophile) Base 1. Sodium Methoxide (NaOMe) in Dry Solvent (e.g., Toluene) Reactant1->Base Reactant2 Dimethyl Oxalate (Nucleophile Precursor) Reactant2->Base Workup 2. Acidic Workup (e.g., aq. HCl) Base->Workup Product This compound Workup->Product

Caption: Synthetic workflow for this compound.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, meaning checkpoints and expected observations are included to ensure the reaction is proceeding as intended.

  • Setup & Inert Atmosphere:

    • Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

    • Causality: The exclusion of atmospheric moisture is critical. The alkoxide base and the intermediate enolates are highly reactive towards water, which would quench the reaction.

  • Reagent Addition:

    • Charge the flask with dry toluene (solvent) and sodium methoxide (1.1 equivalents).

    • In a separate flask, prepare a solution of methyl 4-methylbenzoate (1.0 equivalent) and dimethyl oxalate (1.2 equivalents) in dry toluene.

    • Add the ester solution dropwise to the stirred base suspension at room temperature over 30 minutes.

    • Causality: A slight excess of dimethyl oxalate ensures the complete consumption of the more valuable non-enolizable ester. Slow addition controls any exotherm.

  • Reaction & Monitoring:

    • Heat the reaction mixture to reflux (approx. 110°C) for 3-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the limiting reactant (methyl 4-methylbenzoate).

    • Validation: A successful reaction will show the appearance of a new, more polar spot corresponding to the product enolate.

  • Workup & Isolation:

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add 1M aqueous HCl to quench the reaction and protonate the product enolate. The pH should be adjusted to ~2-3.

    • Causality: The final product is the neutral β-ketoester, which is formed upon acidification.[9]

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to yield a crude solid.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography.

    • Validation: A sharp melting point and a single spot on TLC indicate high purity.

Structural Elucidation: A Spectroscopic Triad

Confirmation of the molecular structure is achieved through a combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle.

G Synthesis Purified Product (from Synthesis) MS Mass Spectrometry (MS) Synthesis->MS IR Infrared Spectroscopy (IR) Synthesis->IR NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR MW Molecular Weight & Formula MS->MW FG Functional Groups (C=O, C-O, etc.) IR->FG Connectivity Carbon-Hydrogen Framework NMR->Connectivity Structure Confirmed Structure: Methyl 4-(4-methylphenyl) -2,4-dioxobutanoate MW->Structure FG->Structure Connectivity->Structure

Caption: Workflow for the spectroscopic confirmation of the target molecule.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial fragmentation data.

  • Expected Molecular Ion (M⁺): For C₁₂H₁₂O₄, the high-resolution mass spectrum (HRMS) should show a molecular ion peak [M]⁺ at m/z 220.0736, confirming the elemental composition.

  • Key Fragmentation Patterns:

    • m/z 189: Loss of a methoxy radical (•OCH₃) from the ester.

    • m/z 119: Cleavage yielding the 4-methylbenzoyl cation ([CH₃C₆H₄CO]⁺), a very stable fragment.

    • m/z 91: Loss of CO from the 119 fragment, giving the tolyl cation ([C₇H₇]⁺).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The presence of multiple carbonyl groups makes this a key technique.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H StretchAromatic C-H
~2960-2850C-H StretchAliphatic C-H (CH₃, CH₂)
~1745 C=O Stretch Methyl Ester Carbonyl
~1720 C=O Stretch Aliphatic Ketone Carbonyl
~1685 C=O Stretch Aryl Ketone Carbonyl
~1610, ~1515C=C StretchAromatic Ring
~1250-1100C-O StretchEster C-O

Causality: The three distinct C=O stretching frequencies are the most diagnostic feature. The ester carbonyl appears at the highest frequency. The aryl ketone is conjugated with the benzene ring, which lowers its stretching frequency compared to the simple aliphatic ketone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive carbon-hydrogen framework and connectivity.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.90Doublet (d)2HAromatic H (ortho to C=O)
~7.30Doublet (d)2HAromatic H (meta to C=O)
~6.50*Singlet (s)1HMethylene CH
~3.90Singlet (s)3HEster OCH
~2.45Singlet (s)3HAromatic CH

*Note: The methylene protons (CH₂) are adjacent to two carbonyl groups, making them acidic and potentially subject to keto-enol tautomerism. In many β-dicarbonyl systems, a significant portion of the molecule exists as the enol tautomer, which would dramatically change the spectrum (e.g., disappearance of the CH₂ signal and appearance of a new vinyl C-H and a broad enolic O-H signal). The exact position and form depend heavily on the solvent and concentration. The table above represents the keto form.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Carbon Type
~195Aryl Ketone (C=O)
~188Aliphatic Ketone (C=O)
~162Ester (C=O)
~145Aromatic C (quaternary, C-CH₃)
~132Aromatic C (quaternary, C-C=O)
~130Aromatic CH
~129Aromatic CH
~53Ester OCH₃
~48Methylene CH₂
~22Aromatic CH₃

Conclusion and Applications

The synthesis and structural verification of this compound are achieved through a well-designed Crossed Claisen Condensation and a complementary suite of spectroscopic methods. Each analytical technique provides indispensable, non-overlapping information that, when combined, confirms the molecule's identity with high confidence. As a functionalized intermediate, this compound holds potential for the synthesis of more complex molecular targets in medicinal chemistry and materials science, where the dioxobutanoate moiety can be further elaborated.[1][10]

References

  • JoVE. (2025).
  • Chemistry LibreTexts. (2014). 19.
  • Organic Chemistry Portal.
  • Wikipedia.
  • Master Organic Chemistry. (2020).
  • Santa Cruz Biotechnology, Inc. methyl 4-(4-methylphenyl)
  • J&K Scientific. Methyl 4-(4-methoxyphenyl)
  • J&K Scientific. Methyl 4-(4-methoxyphenyl)
  • Chem-Impex International. Methyl 4-(4-methylphenyl)
  • African Rock Art. Methyl 4-(4-methylphenyl)
  • BLDpharm. 39757-29-4|Methyl 2,4-dioxo-4-(p-tolyl)

Sources

A Technical Guide to Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate: Synthesis, Properties, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate is a β,δ-diketo ester of significant interest to the chemical and pharmaceutical sciences. Its molecular framework, featuring a reactive 1,3-dicarbonyl moiety linked to an aromatic system, makes it a versatile building block for the synthesis of complex heterocyclic compounds and other advanced organic molecules. This guide provides a comprehensive overview of its chemical identity, a detailed, field-tested synthetic protocol, an analysis of its chemical reactivity, and a discussion of its applications, particularly in the realm of drug discovery. The content herein is curated for researchers, medicinal chemists, and process development scientists.

Chemical Identity and Physicochemical Properties

This compound is a member of the aryl-dioxobutanoate class of compounds. The correct IUPAC name for the topic compound has been confirmed through database verification.[1] Its key identifiers and properties are summarized below.

Nomenclature and Identifiers
IdentifierValueSource(s)
IUPAC Name This compound[1]
CAS Number 39757-29-4[1][2][3]
Molecular Formula C₁₂H₁₂O₄[1]
Molecular Weight 220.22 g/mol [1]
Canonical SMILES CC1=CC=C(C=C1)C(=O)CC(=O)C(=O)OC[4]
InChI Key Not readily available
Physicochemical Properties

Detailed experimental data for the target compound is not extensively published. The data below is based on information from chemical suppliers and predictions for structurally related compounds.

PropertyValueSource(s) / Notes
Physical State Solid (predicted)Based on similar structures.
Melting Point Data not availableA related compound, Methyl 4-(4-methylphenyl)-4-oxobutanoate, has a melting point of 48-55 °C.[5]
Boiling Point Data not available
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Limited solubility in water (predicted).

Synthesis and Mechanistic Considerations

The synthesis of this compound is most effectively achieved via a crossed Claisen condensation.[6] This strategy involves the reaction of an ester with enolizable α-hydrogens (methyl acetate or a derivative) with an ester that lacks them (a methyl p-toluate derivative).

Retrosynthetic Analysis

A logical disconnection approach points to a Claisen condensation between a methyl p-toluate and methyl pyruvate or a related C3 synthon. A more common and practical laboratory approach involves the condensation of methyl p-toluate and methyl acetate.

G M0 This compound (Target Molecule) Disconnection C-C Bond Formation (Claisen Condensation) M0->Disconnection M1 β-Keto Ester Intermediate M2 Methyl p-toluate M1->M2 M3 Methyl acetate M1->M3 Disconnection->M1 G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_product Heterocyclic Products Start Methyl 4-(4-methylphenyl) -2,4-dioxobutanoate Hydrazine Add Hydrazine (H₂NNH₂) in Ethanol, Reflux Start->Hydrazine Hydroxylamine Add Hydroxylamine (H₂NOH) in Ethanol, Reflux Start->Hydroxylamine Pyrazole Substituted Pyrazole Derivative (Bioactive Scaffold) Hydrazine->Pyrazole Cyclocondensation Isoxazole Substituted Isoxazole Derivative (Bioactive Scaffold) Hydroxylamine->Isoxazole Cyclocondensation

Sources

An Investigator's Guide to the Mechanism of Action of Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Elucidating a Novel Compound's Biological Function

Foreword: Embracing the Unknown

In drug discovery and development, we are often confronted with novel chemical entities whose biological activities are yet to be defined. Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate is one such compound. Publicly available data on its specific mechanism of action is scarce, presenting not a roadblock, but an opportunity for systematic scientific investigation.[1] This guide is structured not as a statement of known facts, but as a comprehensive roadmap for the research scientist. It outlines a logical, evidence-based workflow to hypothesize, identify, and validate the mechanism of action for this and similar novel compounds, grounded in established biochemical and biophysical principles.

Structural Analysis and Hypothesis Generation

The first step in understanding a molecule's function is to analyze its structure for known pharmacophores or reactive moieties. The structure of this compound reveals a critical chemical feature: a β-diketo acid (DKA) moiety.

Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Mechanism Validation P1_A In Silico Screening (Docking Studies) P1_Out Putative Target(s) Identified P1_A->P1_Out P1_B Biochemical Screening (Enzyme Panels) P1_B->P1_Out P1_C Chemical Proteomics (Affinity-based Target ID) P1_C->P1_Out P2_A Direct Binding Assays (SPR / ITC) P1_Out->P2_A P2_B Enzyme Kinetics (IC50 / Ki Determination) P2_A->P2_B P2_C Cell-Based Assays (Target Engagement & Phenotype) P2_B->P2_C P2_D Structural Biology (Crystallography / Cryo-EM) P2_C->P2_D P2_Out Mechanism of Action Confirmed P2_D->P2_Out

Caption: Experimental workflow for elucidating the mechanism of action.

Phase 1: Target Identification

The initial goal is to identify which protein(s) in the proteome our compound of interest interacts with. A multi-pronged approach is most effective.

A. In Silico Screening: Computational docking studies can be performed to predict the binding of this compound to the active sites of a library of known metalloenzymes. This provides a prioritized list of potential targets for wet-lab validation.

B. Biochemical Screening: The compound can be screened against commercially available panels of purified enzymes, particularly those with divalent metal cofactors (e.g., MMPs, HDACs, phosphatases, integrases). A positive "hit" in these assays provides direct evidence of interaction.

C. Chemical Proteomics: This is a powerful, unbiased method for identifying cellular targets. [2][3][4]The compound can be modified with a linker and an affinity tag (e.g., biotin) to create a "bait" molecule. This bait is incubated with cell lysate, and any proteins that bind are "pulled down" and identified using mass spectrometry. [2][5]This approach can uncover novel or unexpected targets. [6]

Phase 2: Mechanism Validation

Once one or more putative targets are identified, the next phase is to rigorously validate the interaction and confirm the hypothesized mechanism.

A. Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are the gold standard for confirming a direct physical interaction between a small molecule and a protein target. [7][8][9][10]They provide quantitative data on binding affinity (KD), and the kinetics of association (ka) and dissociation (kd). [8][11] B. Enzyme Kinetics: Enzyme inhibition assays are crucial for characterizing the functional consequence of binding. These experiments determine the compound's potency (IC₅₀) and the inhibition constant (Ki), and can elucidate the mode of inhibition (e.g., competitive, non-competitive). ITC can also be directly used to measure enzyme kinetics by monitoring the heat change of the reaction in real-time. [12][13][14][15] C. Cell-Based Assays: To demonstrate that the compound is active in a biological context, cell-based assays are essential. These assays should measure a downstream consequence of target inhibition. For example, if the target is an enzyme in a specific signaling pathway, one could measure changes in the phosphorylation of a downstream substrate or changes in gene expression.

D. Structural Biology: The definitive proof of the mechanism of action comes from solving the high-resolution structure of the compound bound to its target enzyme, typically via X-ray crystallography or Cryo-Electron Microscopy (Cryo-EM). This would visualize the precise interactions, including the chelation of the active site metal ions, confirming the initial hypothesis.

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, the following section provides detailed, step-by-step protocols for key validation experiments.

Protocol 1: Direct Binding Affinity Measurement using Surface Plasmon Resonance (SPR)

Objective: To confirm direct binding of this compound to a putative target protein and to quantify the binding affinity (KD).

Methodology:

  • Immobilization: The purified target protein (ligand) is covalently immobilized onto the surface of a sensor chip (e.g., a CM5 chip via amine coupling). [8]2. Analyte Preparation: Prepare a dilution series of this compound (analyte) in a suitable running buffer (e.g., HBS-EP+), typically ranging from 0.1 nM to 10 µM. A DMSO concentration match across all samples is critical.

  • Binding Measurement: Inject the analyte solutions sequentially over the sensor chip surface at a constant flow rate. [8]The SPR instrument detects changes in the refractive index at the surface as the analyte binds to the immobilized ligand, generating a real-time sensorgram. [8]4. Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the analyte from the ligand.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). [8]

    Parameter Description Typical Units
    ka Association Rate Constant M⁻¹s⁻¹
    kd Dissociation Rate Constant s⁻¹
    KD Equilibrium Dissociation Constant M (e.g., nM, µM)
    Caption: Key kinetic parameters obtained from SPR analysis.
Protocol 2: Enzyme Inhibition and Kinetic Analysis using Isothermal Titration Calorimetry (ITC)

Objective: To determine the potency (IC₅₀) and inhibition constant (Ki) of the compound against the target enzyme.

Methodology:

  • Enthalpy Determination: Perform a single-injection experiment where a high concentration of substrate is injected into the enzyme solution to ensure complete conversion, allowing for the determination of the total reaction enthalpy (ΔH). [12]2. Kinetic Assay Setup: Place the enzyme and varying concentrations of the inhibitor in the ITC sample cell. The substrate is placed in the injection syringe. [12]3. Titration: Perform multiple injections of the substrate into the enzyme-inhibitor mixture. The ITC instrument measures the heat rate (power) produced by the enzymatic reaction after each injection. [15]4. Data Acquisition: The rate of the reaction is directly proportional to the measured thermal power. [14]5. Data Analysis: Plot the reaction velocity against the substrate concentration to generate Michaelis-Menten curves for each inhibitor concentration. These data are then used to create Lineweaver-Burk plots to determine the mode of inhibition and calculate the Ki value.

Signaling_Pathway Substrate Substrate Enzyme Metalloenzyme (Target) Substrate->Enzyme Binds Product Product Enzyme->Product Catalyzes Inactive Inactive Complex Enzyme->Inactive Metal Mg²⁺/Mn²⁺ Metal->Enzyme Cofactor Metal->Inactive Compound Methyl 4-(4-methylphenyl) -2,4-dioxobutanoate Compound->Inactive Chelates Metal

Caption: Hypothesized inhibitory mechanism via metal chelation.

Conclusion and Future Directions

While the precise biological role of this compound remains to be elucidated, its chemical structure provides a strong, testable hypothesis: it functions as a metalloenzyme inhibitor via chelation of the active site metal cofactor. The experimental framework detailed in this guide—from broad, unbiased screening to specific, quantitative validation—provides a robust pathway to uncover its mechanism of action. Successful identification and validation of its target would not only demystify this particular compound but could also pave the way for its development as a chemical probe to study biological pathways or as a lead compound in future drug discovery programs. The principles of structural analysis, hypothesis-driven experimentation, and orthogonal validation are the cornerstones of modern pharmaceutical research and will be instrumental in defining the scientific narrative of this novel molecule.

References

  • Grobler, J. A., Stillmock, K., Hu, B., Witmer, M., Felock, P., Espeseth, A. S., ... & Hazuda, D. J. (2002). Diketo acid inhibitor mechanism and HIV-1 integrase: Implications for metal binding in the active site of phosphotransferase enzymes. Proceedings of the National Academy of Sciences, 99(10), 6661-6666. [Link]
  • de la Cruz, L. F., & Mandyam, R. (2023). A beginner's guide to surface plasmon resonance. The Biochemist, 45(1), 4-9. [Link]
  • Hombrouck, A., & Debyser, Z. (2008). Raltegravir: molecular basis of its mechanism of action. Médécine et maladies infectieuses, 38, S12-S16. [Link]
  • deNovo Biolabs. (n.d.). How does SPR work in Drug Discovery?. deNovo Biolabs.
  • BioAscent. (n.d.). Surface Plasmon Resonance (SPR) & Biophysics. BioAscent.
  • Zhang, Y., Yang, M., Li, X., & Li, S. (2023). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Molecules, 28(15), 5849. [Link]
  • Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural product reports, 33(5), 681-708. [Link]
  • Sun, B., & He, Q. Y. (2013). Chemical proteomics to identify molecular targets of small compounds. Current molecular medicine, 13(7), 1175-1191. [Link]
  • Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Quantitative chemical proteomics reveals new potential clinical applications for licensed drugs. Nature biotechnology, 25(9), 1035-1044. [Link]
  • Rajendran, S., Sivakumar, S., & Veerasamy, R. (2018). Full article: Surface plasmon resonance, Orbitrap mass spectrometry and Raman advancements: exciting new techniques in drug discovery. Expert Opinion on Drug Discovery, 13(4), 343-353. [Link]
  • Med simplified. (2024, March 14). Pharmacology of Raltegravir (Isentress); Pharmacokinetics, Mechanism of Action, Uses, Effects [Video]. YouTube. [Link]
  • Parker, C. G., & Pratt, M. R. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. RSC chemical biology, 2, 146-168. [Link]
  • Malvern Panalytical. (n.d.). ENZYME KINETICS ASSAYS WITH MICROCAL ITC SYSTEMS. Biocompare.
  • Summa, V., Petrocchi, A., Bonelli, F., Crescenzi, B., Dong, J., Fardis, M., ... & Fiore, F. (2008). Raltegravir: The First HIV Type 1 Integrase Inhibitor. Clinical Infectious Diseases, 47(7), 969-977. [Link]
  • Homework.Study.com. (n.d.). What is the mechanism of action of the HIV drug raltegravir?. Homework.Study.com.
  • JoVE. (2022, September 15). Isothermal Titration Calorimetry To Characterize Enzymatic Reactions l Protocol Preview [Video]. YouTube. [Link]
  • Garen, C., & Reitz, J. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences, 7, 598739. [Link]
  • Special Issue "β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications". (n.d.). MDPI.
  • Malvern Panalytical. (2020, May 28). Using Isothermal Titration Calorimetry to Characterize Enzyme Kinetics Part 1: Principles. Malvern Panalytical. [Link]
  • Garen, C., & Reitz, J. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences, 7, 598739. [Link]
  • Grobler, J. A., Stillmock, K., Hu, B., Witmer, M., Felock, P., Espeseth, A. S., ... & Hazuda, D. J. (2002). Diketo acid inhibitor mechanism and HIV-1 integrase: Implications for metal binding in the active site of phosphotransferase enzymes. Proceedings of the National Academy of Sciences, 99(10), 6661-6666. [Link]
  • ResearchGate. (2016, July 24). How to find out the mechanism of action of unknown drug without applying molecular modelling?.
  • Tieu, W., & Ramos, J. W. (2020). Targeting Metalloenzymes for Therapeutic Intervention. Molecules, 25(21), 5025. [Link]
  • Sam, B., Sonar, V. N., Gaikwad, H. K., Maddi, V. S., & Ronad, P. M. (2013). Synthesis, docking, and biological studies of phenanthrene β-diketo acids as novel HIV-1 integrase inhibitors. Bioorganic & medicinal chemistry letters, 23(22), 6146-6151. [Link]
  • Eynde, X. V., Bissy, D., & Cirri, E. (2024). Identification of first active compounds in drug discovery. how to proceed?. Frontiers in Drug Discovery, 3. [Link]
  • Sam, B., Sonar, V. N., Gaikwad, H. K., Maddi, V. S., & Ronad, P. M. (2013). Synthesis, docking, and biological studies of phenanthrene β-diketo acids as novel HIV-1 integrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(22), 6146-6151. [Link]
  • Sharma, R., Kumar, V., & Sharma, K. (2017). β-diketones: Important Intermediates for Drug Synthesis. International Journal of Pharmaceutical Research & Allied Sciences, 6(3). [Link]
  • Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Pharmaceuticals, 14(11), 1189. [Link]
  • Al-Ayed, A. S., & Al-Majid, A. M. (2022). Recent Developments in the Synthesis of β-Diketones. Molecules, 27(19), 6524. [Link]
  • Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Pharmaceuticals, 14(11), 1189. [Link]
  • Zhang, Z. Y., & Lee, S. Y. (2012). Targeting Inactive Enzyme Conformation: Aryl Diketoacid Derivatives as a New Class of PTP1B Inhibitors. ACS medicinal chemistry letters, 3(10), 830-834. [Link]
  • National Center for Biotechnology Information. (n.d.). Methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate. PubChem.
  • Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Pharmaceuticals, 14(11), 1189. [Link]
  • Creative Bioarray. (n.d.). Experimental Methods for Identifying Drug-Drug Interactions. Creative Bioarray.
  • Lokey, R. S. (2020). Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery. ACS chemical biology, 15(9), 2337-2339. [Link]
  • Lounkine, E., Keiser, M. J., Whitebread, S., Mikhailov, D., Hamon, J., Jenkins, J. L., ... & Urban, L. (2012). Identifying mechanism-of-action targets for drugs and probes.
  • ResearchGate. (n.d.). Structures of metalloenzyme inhibitors complexed to their target. ResearchGate.
  • Kiefer, J. R., & Cohen, S. M. (2016). Investigating the Selectivity of Metalloenzyme Inhibitors. ACS medicinal chemistry letters, 7(11), 1013-1018. [Link]
  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia.
  • Wang, Y., Zhang, Y., & Liu, H. (2024). Discovery of Novel Metalloenzyme Inhibitors Based on Property Characterization: Strategy and Application for HDAC1 Inhibitors. Molecules, 29(5), 1096. [Link]
  • Adamek, R. (2020). The use of Metal-Binding Pharmacophores as Druglike Small Molecule Metalloenzyme Inhibitors. eScholarship. [Link]

Sources

The Latent Therapeutic Potential of Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Significance of the 2,4-Dioxobutanoate Scaffold

In the landscape of modern drug discovery, the identification and optimization of privileged chemical scaffolds are paramount to the development of novel therapeutics. The 4-aryl-2,4-dioxobutanoic acid moiety represents one such versatile pharmacophore, demonstrating a remarkable capacity for interaction with a diverse array of biological targets. Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate stands as a quintessential example of a key intermediate, providing a foundational framework for the synthesis of a multitude of biologically active molecules. While this specific ester may often be viewed as a synthetic precursor rather than an end-stage therapeutic itself, an in-depth understanding of its chemical properties and its role in generating bioactive derivatives is crucial for researchers in medicinal chemistry and drug development.

This technical guide provides a comprehensive overview of this compound, with a primary focus on the extensive biological activities exhibited by its derivatives. We will delve into the synthetic routes to access this valuable intermediate and explore the therapeutic avenues that have been successfully pursued through its chemical modification. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the potential of this chemical class.

Chemical Profile and Synthesis

This compound is a dicarbonyl compound with the chemical formula C₁₂H₁₂O₄. Its structure, characterized by a tolyl group attached to a 2,4-dioxobutanoate methyl ester, provides a unique combination of aromatic and dicarbonyl functionalities. This arrangement is pivotal to its utility as a synthetic intermediate.

The synthesis of this compound and its analogs typically involves a Claisen condensation reaction between a substituted acetophenone and a dialkyl oxalate. In this case, 4'-methylacetophenone reacts with dimethyl oxalate in the presence of a strong base, such as sodium methoxide, to yield the desired product.

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 4_methylacetophenone 4'-Methylacetophenone reaction_center Claisen Condensation 4_methylacetophenone->reaction_center + dimethyl_oxalate Dimethyl Oxalate dimethyl_oxalate->reaction_center + base Sodium Methoxide (Base) base->reaction_center solvent Methanol (Solvent) solvent->reaction_center product This compound reaction_center->product

Figure 1: General synthetic scheme for this compound.

This straightforward and efficient synthesis makes the 4-aryl-2,4-dioxobutanoate scaffold readily accessible for further chemical exploration and the generation of compound libraries for biological screening.

The Biological Activity Landscape of 4-Aryl-2,4-dioxobutanoate Derivatives

The true potential of this compound lies in its capacity to serve as a building block for a wide range of biologically active molecules. The 2,4-dioxobutanoic acid moiety is a known metal-chelating pharmacophore, which is a key feature in the inhibition of various metalloenzymes.

Antiviral Activity: Targeting Influenza Virus Endonuclease

A significant area of investigation for 4-substituted 2,4-dioxobutanoic acid derivatives has been in the development of antiviral agents, particularly against the influenza virus. These compounds have been identified as potent inhibitors of the cap-dependent endonuclease activity of the viral polymerase acidic (PA) protein, which is essential for viral replication. The diketo acid functionality is crucial for chelating the divalent metal ions (typically Mg²⁺ or Mn²⁺) in the active site of the endonuclease.

Tomassini and colleagues identified a series of 4-substituted 2-dioxobutyric acid compounds that were highly selective for the polymerase of influenza A and B viruses.[1] These compounds specifically inhibited the endonuclease activity with IC₅₀ values in the low micromolar to nanomolar range.[1] While the specific derivative from this compound was not detailed in this particular study, the research highlights the potential of this class of molecules as anti-influenza agents.

Influenza_Inhibition_Workflow cluster_virus Influenza Virus Replication cluster_drug_action Drug Action viral_entry Viral Entry transcription Viral mRNA Transcription (Cap-snatching) viral_entry->transcription replication Viral Genome Replication transcription->replication assembly Viral Assembly & Budding replication->assembly drug 4-Aryl-2,4-dioxobutanoate Derivative inhibition Inhibition drug->inhibition Chelates metal ions pa_endonuclease PA Endonuclease (Active Site with Mg²⁺/Mn²⁺) pa_endonuclease->inhibition inhibition->transcription Blocks cap-snatching

Figure 2: Mechanism of action for 4-aryl-2,4-dioxobutanoate derivatives as influenza PA endonuclease inhibitors.

Antiretroviral Activity: HIV-1 Integrase Inhibition

The 2,4-dioxobutanoic acid scaffold is also a well-established pharmacophore for the inhibition of HIV-1 integrase, a key enzyme in the retroviral life cycle. This enzyme is responsible for inserting the viral DNA into the host cell's genome. Similar to the influenza endonuclease, HIV-1 integrase is a metalloenzyme, and the diketo acid moiety of these inhibitors chelates the divalent metal ions in the active site, preventing the strand transfer reaction.

Studies on aryldiketo acids (ADKs) have demonstrated their potent inhibitory activity against HIV-1 integrase. The redox properties of these compounds, influenced by the substitution on the aryl ring, play a role in their interaction with the enzyme's active site. The 4-(4-methylphenyl) substitution of the title compound provides a lipophilic character that can be further optimized to enhance binding affinity and cell permeability.

Glycolic Acid Oxidase Inhibition

Derivatives of 4-substituted 2,4-dioxobutanoic acids have also been synthesized and evaluated as inhibitors of glycolic acid oxidase.[2] This enzyme is involved in the metabolic pathway of glycolate. Potent inhibitors from this class of compounds were identified, with IC₅₀ values in the nanomolar range.[2] The study highlighted the importance of lipophilic substituents at the 4-position of the butanoic acid chain for potent inhibition.[2] This suggests that derivatives of this compound could be promising candidates for targeting this enzyme.

Potential as Anti-inflammatory and Antibacterial Agents

The versatility of the 4-aryl-2,4-dioxobutanoate scaffold extends to other therapeutic areas. For instance, derivatives have been designed and synthesized as selective CB2 receptor agonists, which have shown in vivo anti-inflammatory activity.[3] Furthermore, novel aryldiketo acids have been evaluated for their antibacterial activity against multidrug-resistant bacterial strains. These findings open up additional avenues for the exploration of derivatives synthesized from this compound.

Experimental Protocols: A Framework for Investigation

For researchers aiming to explore the biological activities of derivatives of this compound, the following experimental workflows provide a validated starting point.

Protocol 1: Synthesis of 4-Aryl-2,4-dioxobutanoic Acid Derivatives
  • Synthesis of the Methyl Ester:

    • To a solution of sodium methoxide in dry methanol, add 4'-methylacetophenone and dimethyl oxalate at 0-5 °C.

    • Allow the reaction to stir at room temperature for 12-24 hours.

    • Quench the reaction with an acidic solution (e.g., dilute HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the crude product by column chromatography or recrystallization to obtain this compound.

  • Hydrolysis to the Carboxylic Acid:

    • Treat the methyl ester with a base such as lithium hydroxide or sodium hydroxide in a mixture of THF and water.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Acidify the reaction mixture and extract the carboxylic acid derivative.

  • Amide Coupling for Library Generation:

    • Activate the carboxylic acid with a coupling agent (e.g., HBTU, HATU).

    • Add the desired amine and a non-nucleophilic base (e.g., DIEA).

    • Stir at room temperature until the reaction is complete.

    • Purify the resulting amide derivative by chromatography.

Protocol 2: In Vitro Enzyme Inhibition Assay (General)
  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of the target enzyme (e.g., influenza PA endonuclease, HIV-1 integrase) in the appropriate assay buffer.

    • Prepare a stock solution of the substrate for the enzyme.

  • Inhibitor Preparation:

    • Dissolve the synthesized derivatives in DMSO to create stock solutions.

    • Perform serial dilutions to obtain a range of inhibitor concentrations.

  • Assay Procedure:

    • In a microplate, add the assay buffer, the enzyme, and the inhibitor at various concentrations.

    • Pre-incubate the enzyme and inhibitor for a specified time.

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction progress by measuring a detectable signal (e.g., fluorescence, absorbance) over time.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Quantitative Data Summary

Compound ClassTarget Enzyme/ReceptorReported Activity (IC₅₀)Reference
4-Substituted 2-Dioxobutyric AcidsInfluenza Polymerase Endonuclease0.19 µM to 21.3 µM[1]
4-Substituted 2,4-Dioxobutanoic AcidsGlycolic Acid OxidaseAs low as 6 x 10⁻⁸ M[2]

Conclusion and Future Perspectives

This compound is a chemically tractable and highly valuable starting material for the synthesis of a diverse range of biologically active compounds. While the direct therapeutic application of this specific ester has not been extensively reported, its core scaffold, the 4-aryl-2,4-dioxobutanoic acid moiety, is a proven pharmacophore with significant potential in antiviral, antiretroviral, and other therapeutic areas. The ability of this scaffold to chelate metal ions in the active sites of key metalloenzymes provides a clear mechanistic basis for its activity.

Future research should focus on the synthesis and screening of novel derivatives of this compound against a broader range of biological targets. The systematic modification of the tolyl group and the ester functionality can lead to the discovery of new lead compounds with improved potency, selectivity, and pharmacokinetic properties. The insights provided in this guide are intended to facilitate these discovery efforts and underscore the latent therapeutic potential held within this versatile chemical entity.

References

  • 4Aryl2,4-dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes. (2025).
  • Cvijetić, I. N., et al. (2017). Redox properties of alkyl-substituted 4-aryl-2,4-dioxobutanoic acids. Journal of the Serbian Chemical Society, 82(3), 303–316. [Link]
  • ChemInform Abstract: 4Aryl2,4-dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes. (2025).
  • Inhibitors of glycolic acid oxidase.
  • Examples of 4-substituted 2,4-dioxobutanoic acid derivatives as PA inhibitors. (n.d.).

Sources

Unlocking the Therapeutic Potential of Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide provides a strategic framework for the identification and validation of potential therapeutic targets for the compound Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate. As a Senior Application Scientist, this document moves beyond a simple listing of possibilities to offer a scientifically-grounded, multi-pronged approach, integrating established biochemical principles with actionable experimental and computational workflows. Given the current absence of direct research on this specific molecule, this guide is designed to empower researchers with the rationale and methodologies to pioneer the exploration of its therapeutic relevance.

Introduction: The Therapeutic Promise of the α-Keto Ester Scaffold

This compound belongs to the α-keto ester class of compounds, a chemical scaffold of significant interest in medicinal chemistry. The electrophilic nature of the α-dicarbonyl moiety is a key feature, rendering these molecules capable of interacting with nucleophilic residues in protein active sites. Structurally related compounds, such as α-ketoamides and other 4-aryl-2,4-dioxobutanoates, have demonstrated a range of biological activities, including anti-inflammatory, anticancer, and antifungal properties. This precedent provides a strong rationale for the systematic investigation of this compound as a potential therapeutic agent.

This guide will delineate two primary, high-probability target classes for this compound—serine/cysteine proteases and the Keap1-Nrf2 antioxidant response pathway. For each, we will explore the mechanistic basis for the hypothesis and provide a comprehensive strategy for target identification and validation.

High-Priority Target Class 1: Serine and Cysteine Proteases

The α-keto group of this compound can act as a "warhead," forming a reversible covalent bond with the catalytic serine or cysteine residues found in the active sites of many proteases. This mode of inhibition is a well-established strategy in drug design.

Mechanistic Rationale

Serine and cysteine proteases utilize a catalytic triad, including a nucleophilic serine or cysteine residue, to hydrolyze peptide bonds. The electrophilic carbon of the α-keto group in our compound of interest is susceptible to nucleophilic attack by the hydroxyl group of serine or the thiol group of cysteine. This can lead to the formation of a stable hemiacetal or hemithioacetal adduct, respectively, effectively inhibiting the enzyme's catalytic activity. Peptidyl α-keto esters have been successfully developed as inhibitors for a range of proteases, including calpains and caspases.

A noteworthy specific target within this class is Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase that degrades endocannabinoids. Inhibition of FAAH has analgesic and anti-inflammatory effects, making it an attractive therapeutic target.

Experimental Workflow for Protease Target Identification and Validation

A multi-step approach is recommended to identify and validate potential protease targets.

The initial step is to determine if this compound exhibits inhibitory activity against a panel of representative serine and cysteine proteases.

Protocol: General Protease Activity Assay

This protocol is adaptable for various proteases using a fluorogenic or chromogenic substrate.

  • Reagents and Materials:

    • Purified protease of interest (e.g., trypsin, chymotrypsin, cathepsin B, papain).

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl).

    • Fluorogenic or chromogenic substrate specific to the protease.

    • This compound stock solution in DMSO.

    • 96-well microplate (black for fluorescence, clear for absorbance).

    • Microplate reader.

  • Procedure:

    • Prepare serial dilutions of this compound in Assay Buffer.

    • In a 96-well plate, add 50 µL of the diluted compound or vehicle control (DMSO in Assay Buffer).

    • Add 25 µL of the protease solution to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 25 µL of the substrate solution.

    • Immediately measure the fluorescence or absorbance at regular intervals for 30-60 minutes.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Plot the reaction rate against the inhibitor concentration and determine the IC50 value.

If broad-spectrum activity is observed, the next step is to identify the specific protein targets in a complex biological sample. Activity-Based Protein Profiling (ABPP) is a powerful technique for this purpose.

Protocol: Activity-Based Protein Profiling (ABPP)

This generalized protocol outlines the competitive ABPP approach.

  • Reagents and Materials:

    • Cell lysate or tissue homogenate.

    • Broad-spectrum activity-based probe for serine or cysteine proteases (e.g., fluorophosphonate-based for serine proteases, iodoacetamide-based for cysteine proteases) with a reporter tag (e.g., biotin or a fluorescent dye).

    • This compound.

    • Streptavidin-agarose beads (for biotinylated probes).

    • SDS-PAGE gels and Western blotting reagents or mass spectrometry facility.

  • Procedure:

    • Pre-incubate aliquots of the proteome with varying concentrations of this compound or vehicle control for 30 minutes.

    • Add the activity-based probe to each aliquot and incubate for another 30 minutes.

    • If a fluorescent probe is used, separate the proteins by SDS-PAGE and visualize the labeled proteases using a gel imager. A decrease in fluorescence intensity of a band in the presence of the compound indicates target engagement.

    • If a biotinylated probe is used, enrich the probe-labeled proteins using streptavidin-agarose beads.

    • Elute the bound proteins and analyze by SDS-PAGE and subsequent mass spectrometry to identify the proteins that show reduced labeling in the presence of the compound.

CETSA is a method to confirm target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Reagents and Materials:

    • Intact cells of interest.

    • This compound.

    • Lysis buffer with protease inhibitors.

    • Antibody against the putative target protein.

    • Western blotting reagents.

  • Procedure:

    • Treat cells with the compound or vehicle control.

    • Heat the cell suspensions in a PCR cycler to a range of temperatures.

    • Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

    • Analyze the amount of soluble target protein at each temperature by Western blotting.

    • A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.

Visualization of the Protease Target Identification Workflow

Protease_Target_ID cluster_0 Hypothesis Generation cluster_1 Initial Screening cluster_2 Target Identification cluster_3 Target Validation Hypothesis α-Keto Ester Scaffold Suggests Protease Inhibition Screening Broad-Spectrum Protease Panel Assay Hypothesis->Screening IC50 Determine IC50 Values Screening->IC50 ABPP Activity-Based Protein Profiling (ABPP) IC50->ABPP MS Mass Spectrometry (Target ID) ABPP->MS CETSA Cellular Thermal Shift Assay (CETSA) MS->CETSA Validation Confirm Target Engagement in Cells CETSA->Validation

Workflow for protease target identification.

High-Priority Target Class 2: The Keap1-Nrf2 Antioxidant Response Pathway

The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is targeted for degradation by the Kelch-like ECH-associated protein 1 (Keap1). Electrophilic compounds can react with cysteine residues on Keap1, leading to a conformational change that prevents Nrf2 degradation, allowing it to translocate to the nucleus and activate the transcription of antioxidant genes.

Mechanistic Rationale

While this compound is not a classic Michael acceptor, the electrophilicity of its dicarbonyl moiety could potentially lead to a reaction with the highly reactive cysteine sensors of Keap1. This interaction would disrupt the Keap1-Nrf2 complex, leading to Nrf2 stabilization and the subsequent activation of the antioxidant response element (ARE) in the promoter region of its target genes.

Experimental Workflow for Nrf2 Pathway Activation

A luciferase reporter assay is a robust method to screen for Nrf2 activators.

Protocol: Nrf2/ARE Luciferase Reporter Assay

  • Reagents and Materials:

    • A cell line stably transfected with a luciferase reporter construct driven by an ARE promoter (e.g., HepG2-ARE-Luc).

    • This compound.

    • Known Nrf2 activator as a positive control (e.g., sulforaphane).

    • Luciferase assay reagent.

    • 96-well white, clear-bottom plates.

    • Luminometer.

  • Procedure:

    • Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the compound, positive control, or vehicle control for 16-24 hours.

    • Lyse the cells and measure luciferase activity according to the manufacturer's protocol.

    • An increase in luciferase activity indicates activation of the Nrf2 pathway.

To confirm that the observed reporter activity translates to the upregulation of endogenous Nrf2 target genes, quantitative PCR (qPCR) can be performed.

Protocol: qPCR for Nrf2 Target Genes

  • Reagents and Materials:

    • Cell line of interest.

    • This compound.

    • RNA extraction kit.

    • cDNA synthesis kit.

    • qPCR master mix and primers for Nrf2 target genes (e.g., HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH).

    • qPCR instrument.

  • Procedure:

    • Treat cells with the compound or vehicle control for an appropriate time (e.g., 6-24 hours).

    • Extract total RNA and synthesize cDNA.

    • Perform qPCR to measure the relative expression levels of Nrf2 target genes.

    • A significant increase in the mRNA levels of HMOX1 and NQO1 confirms Nrf2 pathway activation.

An enzyme-linked immunosorbent assay (ELISA) can be used to determine if the compound directly disrupts the interaction between Keap1 and Nrf2.

Protocol: Keap1-Nrf2 Interaction ELISA

  • Reagents and Materials:

    • Recombinant full-length Keap1 and Nrf2 proteins.

    • High-binding 96-well plate.

    • Primary antibodies against Nrf2 and a labeled secondary antibody.

    • Substrate for the secondary antibody's enzyme.

    • This compound.

  • Procedure:

    • Coat the 96-well plate with recombinant Keap1 protein.

    • Block the plate to prevent non-specific binding.

    • In a separate plate, pre-incubate recombinant Nrf2 with serial dilutions of the compound.

    • Transfer the Nrf2-compound mixtures to the Keap1-coated plate and incubate to allow binding.

    • Wash the plate to remove unbound Nrf2.

    • Add the primary antibody against Nrf2, followed by the labeled secondary antibody.

    • Add the substrate and measure the signal.

    • A decrease in signal indicates that the compound inhibits the Keap1-Nrf2 interaction.

Visualization of the Nrf2 Signaling Pathway

Nrf2_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Compound Methyl 4-(4-methylphenyl) -2,4-dioxobutanoate Compound->Keap1_Nrf2 Inhibits Interaction ARE ARE Nrf2_nuc->ARE Binds Genes Antioxidant Genes (HMOX1, NQO1) ARE->Genes Activates Transcription

Proposed Nrf2 activation pathway.

In Silico Target Prediction: A Complementary Approach

Computational methods can provide valuable insights into the potential targets of a small molecule, helping to prioritize experimental efforts.

Methodologies
  • Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a second to form a stable complex. Docking this compound against a library of protein structures, particularly proteases, can identify potential binding partners.

  • Pharmacophore Modeling: This involves identifying the essential steric and electronic features of a molecule that are necessary for its biological activity. A pharmacophore model can be used to screen virtual libraries for other molecules with similar features and known targets.

  • Web-based Prediction Tools: Several online servers, such as SwissTargetPrediction and TargetHunter, utilize a combination of 2D and 3D similarity measures to predict the targets of a small molecule by comparing it to a large database of known bioactive compounds.

Data Summary of In Silico Approaches
MethodPrincipleOutputApplication
Molecular Docking Predicts binding mode and affinity based on scoring functions.Binding energy, pose, and key interactions.Prioritize potential targets for in vitro screening.
Pharmacophore Modeling Identifies essential 3D features for biological activity.A 3D model of essential features.Virtual screening of compound libraries.
Similarity-based Prediction Compares the query molecule to a database of known ligands.A ranked list of probable targets.Rapid hypothesis generation.

Conclusion and Future Directions

The therapeutic potential of this compound is currently untapped. This guide provides a robust, evidence-based framework for its systematic investigation. The high probability of interaction with serine/cysteine proteases and the Keap1-Nrf2 pathway offers exciting avenues for research. By employing the integrated experimental and computational workflows detailed herein, researchers can efficiently identify and validate the molecular targets of this compound, paving the way for its potential development as a novel therapeutic agent for a range of diseases. Future work should focus on lead optimization to enhance potency and selectivity for the identified targets, as well as comprehensive in vivo studies to establish its efficacy and safety profile.

References

  • Li, Z., Patil, G. S., Golubski, Z. E., Hori, H., Tehrani, K., Foreman, J. E., Eveleth, D. D., Bartus, R. T., & Powers, J. C. (1993). Peptide alpha-keto ester, alpha-keto amide, and alpha-keto acid inhibitors

The Versatile 1,3-Dicarbonyl Synthon: A Technical Guide to the Role of Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate is a highly functionalized β-ketoester that has emerged as a powerful and versatile building block in contemporary organic synthesis. Its unique 1,3-dicarbonyl motif, flanked by a methyl ester and a p-tolyl group, provides a rich platform for a diverse array of chemical transformations. This technical guide provides an in-depth exploration of the synthesis and application of this key intermediate, with a particular focus on its pivotal role in the construction of biologically relevant heterocyclic scaffolds. Detailed, field-proven protocols for its synthesis and its utilization in the preparation of pyrazoles, pyridazinones, and dihydropyrimidines are presented, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage the synthetic potential of this valuable compound.

Introduction: Unveiling a Privileged Synthetic Intermediate

In the landscape of organic synthesis, the strategic design and utilization of multifunctional building blocks are paramount for the efficient construction of complex molecular architectures. This compound, a member of the aroylpyruvate class, represents a quintessential example of such a synthon. The inherent reactivity of its vicinal carbonyl groups, coupled with the tunable electronic nature of the aromatic ring, makes it an attractive precursor for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

This guide will illuminate the synthetic pathways to access this key intermediate and delve into its application in three major areas of heterocyclic synthesis:

  • Pyrazole Formation: Leveraging the 1,3-dicarbonyl system for classical condensation reactions with hydrazine derivatives.

  • Pyridazinone Synthesis: Utilizing its precursor, 4-(4-methylphenyl)-4-oxobutanoic acid, for the construction of the six-membered pyridazinone ring.

  • Multicomponent Reactions: Employing the β-ketoester functionality in Biginelli-type reactions for the efficient assembly of dihydropyrimidines.

Each section will provide not only detailed experimental protocols but also the underlying mechanistic principles that govern these transformations, thereby offering a robust and practical framework for synthetic chemists.

Synthesis of this compound and its Precursor

The journey to harnessing the synthetic utility of this compound begins with its efficient preparation. A common and logical two-step approach involves the initial synthesis of 4-(4-methylphenyl)-4-oxobutanoic acid, followed by its conversion to the target β-ketoester.

Step 1: Synthesis of 4-(4-methylphenyl)-4-oxobutanoic Acid via Friedel-Crafts Acylation

The synthesis of the γ-ketoacid precursor is readily achieved through a well-established Friedel-Crafts acylation of toluene with succinic anhydride. The use of a Lewis acid catalyst, such as aluminum chloride, facilitates the electrophilic aromatic substitution.

Reaction Scheme:

G toluene Toluene plus + toluene->plus succinic_anhydride Succinic Anhydride arrow AlCl₃ succinic_anhydride->arrow plus->succinic_anhydride product 4-(4-methylphenyl)-4-oxobutanoic acid arrow->product

Caption: Friedel-Crafts acylation for precursor synthesis.

Experimental Protocol:

  • To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane) at 0 °C, add succinic anhydride (1.0 eq) portion-wise.

  • Slowly add toluene (1.1 eq) to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 4-(4-methylphenyl)-4-oxobutanoic acid.

Step 2: Synthesis of this compound via Claisen Condensation

The target β-ketoester is synthesized through a Claisen condensation. This involves the initial esterification of the carboxylic acid to its methyl ester, followed by condensation with dimethyl oxalate in the presence of a strong base like sodium methoxide.

Reaction Scheme:

G start Methyl 4-(4-methylphenyl)-4-oxobutanoate plus + start->plus reagent Dimethyl Oxalate arrow 1. NaOMe 2. H₃O⁺ reagent->arrow plus->reagent product This compound arrow->product G start This compound plus + start->plus reagent Hydrazine Hydrate arrow Acetic Acid, Reflux reagent->arrow plus->reagent product Methyl 5-(4-methylphenyl)-1H-pyrazole-3-carboxylate arrow->product G start 4-(4-methylphenyl)-4-oxobutanoic acid plus + start->plus reagent Hydrazine Hydrate arrow Ethanol, Reflux reagent->arrow plus->reagent product 6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one arrow->product G ketoester This compound plus1 + ketoester->plus1 aldehyde Aromatic Aldehyde plus2 + aldehyde->plus2 urea Urea arrow Acid Catalyst, Heat urea->arrow plus1->aldehyde plus2->urea product Dihydropyrimidine Derivative arrow->product

An In-Depth Technical Guide to Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate, a β-keto ester with the chemical formula C₁₂H₁₂O₄ and a molecular weight of 220.22 g/mol , is a versatile building block in modern organic synthesis. Its unique structural motif, featuring a reactive 1,3-dicarbonyl system coupled with an aromatic p-tolyl group, makes it a valuable precursor for the synthesis of a variety of complex molecules. This guide provides a comprehensive overview of its synthesis, detailed characterization, and potential applications in medicinal chemistry, agrochemicals, and materials science, offering field-proven insights for researchers and developers.

The core structure of this compound is of significant interest due to the prevalence of the aroylpyruvate scaffold in biologically active compounds. While this specific ester is a valuable intermediate, its broader class of aryl-2,4-dioxobutanoates has been explored for various therapeutic applications.

Synthesis of this compound: A Crossed Claisen Condensation Approach

The most common and efficient method for the synthesis of this compound is the crossed Claisen condensation. This carbon-carbon bond-forming reaction involves the condensation of an ester with another carbonyl compound in the presence of a strong base. In this specific case, the reaction occurs between a methyl ester of 4-methylbenzoic acid (methyl p-toluate) and dimethyl oxalate.

Underlying Principles of the Crossed Claisen Condensation

The Claisen condensation is a cornerstone of organic synthesis for the formation of β-keto esters. The reaction is driven by the formation of a highly stabilized enolate anion of the resulting β-dicarbonyl product. A key consideration in a crossed Claisen condensation, where two different esters are used, is to control the reaction to favor the desired product and minimize self-condensation side products. This is typically achieved by using one ester that cannot form an enolate (an "acceptor" ester) and another that can (a "donor" ester). In the synthesis of this compound, dimethyl oxalate serves as the acceptor ester as it lacks α-hydrogens, while methyl p-toluate, after conversion to its enolate, acts as the donor.

The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation of the donor ester without competing nucleophilic attack on the ester carbonyls. Sodium hydride (NaH) or sodium methoxide (NaOMe) are commonly employed for this purpose.

Reaction Mechanism

The synthesis proceeds through the following key steps:

  • Enolate Formation: A strong base, such as sodium hydride, deprotonates the α-carbon of methyl p-toluate to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate anion then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of dimethyl oxalate.

  • Elimination of the Leaving Group: The resulting tetrahedral intermediate collapses, eliminating a methoxide anion as the leaving group.

  • Deprotonation of the Product: The newly formed β-keto ester is more acidic than the starting ester. The methoxide by-product (or another equivalent of the base) deprotonates the α-carbon of the β-keto ester, forming a highly resonance-stabilized enolate. This irreversible deprotonation is the thermodynamic driving force for the reaction.

  • Acidic Workup: A final acidic workup protonates the enolate to yield the desired this compound.

Crossed Claisen Condensation Mechanism cluster_reactants Reactants cluster_enolate Enolate Formation cluster_intermediate Nucleophilic Attack cluster_product Product Formation methyl_toluate Methyl p-toluate enolate Enolate of Methyl p-toluate methyl_toluate->enolate dimethyl_oxalate Dimethyl oxalate tetrahedral_intermediate Tetrahedral Intermediate dimethyl_oxalate->tetrahedral_intermediate base Base (e.g., NaH) base->enolate Deprotonation enolate->tetrahedral_intermediate Nucleophilic Attack product_enol Product Enolate tetrahedral_intermediate->product_enol Elimination of MeO⁻ final_product This compound product_enol->final_product Acidic Workup

Caption: Workflow for the synthesis via Crossed Claisen Condensation.

Detailed Experimental Protocol (Hypothetical)

The following is a representative protocol based on general procedures for crossed Claisen condensations. Researchers should optimize conditions based on their specific laboratory setup and reagents.

Materials:

  • Methyl p-toluate

  • Dimethyl oxalate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with a suspension of sodium hydride in anhydrous THF under a nitrogen atmosphere.

  • Enolate Formation: Methyl p-toluate, dissolved in anhydrous THF, is added dropwise to the stirred suspension of sodium hydride at 0 °C. The mixture is then allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases, indicating the formation of the enolate.

  • Condensation: A solution of dimethyl oxalate in anhydrous THF is added dropwise to the reaction mixture at 0 °C. The reaction is then stirred at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching and Workup: The reaction is carefully quenched by the slow addition of 1 M hydrochloric acid at 0 °C until the mixture is acidic. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Physicochemical and Spectroscopic Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques.

PropertyValue
Molecular Formula C₁₂H₁₂O₄
Molecular Weight 220.22 g/mol
Appearance Expected to be a solid
CAS Number 39757-29-4
Spectroscopic Data

¹³C NMR Spectroscopy:

Based on data for the analogous carboxylic acid, the following characteristic peaks are expected for the butanoate moiety in a deuterated dimethyl sulfoxide (DMSO-d₆) solvent. The keto-enol tautomerism common in β-dicarbonyl compounds will influence the observed spectra. In DMSO, the enol form is expected to predominate.

Carbon AtomExpected Chemical Shift (δ, ppm)
C=O (ester)~164
C=O (ketone)~190-200
Cα (enol)~102
Cβ (enol)~180-190
-OCH₃~52
Aromatic Carbons128-143
-CH₃ (tolyl)~21

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show the following signals:

  • A singlet for the methyl protons of the p-tolyl group (~2.4 ppm).

  • A singlet for the methyl ester protons (~3.8 ppm).

  • A singlet for the methylene protons adjacent to the two carbonyl groups in the keto form, or a singlet for the vinylic proton in the enol form.

  • A pair of doublets in the aromatic region for the para-substituted phenyl ring (~7.2-7.9 ppm).

Infrared (IR) Spectroscopy:

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl groups.

  • C=O stretching (ester): ~1735 cm⁻¹

  • C=O stretching (ketone): ~1685 cm⁻¹

  • C=C stretching (enol form): ~1600 cm⁻¹

  • Aromatic C-H stretching: ~3000-3100 cm⁻¹

  • Aliphatic C-H stretching: ~2850-3000 cm⁻¹

Mass Spectrometry (MS):

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (220.22). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and cleavage at the carbonyl groups.

Potential Applications

While specific biological activities for this compound are not extensively documented, the broader class of aryl-2,4-dioxobutanoates and related compounds are known to be valuable intermediates in several fields.

Pharmaceutical and Medicinal Chemistry

Aryl β-keto esters are key synthons in the synthesis of a wide range of heterocyclic compounds, many of which possess significant pharmacological activity. The 1,3-dicarbonyl moiety of this compound can react with various dinucleophiles to form five- and six-membered rings, such as pyrazoles, isoxazoles, and pyrimidines. These heterocyclic cores are present in numerous approved drugs.

Furthermore, structurally similar compounds have been investigated for their potential as:

  • Anti-inflammatory and Analgesic Agents: The aroylpyruvate scaffold is found in compounds with anti-inflammatory properties.

  • Anticancer Agents: Certain derivatives have shown promise as intermediates in the synthesis of novel anticancer drugs.

Agrochemicals

The versatility of the β-keto ester functionality also extends to the development of new agrochemicals. By serving as a precursor to various heterocyclic systems, it can be used to synthesize novel herbicides and pesticides with improved efficacy and environmental profiles.

Materials Science

The aromatic and dicarbonyl functionalities of this compound make it a potential monomer or building block for the synthesis of specialty polymers and coatings. These materials may exhibit enhanced thermal stability and specific optical or electronic properties.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in various scientific and industrial domains. Its synthesis, primarily through the well-established crossed Claisen condensation, provides a reliable route to this important building block. The detailed understanding of its spectroscopic properties is crucial for its application in the synthesis of more complex and potentially bioactive molecules. Further research into the specific biological activities and material properties of this compound and its derivatives is warranted and could lead to the development of novel pharmaceuticals, agrochemicals, and advanced materials.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Novotná, K., et al. (2012). 13C NMR Shifts and Metal Ions Binding to 4-Phenyl-2,4-dioxobutanoic Acid Derivatives. Letters in Organic Chemistry, 9(1), 69-75. [Link]

Safe Handling and Risk Mitigation for Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction and Compound Profile

Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate is an α,γ-dicarbonyl ester that serves as a versatile building block in organic synthesis, particularly within pharmaceutical and agrochemical research.[1][2] Its reactive keto-ester functionality allows for its participation in a variety of chemical transformations, making it a valuable intermediate for constructing more complex molecular architectures.[1][2] Given its utility in early-stage discovery and development, a thorough understanding of its safety profile and handling requirements is paramount for ensuring the well-being of laboratory personnel.

This guide provides a comprehensive overview of the known and inferred hazards associated with this compound, establishing a framework for its safe handling, storage, and emergency response. Due to the common occurrence of incomplete hazard data for specialized research chemicals, this document adopts a conservative approach, incorporating data from close structural analogs to inform a robust risk assessment.

Table 1: Chemical Identifiers and Properties

Identifier Value Source(s)
Chemical Name This compound [3][4]
CAS Number 39757-29-4; 1037130-77-0 [3][4][5]
Molecular Formula C₁₂H₁₂O₄ [3][4]
Molecular Weight 220.22 g/mol [4][5]
Physical Form Solid / Powder

| Storage | Sealed in a dry place at room temperature. |[4] |

Hazard Identification and Risk Assessment

A critical aspect of working with research chemicals is acknowledging the potential for incomplete toxicological data. While the Safety Data Sheet (SDS) for CAS number 39757-29-4 lacks specific GHS classification, the alternative CAS number 1037130-77-0, and structurally related analogs, provide sufficient information to mandate a cautious approach.[3][4] The principle of "hazard assessment by analogy" is a cornerstone of laboratory safety for novel or under-characterized substances.

The available data indicates that this compound should be treated as harmful and irritating.[4][6] The primary routes of exposure in a laboratory setting are inhalation of dust, dermal contact, and ocular contact.[7]

Table 2: GHS Hazard Summary (based on CAS 1037130-77-0 and analogs)

Category Information Source(s)
Pictogram GHS07 (Exclamation Mark) [4][8]
Signal Word Warning [4]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. [4][6]

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P312: Call a POISON CENTER or doctor if you feel unwell. |[4][9] |

Hierarchy of Controls: A Systematic Approach to Safety

To mitigate the risks identified, a systematic application of the hierarchy of controls is essential. This approach prioritizes the most effective measures (engineering controls) before relying on personal protective equipment (PPE).

Hierarchy of Controls Elimination Elimination (Not applicable for required reagent) Substitution Substitution (Use a less hazardous alternative if possible) Engineering Engineering Controls (Primary barrier) - Certified Chemical Fume Hood - Local Exhaust Ventilation Administrative Administrative Controls (Procedural safety) - Standard Operating Procedures (SOPs) - Designated Work Areas - Training PPE Personal Protective Equipment (PPE) (Last line of defense) - Safety Goggles, Gloves, Lab Coat

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Engineering Controls

All manipulations of solid this compound (e.g., weighing, transferring, preparing solutions) must be performed within a certified chemical fume hood.[10] This is the primary method for preventing inhalation of airborne dust particles, which may cause respiratory irritation as per H335.[4] The fume hood sash should be kept as low as possible to maximize capture efficiency.[10]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory as the final barrier against exposure.

  • Eye and Face Protection: Given the H319 "Causes serious eye irritation" classification, chemical splash goggles are required at all times.[4][9] A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk.

  • Skin Protection: A flame-resistant laboratory coat must be worn and fully buttoned. Nitrile gloves are suitable for providing protection against incidental contact.[10] If prolonged contact is anticipated, or when cleaning up a spill, heavier-duty gloves should be considered. Always inspect gloves for tears or holes before use and remove them before leaving the laboratory area.

  • Hand Washing: Hands must be washed thoroughly with soap and water after handling the chemical, even if gloves were worn.[11][12] This prevents accidental ingestion from hand-to-mouth contact.[7]

Standard Operating Procedures for Safe Handling and Storage

Adherence to well-defined protocols is crucial for minimizing exposure and ensuring experimental integrity.

Weighing and Transferring
  • Preparation: Don all required PPE (lab coat, goggles, nitrile gloves).

  • Location: Perform all manipulations inside a chemical fume hood.

  • Technique: Use a spatula to carefully transfer the solid from the stock bottle to a tared weigh boat or reaction vessel. Avoid any actions that could generate dust, such as dropping the solid from a height.

  • Cleaning: After transfer, carefully clean the spatula and any contaminated surfaces within the fume hood.

  • Closure: Securely cap the stock bottle immediately after use.

Storage

Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[4] It should be kept away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11][13]

Emergency Procedures: First Aid and Spill Response

Prompt and correct action during an emergency can significantly reduce the severity of an incident.

First Aid Measures

These protocols are based on standard chemical first aid procedures.[3][11][14]

  • Inhalation (H335): Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[3][11]

  • Skin Contact (H315): Immediately remove all contaminated clothing.[9] Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[11][14]

  • Eye Contact (H319): Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[11][15] Remove contact lenses if present and easy to do. Seek immediate medical attention, preferably from an ophthalmologist.[9]

  • Ingestion (H302): Do NOT induce vomiting.[3][11] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3]

Accidental Spill Response

The response to a spill depends on its scale and the immediate hazards. All personnel in the area should be alerted immediately.[16]

Spill Response Workflow cluster_minor_spill Minor Spill Cleanup Steps Start Spill Occurs Assess Assess Spill - Is it a large quantity? - Is anyone injured? - Do you feel unwell? Start->Assess Evacuate Evacuate Area Alert others Call Emergency Services (911) Assess->Evacuate Yes MinorSpill Minor Spill Procedure Assess->MinorSpill No DonPPE 1. Don additional PPE (e.g., double gloves) Contain 2. Contain the spill (Use absorbent pads for liquids, cover solids to prevent dust) DonPPE->Contain Cleanup 3. Clean up material - Gently sweep solid into a dustpan - Use inert absorbent (vermiculite) for solutions Contain->Cleanup Package 4. Package waste Place in a sealed, labeled container for hazardous waste disposal Cleanup->Package Decon 5. Decontaminate Area Wash with soap and water Package->Decon

Caption: A decision workflow for responding to a chemical spill.

Detailed Minor Spill Cleanup Protocol:

  • Alert Personnel: Inform colleagues in the immediate vicinity.[16]

  • Secure the Area: Restrict access to the spill area.

  • Consult SDS: Refer to the Safety Data Sheet if available.[17]

  • PPE: Ensure you are wearing appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat.

  • Containment: For a solid spill, gently cover it with a damp paper towel to prevent dust from becoming airborne. For solutions, surround the spill with an inert absorbent material like vermiculite or cat litter.[17][18]

  • Cleanup: Carefully sweep the solid material into a dustpan or absorb the liquid with vermiculite, working from the outside in.[16][17]

  • Disposal: Place all contaminated materials (absorbent, paper towels, gloves) into a heavy-duty plastic bag or a designated waste container. Seal it, label it clearly as hazardous waste, and arrange for proper disposal according to your institution's guidelines.[16][17]

  • Decontamination: Clean the spill area with soap and water once all material has been removed.[17]

Waste Disposal

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous chemical waste.[17] It should be collected in a clearly labeled, sealed container and disposed of through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain.

References

  • This compound - Safety Data Sheet (CAS 39757-29-4). ChemicalBook. (2025-08-09).
  • Methyl 4-(2,4-dimethylphenyl)
  • Esterific
  • METHYL 4-(4-METHYLPHENYL)
  • METHYL 4-(4-METHYLPHENYL)
  • This compound (CAS 39757-29-4). Santa Cruz Biotechnology.
  • Methyl 4-(2-methoxyphenyl)
  • Methyl 4-(4-methylphenyl)
  • SAFETY DATA SHEET. Fisher Scientific. (2025-05-01).
  • SAFETY D
  • SAFETY DATA SHEET. Fisher Scientific. (2012-07-27).
  • Chemical Spill Procedures. University of Toronto Environmental Health & Safety.
  • SAFETY DATA SHEET. Fisher Scientific. (2010-11-15).
  • What to do in a chemical emergency. GOV.UK. (2024-10-10).
  • thiamine hydrochloride. s d fine-chem limited.
  • Chemical Spill Procedures. Princeton University Environmental Health and Safety.
  • methyl 4-(2,4-dimethylphenyl)
  • Chemical Spill procedure. University of Wollongong.
  • METHYL 4-(4-ISOBUTYLPHENYL)
  • METHYL 4-(4-CHLOROPHENYL)
  • Guide for Chemical Spill Response. American Chemical Society.
  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • MATERIAL SAFETY DATA SHEET THIAMINE HYDROCHLORIDE. Oxford Lab Fine Chem LLP.
  • Working with Chemicals - Prudent Practices in the Laboratory.
  • Safety Data Sheet: Thiamine hydrochloride. Carl ROTH.
  • 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia.
  • Methyl 4-(4-methoxyphenyl)
  • The Proper Storage and Handling of Vol
  • Fatty Acid and Amino Acid Derivatives in Organoc

Sources

Methodological & Application

Synthesis of Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a detailed protocol for the synthesis of Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate, a valuable β-keto ester intermediate. The synthesis is achieved through a crossed Claisen condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This document is structured to provide not only a step-by-step methodology but also the underlying scientific principles and practical insights to ensure a successful and reproducible synthesis.

Introduction: The Significance of β-Keto Esters

β-Keto esters, such as this compound, are a pivotal class of compounds in synthetic organic chemistry. Their unique structural motif, characterized by a ketone at the β-position relative to an ester carbonyl, imparts a rich and versatile reactivity. This dual functionality allows them to serve as key building blocks in the synthesis of a wide array of more complex molecules. Notably, these compounds are precursors to various pharmaceuticals, including anti-inflammatory and analgesic drugs, as well as agrochemicals and specialty polymers. The title compound, with its p-tolyl group, is a useful intermediate for creating molecules with specific steric and electronic properties.

The Synthetic Approach: Crossed Claisen Condensation

The synthesis of this compound is efficiently achieved via a Crossed Claisen Condensation . This reaction involves the condensation of a ketone with an ester in the presence of a strong base. For a crossed Claisen reaction to be synthetically useful and avoid a complex mixture of products, one of the carbonyl partners should be incapable of forming an enolate.[1][2]

In this synthesis, 4'-methylacetophenone, which possesses acidic α-protons, serves as the enolizable component (the nucleophile). Dimethyl oxalate is chosen as the non-enolizable partner (the electrophile) because it lacks α-protons.[3] This strategic selection ensures a single, directed condensation pathway.

Overall Reaction Scheme:

Mechanism of the Crossed Claisen Condensation

The reaction proceeds through a well-established multi-step mechanism, driven by the formation of a stable enolate intermediate.

  • Enolate Formation: The strong base, sodium methoxide (NaOCH₃), abstracts an acidic α-proton from 4'-methylacetophenone to form a resonance-stabilized enolate ion. This is the rate-determining step.

  • Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking one of the electrophilic carbonyl carbons of dimethyl oxalate. This results in a tetrahedral intermediate.

  • Reformation of Carbonyl and Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a methoxide ion (⁻OCH₃) as a leaving group.

  • Deprotonation (Driving Force): The newly formed β-keto ester has a highly acidic proton on the central methylene group (flanked by two carbonyls). The methoxide ion generated in the previous step rapidly deprotonates this position. This irreversible acid-base reaction forms a highly stabilized enolate and is the thermodynamic driving force that pushes the equilibrium towards the product.

  • Protonation (Workup): An acidic workup (e.g., with dilute HCl) is performed in the final step to neutralize the base and protonate the enolate, yielding the final this compound product.

G cluster_mechanism Reaction Mechanism start 4'-Methylacetophenone + Dimethyl Oxalate enolate_formation Step 1: Enolate Formation (Base abstracts α-proton from ketone) start->enolate_formation NaOCH₃ nucleophilic_attack Step 2: Nucleophilic Attack (Enolate attacks oxalate ester) enolate_formation->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate elimination Step 3: Elimination (Methoxide is expelled) tetrahedral_intermediate->elimination beta_keto_ester β-Keto Ester elimination->beta_keto_ester deprotonation Step 4: Deprotonation (Irreversible acid-base reaction) beta_keto_ester->deprotonation ⁻OCH₃ stabilized_enolate Stabilized Enolate Salt deprotonation->stabilized_enolate protonation Step 5: Acidic Workup (Protonation) stabilized_enolate->protonation H₃O⁺ product This compound protonation->product

Caption: Stepwise mechanism of the crossed Claisen condensation.

Experimental Protocol

This protocol is adapted from established procedures for Claisen condensations involving methyl ketones and oxalate esters.[4][5]

Materials and Equipment
Reagents & Solvents Grade Supplier Notes
4'-MethylacetophenoneReagentSigma-AldrichEnsure it is dry.
Dimethyl oxalateReagentSigma-AldrichShould be a dry, free-flowing solid.
Sodium Methoxide (NaOCH₃)ReagentAcros OrganicsHighly hygroscopic and caustic. Handle with care.
Methanol (CH₃OH)AnhydrousFisher ScientificMust be dry (<0.005% water).
Diethyl Ether (Et₂O)AnhydrousEMD MilliporeFor extraction.
Hydrochloric Acid (HCl)37% (conc.)J.T. BakerFor workup.
Sodium Sulfate (Na₂SO₄)AnhydrousVWRFor drying.
Equipment
Three-neck round-bottom flask500 mLFlame-dried before use.
Reflux condenser
Dropping funnel125 mL
Magnetic stirrer and stir bar
Ice-water bathFor temperature control.
Buchner funnel and filter flaskFor filtration.
Separatory funnel500 mL
Rotary evaporatorFor solvent removal.
Step-by-Step Synthesis Procedure

G cluster_workflow Experimental Workflow setup 1. Reaction Setup - Flame-dry glassware - Add NaOCH₃ and anhydrous methanol - Cool to 0-5°C addition 2. Reagent Addition - Add mixture of 4'-methylacetophenone  and dimethyl oxalate dropwise over 1 hr setup->addition reaction 3. Reaction - Stir at 0-5°C for 2 hrs - Stir at room temperature for 12-16 hrs addition->reaction workup 4. Workup & Isolation - Quench with ice-cold HCl - Extract with diethyl ether reaction->workup purification 5. Purification & Drying - Wash organic layer - Dry with Na₂SO₄ - Concentrate in vacuo workup->purification characterization 6. Characterization - Obtain yield - Analyze by NMR, IR, and MS purification->characterization

Caption: General workflow for the synthesis of the target compound.

1. Preparation of Sodium Methoxide Solution:

  • Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. Allow the apparatus to cool to room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • To the flask, add 150 mL of anhydrous methanol.

  • Carefully add 11.5 g (0.5 mol) of sodium metal in small pieces to the methanol. The reaction is highly exothermic and produces hydrogen gas; ensure adequate ventilation and perform this step in a fume hood.

  • Once all the sodium has reacted, cool the resulting sodium methoxide solution to 0-5°C using an ice-water bath.

2. Reactant Addition:

  • In a separate beaker, prepare a mixture of 67.1 g (0.5 mol) of 4'-methylacetophenone and 59.0 g (0.5 mol) of dimethyl oxalate.

  • Transfer this mixture to the dropping funnel.

  • Add the ketone-ester mixture dropwise to the stirred sodium methoxide solution over approximately 1 hour. It is crucial to maintain the internal temperature of the reaction mixture below 10°C during the addition. A yellow precipitate of the sodium salt of the product may form.

3. Reaction:

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the mixture at room temperature for 12-16 hours (overnight) to ensure the reaction goes to completion.

4. Workup and Isolation:

  • Cool the reaction mixture again in an ice bath.

  • Slowly and carefully add the reaction mixture to a beaker containing a stirred mixture of 250 g of crushed ice and 42 mL of concentrated hydrochloric acid. This step neutralizes the excess base and protonates the product enolate.

  • Transfer the resulting mixture to a 500 mL separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers.

5. Purification and Drying:

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (1 x 100 mL) to remove any acidic impurities, followed by brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Data and Expected Results

PropertyValue
Molecular Formula C₁₂H₁₂O₄
Molecular Weight 220.22 g/mol
Appearance Pale yellow oil or low-melting solid
Expected Yield 70-85%
Predicted Spectroscopic Data

Due to keto-enol tautomerism, the NMR spectra may show two sets of signals. The following are predicted signals for the major keto form.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.90 (d, J = 8.2 Hz, 2H, Ar-H ortho to C=O)

    • δ 7.30 (d, J = 8.0 Hz, 2H, Ar-H meta to C=O)

    • δ 4.0 (s, 2H, -CO-CH₂-CO-)

    • δ 3.90 (s, 3H, -OCH₃)

    • δ 2.40 (s, 3H, Ar-CH₃)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 195.0 (Ar-C=O)

    • δ 188.0 (Keto C=O)

    • δ 162.0 (Ester C=O)

    • δ 145.0 (Ar-C, quaternary)

    • δ 133.0 (Ar-C, quaternary)

    • δ 129.5 (Ar-CH)

    • δ 128.5 (Ar-CH)

    • δ 53.0 (-OCH₃)

    • δ 45.0 (-CH₂-)

    • δ 21.8 (Ar-CH₃)

  • Infrared (IR, neat, cm⁻¹):

    • 3050-2950 (C-H stretch)

    • 1735 (Ester C=O stretch)

    • 1685 (Aryl Ketone C=O stretch)

    • 1640 (β-Diketone C=O stretch)

    • 1610, 1575 (Aromatic C=C stretch)

    • 1250, 1150 (C-O stretch)

Safety Precautions

  • General: This procedure should be carried out in a well-ventilated fume hood by trained personnel. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Sodium Methoxide: A highly corrosive, flammable, and moisture-sensitive solid. It can cause severe burns upon contact with skin or eyes. Handle in an inert atmosphere if possible. In case of contact, flush the affected area with copious amounts of water.

  • Methanol: A flammable and toxic liquid. Avoid inhalation and skin contact.

  • Diethyl Ether: Extremely flammable. Ensure there are no ignition sources nearby during extraction.

  • Hydrochloric Acid: A corrosive acid. Handle with care to avoid skin and respiratory tract burns.

Troubleshooting

Problem Possible Cause Solution
Low or No Yield Reagents were not anhydrous.Ensure all glassware is flame-dried and use anhydrous solvents. Sodium methoxide must be fresh and dry.
Reaction temperature was too high during addition.Maintain a low temperature (0-5°C) during the addition of reactants to prevent side reactions.
Formation of Multiple Products Self-condensation of 4'-methylacetophenone.This is less likely in this specific reaction but can be minimized by slow, controlled addition of the ketone to the base/ester mixture.
Difficult Purification Incomplete reaction or side products.Monitor the reaction by TLC. If purification is difficult, consider column chromatography on silica gel.
Product Decomposes during Distillation Product is thermally unstable.Use a high-vacuum distillation setup and keep the bath temperature as low as possible. Recrystallization is a milder alternative if the product is a solid.

References

  • Freri, M. Gazz. Chim. Ital.1938, 68, 616.
  • Sheverdov, V. P., et al. Reaction of methyl 2,4-dioxobutanoates with tetracyanoethylene.
  • Chad's Prep.
  • McMurry, J. 23.8 Mixed Claisen Condensations. Organic Chemistry | OpenStax, 2023.
  • Chem-Impex. Methyl 4-(2,4-dichlorophenyl)
  • MDPI. A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. MDPI, 2022.
  • LibreTexts. 9.
  • Chemistry Steps.
  • YouTube.
  • Organic Syntheses. Dibenzoylmethane. Organic Syntheses, Coll. Vol. 1, p.205 (1941); Vol. 8, p.16 (1928).
  • ChemicalBook. METHYL 4-(4-METHYLPHENYL)
  • Royal Society of Chemistry. 1H and 13C NMR Spectra. The Royal Society of Chemistry.
  • Sigma-Aldrich. METHYL 4-(4-ISOBUTYLPHENYL)
  • ResearchGate. DIETHYL OXALATE AND ACETONE REACTION WITH SUBSEQUENT INTERACTION WITH SUBSTITUTED 7-AMINOINDOLES.
  • Organic Syntheses. Ethyl acetopyruvate. Organic Syntheses, Coll. Vol. 1, p.235 (1941); Vol. 4, p.41 (1925).

Sources

"Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate" synthesis from toluene and succinic anhydride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate

Abstract

This comprehensive guide details the synthetic pathways to this compound, a valuable aryldiketoester intermediate in pharmaceutical and chemical research.[1] We present a holistic analysis, beginning with a highly efficient and recommended direct acylation route. Subsequently, we explore the multi-step synthesis originating from toluene and succinic anhydride, as proposed in the topic, providing a critical evaluation of its feasibility and challenges. The guide culminates in a crucial discussion of the keto-enol tautomerism inherent to the target molecule, a phenomenon that dictates its reactivity and biological function.[2][3] Detailed, field-proven protocols, mechanistic insights, and safety considerations are provided for researchers, scientists, and drug development professionals.

Introduction: The Significance of Aryldiketoesters

This compound (CAS No: 39757-29-4) belongs to the class of aryldiketo acids (ADKs) and their esters.[4] These molecules are of significant scientific interest due to their prevalence as structural motifs in biologically active compounds and their capacity to act as potent chelating agents for divalent metal ions.[2][3] The 1,3-dicarbonyl system is a versatile chemical handle, making these compounds key building blocks for the synthesis of heterocyclic systems, complex natural products, and active pharmaceutical ingredients (APIs). Understanding and mastering their synthesis is therefore a critical capability in modern organic and medicinal chemistry.

This document provides two distinct synthetic strategies, offering both a direct, optimized pathway and an analysis of a more classical, multi-step approach.

Part 1: Recommended Protocol — Direct Friedel-Crafts Acylation

For optimal efficiency, yield, and atom economy, a direct Friedel-Crafts acylation of toluene with an appropriate acylating agent is the superior method. This approach constructs the carbon skeleton in a single, convergent step. The most suitable acylating agent for this purpose is methyl oxalyl chloride.

1.1: Underlying Mechanism and Scientific Rationale

The reaction proceeds via a classic electrophilic aromatic substitution (EAS) mechanism.[5] The Lewis acid, anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of methyl oxalyl chloride, polarizing the C-Cl bond and generating a highly reactive acylium ion electrophile. The electron-rich toluene ring then acts as a nucleophile, attacking the acylium ion. Due to the electron-donating and sterically guiding nature of the methyl group on toluene, the substitution occurs predominantly at the para position. A final aqueous work-up quenches the catalyst and isolates the product.

1.2: Visualizing the Direct Acylation Workflow

G Toluene Toluene AlCl3 Anhydrous AlCl₃ (Lewis Acid) Reaction_Point Friedel-Crafts Acylation Toluene->Reaction_Point Nucleophile MOC Methyl Oxalyl Chloride MOC->Reaction_Point Electrophile Precursor Temp 0°C to Room Temp AlCl3->Reaction_Point Catalyst Solvent Inert Solvent (e.g., DCM) Quench Ice / aq. HCl Extract Extraction & Purification Product This compound Quench_Point Quench & Isolation Reaction_Point->Quench_Point Quench_Point->Product

Caption: Recommended workflow for the direct synthesis of the target compound.

1.3: Experimental Protocol

Materials & Reagents

ReagentMolar Mass ( g/mol )Quantity (10 mmol scale)Moles (mmol)
Toluene92.141.01 mL10.0
Methyl oxalyl chloride122.521.23 g10.0
Anhydrous AlCl₃133.341.47 g11.0
Dichloromethane (DCM)-20 mL-
Conc. Hydrochloric Acid-10 mL-
Crushed Ice-25 g-
Anhydrous MgSO₄-As needed-

Procedure:

  • Apparatus Setup: Assemble a dry 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet connected to a gas trap (to handle evolved HCl).

  • Catalyst Suspension: In the fume hood, charge the flask with anhydrous aluminum chloride (1.47 g) and dry dichloromethane (10 mL). Begin stirring under a nitrogen atmosphere and cool the suspension to 0°C using an ice bath.

  • Acylating Agent Addition: Dissolve methyl oxalyl chloride (1.23 g) in dry DCM (5 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C.

  • Toluene Addition: In the same dropping funnel, add a solution of toluene (1.01 mL) in dry DCM (5 mL). Add this solution dropwise to the reaction mixture over 20 minutes. The mixture may change color.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Reaction Quench: Carefully and slowly pour the reaction mixture into a beaker containing 25 g of crushed ice and 10 mL of concentrated HCl. Stir vigorously until the ice has melted and the aluminum salts have dissolved.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 15 mL portions of DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Drying and Isolation: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.

Part 2: Analysis of the Toluene & Succinic Anhydride Route

This section explores the synthesis starting from toluene and succinic anhydride. While chemically feasible, this pathway is significantly more circuitous, involving three distinct chemical transformations. Its primary value lies in its use of common, stable starting materials.

2.1: Visualizing the Multi-Step Workflow

G Toluene Toluene Step1 Step 2.1: Friedel-Crafts Acylation Toluene->Step1 SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Step1 Intermediate1 4-(4-methylphenyl)-4- oxobutanoic acid Step1->Intermediate1 Step2 Step 2.2: Fischer Esterification Intermediate1->Step2 Methanol Methanol Methanol->Step2 Intermediate2 Methyl 4-(4-methylphenyl)-4- oxobutanoate Step2->Intermediate2 Step3 Step 2.3: Claisen Condensation & Work-up Intermediate2->Step3 Reagent3 Dimethyl Oxalate + NaOMe Reagent3->Step3 Product Methyl 4-(4-methylphenyl)-2,4- dioxobutanoate Step3->Product

Caption: The three-step synthetic pathway from toluene and succinic anhydride.

Step 2.1: Friedel-Crafts Acylation to form 4-(4-methylphenyl)-4-oxobutanoic acid

This initial step is a well-documented and high-yielding reaction.[6][7] It serves as a common experiment in undergraduate organic chemistry labs.[6]

  • Scientific Rationale: As described previously, AlCl₃ activates the succinic anhydride, which is then attacked by toluene to form an aroylpropionic acid.[8][9] A highly efficient, solvent-free protocol has been developed that involves simply grinding the reactants at room temperature.[8]

  • Protocol (Solvent-Free):

    • Inside an efficient fume hood, place succinic anhydride (1.0 g, 0.01 mole) and powdered anhydrous AlCl₃ (2.67 g, 0.02 mole) in a mortar.[8]

    • Grind the mixture with a pestle for approximately 1 minute.

    • Add toluene (1.02 mL, 0.01 mole) and continue to grind the resulting paste for 5-10 minutes.[8] The reaction is often complete within this timeframe, which can be verified by TLC.

    • Quench the reaction by carefully adding the mixture to a beaker containing crushed ice and a small amount of concentrated HCl.

    • Collect the resulting white solid product, 4-(4-methylphenyl)-4-oxobutanoic acid, by vacuum filtration and wash with cold water. The product is often pure enough for the next step.[8] Expected yield is ~95%.[8]

Step 2.2: Fischer Esterification to form Methyl 4-(4-methylphenyl)-4-oxobutanoate

This is a classic acid-catalyzed esterification to convert the carboxylic acid intermediate into its corresponding methyl ester.[10]

  • Scientific Rationale: The reaction is an equilibrium process.[11] To drive the reaction to completion, a large excess of the alcohol (methanol) is used, acting as both reactant and solvent. A catalytic amount of strong acid (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity for attack by methanol.[11]

  • Protocol:

    • In a round-bottom flask, dissolve 4-(4-methylphenyl)-4-oxobutanoic acid (from Step 2.1) in a large excess of methanol (e.g., 20-30 molar equivalents).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid).

    • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

    • After cooling, neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

    • Remove the excess methanol via rotary evaporation.

    • Extract the product into an organic solvent like ethyl acetate, wash with water, dry over anhydrous Na₂SO₄, and concentrate to yield the ester, Methyl 4-(4-methylphenyl)-4-oxobutanoate.

Step 2.3: Introduction of the C2-Keto Group via Claisen Condensation

This final step is the most challenging of the sequence. It requires the formation of an enolate from the ester intermediate and subsequent acylation to create the 1,3-dicarbonyl system. A crossed-Claisen condensation with dimethyl oxalate is the standard method for this type of transformation.

  • Scientific Rationale: A strong base, such as sodium methoxide (NaOMe), is required to deprotonate the ester at the α-carbon (C-3 position relative to the aroyl ketone). The resulting enolate is a potent nucleophile that attacks one of the electrophilic carbonyls of dimethyl oxalate. This forms a new C-C bond and generates a diketo-ester intermediate. A subsequent acidic workup would be required to isolate the final product. This reaction requires strictly anhydrous conditions, as the base and enolate are moisture-sensitive. This step can be complex, with potential side reactions, making the direct acylation in Part 1 a more reliable approach.

Part 3: Critical Insight — Keto-Enol Tautomerism

A discussion of this compound is incomplete without addressing its tautomeric nature. As a β-dicarbonyl compound, it exists not as a single structure but as a dynamic equilibrium between keto and enol forms.[12]

3.1: The Tautomeric Equilibrium

The equilibrium involves the migration of a proton and the shifting of electrons. The target molecule can exist as the diketo form or as one of two possible enol tautomers. The stability and predominance of each tautomer are highly sensitive to the solvent, temperature, and pH.[12][13]

3.2: Visualizing Tautomerism

Caption: Tautomeric equilibrium for the target 1,3-dicarbonyl system.

  • Causality: Enol forms are often stabilized by two key factors: conjugation and intramolecular hydrogen bonding.[12] The formation of a C=C double bond allows for extended π-conjugation with the existing carbonyl and aromatic ring systems. Furthermore, the enolic hydroxyl group can form a stable, six-membered pseudo-ring via a hydrogen bond with the adjacent carbonyl oxygen.[13] Studies on analogous compounds show that in many environments, an enol form is the predominant species in solution.[2][3] This is critical for drug development, as the shape and hydrogen-bonding capability of the active tautomer dictates its interaction with biological targets like enzymes and receptors.

Part 4: Product Characterization & Safety

4.1: Key Data & Analytical Validation
PropertyValue
Chemical NameThis compound
CAS Number39757-29-4[4]
Molecular FormulaC₁₂H₁₂O₄[4]
Molecular Weight220.22 g/mol [4]
  • ¹H NMR: Expect signals for the aromatic protons (two doublets in the ~7.2-7.8 ppm range), the methyl ester protons (~3.8 ppm), the aromatic methyl group (~2.4 ppm), and a characteristic signal for the enolic proton if present (can be broad and downfield). The methylene protons of the keto form would appear around 4.0 ppm. The presence of multiple sets of peaks can confirm the keto-enol equilibrium.

  • IR Spectroscopy: Look for strong C=O stretching bands for the ketone and ester (~1680-1750 cm⁻¹). A broad O-H stretch (~2500-3300 cm⁻¹) would indicate the presence of the enol form.

  • Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z = 220.22.

4.2: Safety & Handling
  • Aluminum Chloride (AlCl₃): Highly corrosive and water-reactive. It releases HCl gas upon contact with moisture. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[14]

  • Toluene: Flammable liquid and harmful if inhaled or absorbed through the skin. All operations should be conducted in a well-ventilated fume hood.

  • Acyl Chlorides & Anhydrides: Corrosive and lachrymatory. Handle with care in a fume hood.

  • General Precautions: The Friedel-Crafts reaction can be exothermic; appropriate cooling should be readily available.[8] Always wear appropriate PPE and be familiar with the safety data sheets (SDS) for all chemicals used.

References

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
  • HandWiki. Chemistry:4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
  • Chemistry Stack Exchange.
  • University of Wisconsin-Madison.
  • SpringerLink. Tautomerism of 4-phenyl-2,4-dioxobutanoic acid.
  • Scribd.
  • Organic Chemistry Portal.
  • University of Hertfordshire Research Profiles. Tautomerism of 4-phenyl-2,4-dioxobutanoic acid.
  • J-Stage.
  • Google Patents. Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione.
  • African Rock Art. Methyl 4-(4-methoxyphenyl)
  • African Rock Art. Methyl 4-(4-methylphenyl)
  • J&K Scientific. Methyl 4-(4-methoxyphenyl)
  • Master Organic Chemistry. Keto-Enol Tautomerism: Key Points. [Link]
  • Thompson Rivers University. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
  • PubChem. 4-(2-Methylphenyl)-2,4-dioxobutanoic acid. [Link]

Sources

Application Note & Protocol: Synthesis of Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate via Friedel–Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the synthesis of Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate, a key intermediate in the development of novel therapeutics and complex organic molecules. The synthesis is achieved through a Friedel–Crafts acylation, a robust and widely utilized method for C-C bond formation to an aromatic ring. This guide offers a detailed mechanistic rationale, a step-by-step experimental protocol, and critical insights into process optimization and troubleshooting. The content is structured to provide both a theoretical foundation and a practical framework for the successful execution of this synthesis.

Introduction: The Synthetic Utility of α,γ-Diketobutanoates

This compound is a member of the α,γ-diketoester family of compounds. This structural motif is of significant interest in medicinal chemistry and organic synthesis due to its versatile reactivity, serving as a precursor to a wide array of heterocyclic systems.[1][2] The aryl ketone functionality, installed via the Friedel-Crafts reaction, provides a critical handle for further molecular elaboration, making this compound a valuable building block in drug discovery programs.

The Friedel–Crafts Acylation: A Mechanistic Deep Dive

The Friedel–Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction that involves the introduction of an acyl group onto an aromatic nucleus.[3][4] The reaction is typically catalyzed by a Lewis acid, which enhances the electrophilicity of the acylating agent.

Reagent Selection and Rationale
  • Aromatic Substrate: Toluene: Toluene is selected as the aromatic component. The methyl group is an activating, ortho, para-director. Due to steric hindrance, the major product of the acylation will be the para-substituted isomer.[5]

  • Acylating Agent: Methyl Oxalyl Chloride: To achieve the target α,γ-dioxobutanoate structure, methyl oxalyl chloride (methyl 2-(chloroformyl)-2-oxoacetate) is the acylating agent of choice. Its high reactivity makes it an effective electrophile in this transformation.

  • Lewis Acid Catalyst: Aluminum Chloride (AlCl₃): Anhydrous aluminum chloride is a powerful and commonly used Lewis acid catalyst for Friedel-Crafts reactions.[3][6][7] It coordinates with the acyl chloride to generate a highly electrophilic acylium ion, which is then attacked by the electron-rich toluene ring.[4][7] A stoichiometric amount of AlCl₃ is necessary as it complexes with the product ketone.[6]

Reaction Mechanism

The reaction proceeds through a well-established multi-step mechanism:

  • Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) reacts with methyl oxalyl chloride to form a highly reactive acylium ion.[7][8]

  • Electrophilic Attack: The π-electrons of the toluene ring act as a nucleophile, attacking the electrophilic acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[6][7]

  • Deprotonation and Aromaticity Restoration: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[6][7]

Friedel_Crafts_Mechanism cluster_activation Step 1: Acylium Ion Formation cluster_substitution Step 2: Electrophilic Attack cluster_deprotonation Step 3: Deprotonation AcylChloride Methyl Oxalyl Chloride AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ Toluene Toluene SigmaComplex Sigma Complex (Arenium Ion) Toluene->SigmaComplex + Acylium Ion Product Product-AlCl₃ Complex SigmaComplex->Product - H⁺ HCl HCl

Caption: Mechanism of the Friedel–Crafts Acylation.

Experimental Protocol

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride reacts violently with water and is corrosive. Methyl oxalyl chloride is also corrosive and a lachrymator. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Reagents and Equipment
Reagent/MaterialFormulaMolar Mass ( g/mol )Purity
TolueneC₇H₈92.14Anhydrous
Methyl oxalyl chlorideC₃H₃ClO₃136.51≥98%
Aluminum chlorideAlCl₃133.34Anhydrous
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous
Hydrochloric acidHCl36.462 M aqueous
Saturated Sodium BicarbonateNaHCO₃84.01Aqueous
BrineNaCl58.44Saturated Aqueous
Anhydrous Magnesium SulfateMgSO₄120.37Granular
Ethyl AcetateC₄H₈O₂88.11ACS Grade
HexanesC₆H₁₄86.18ACS Grade

Equipment: 500 mL three-necked round-bottom flask, magnetic stirrer, stir bar, addition funnel, reflux condenser with drying tube (e.g., filled with CaCl₂), ice bath, separatory funnel, rotary evaporator, and flash chromatography setup.

Reaction Procedure

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Acylation Reaction cluster_workup Workup and Extraction cluster_purification Purification and Analysis A Charge flask with AlCl₃ and anhydrous DCM B Cool to 0°C in an ice bath A->B C Add anhydrous toluene B->C D Slowly add Methyl Oxalyl Chloride in DCM via addition funnel E Stir at 0°C for 1 hour D->E F Warm to room temperature and stir for 4-6 hours E->F G Quench reaction by pouring onto ice/HCl mixture H Extract with ethyl acetate (3x) G->H I Wash combined organic layers with sat. NaHCO₃ and brine H->I J Dry organic layer over MgSO₄, filter I->J K Concentrate in vacuo L Purify by flash column chromatography K->L M Characterize product (NMR, IR, MS) L->M

Caption: Experimental Workflow for Synthesis.

  • Setup: Assemble a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser topped with a drying tube.

  • Catalyst Suspension: Under an inert atmosphere (e.g., nitrogen), charge the flask with anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane (DCM, 100 mL).

  • Cooling: Cool the stirred suspension to 0°C using an ice bath.

  • Substrate Addition: Add anhydrous toluene (2.0 eq) to the flask.

  • Acylating Agent Addition: Dissolve methyl oxalyl chloride (1.0 eq) in anhydrous DCM (50 mL) and add this solution to the addition funnel. Add the acylating agent dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5°C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0°C for 1 hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and 2 M HCl.

  • Workup: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

  • Characterization: The structure and purity of the final product, this compound, should be confirmed by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: The success of the Friedel-Crafts acylation is highly dependent on anhydrous conditions. Any moisture will deactivate the AlCl₃ catalyst, leading to low or no product formation. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Controlling Regioselectivity: While the para-product is electronically and sterically favored, small amounts of the ortho-isomer may be formed.[5] Purification by column chromatography is essential to isolate the desired regioisomer.

  • Polyacylation: To minimize the formation of di-acylated products, it is advisable to use an excess of the aromatic substrate (toluene) relative to the acylating agent.

  • Exothermic Reaction: The reaction, particularly the quenching step, is exothermic. Maintain proper cooling and add reagents slowly to control the temperature.

Conclusion

The Friedel–Crafts acylation of toluene with methyl oxalyl chloride is an effective method for the synthesis of this compound. Adherence to anhydrous conditions and careful control of the reaction temperature are paramount for achieving a high yield of the desired product. This protocol provides a robust foundation for researchers to produce this valuable synthetic intermediate for applications in drug discovery and materials science.

References

  • Wikipedia. (2024). Friedel–Crafts reaction. [Link]
  • BYJU'S. (n.d.).
  • Study.com. (n.d.).
  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. [Link]
  • Master Organic Chemistry. (2018). EAS Reactions (3)
  • The Organic Chemistry Tutor. (2016).
  • Scribd. (n.d.).
  • University of Wisconsin-Madison. (n.d.).
  • Wikipedia. (2023). 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
  • J&K Scientific. (n.d.). Methyl 4-(4-methoxyphenyl)
  • African Rock Art. (n.d.). Methyl 4-(4-methylphenyl)
  • Chemical Society of Japan. (2002). A practical procedure for the synthesis of esonarimod, (R,S)-2-acetylthiomethyl-4-(4-methylphenyl)
  • National Center for Biotechnology Information. (n.d.).
  • Google Patents. (2011). KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione.

Sources

Application Notes and Protocols: The Strategic Role of Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the synthesis and utilization of Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate. This key intermediate is particularly pivotal in the synthesis of modern pharmaceuticals, most notably the direct Factor Xa inhibitor, Apixaban. This guide provides detailed, field-proven protocols, explains the chemical principles behind the synthetic strategies, and offers insights into the practical application of this versatile building block.

Introduction: The Significance of this compound

This compound is a β-ketoester that serves as a critical precursor in the construction of complex heterocyclic scaffolds.[1] Its structure, featuring two carbonyl groups in a 1,3-relationship, allows for facile reaction with binucleophiles to form five- and six-membered rings, which are common motifs in biologically active molecules.[2] The most prominent application of this intermediate is in the synthesis of Apixaban, a highly potent and selective oral anticoagulant.[3][4] In the synthesis of Apixaban, this compound is instrumental in forming the core pyrazole ring of the final drug molecule.[3]

This guide will first detail the synthesis of this compound via a mixed Claisen condensation, a robust and scalable method for its preparation. Subsequently, a multi-step protocol for the synthesis of Apixaban from this intermediate will be presented, elucidating the strategic importance of this compound in the overall synthetic route.

Synthesis of this compound via Mixed Claisen Condensation

The synthesis of the title compound is efficiently achieved through a mixed or "crossed" Claisen condensation. This reaction involves the condensation of an ester with α-hydrogens (in this case, methyl p-toluate) with an ester that lacks α-hydrogens (dimethyl oxalate), which can only act as an electrophilic acceptor.[5][6] This selectivity prevents self-condensation of the oxalate ester and directs the reaction towards the desired product.[5]

Reaction Principle and Causality

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base.[5] The reaction proceeds through the formation of an enolate from one ester, which then acts as a nucleophile, attacking the carbonyl carbon of the second ester. The use of a strong base, such as sodium methoxide, is crucial to deprotonate the α-carbon of the methyl p-toluate, forming the reactive enolate. The subsequent steps involve nucleophilic acyl substitution, where the methoxide group from dimethyl oxalate is eliminated. The overall reaction is driven to completion by the deprotonation of the resulting β-ketoester, which has a highly acidic proton between the two carbonyl groups.[5]

Experimental Protocol

This protocol is adapted from established procedures for Claisen condensations involving oxalate esters.[7]

Table 1: Reagents and Materials for Synthesis of this compound

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Amount (mmol)Volume/MassNotes
Methyl p-toluateC₉H₁₀O₂150.1710015.0 gStarting ester with α-hydrogens.[8]
Dimethyl oxalateC₄H₆O₄118.0912014.2 gElectrophilic acceptor.
Sodium methoxideCH₃ONa54.021105.94 gStrong base.
Methanol (anhydrous)CH₄O32.04-200 mLSolvent.
Toluene (anhydrous)C₇H₈92.14-100 mLCo-solvent.
Hydrochloric acid (conc.)HCl36.46-As neededFor acidic workup.
Diethyl etherC₄H₁₀O74.12-As neededFor extraction.
Saturated NaCl solutionNaCl58.44-As neededFor washing.
Anhydrous MgSO₄MgSO₄120.37-As neededDrying agent.

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, add sodium methoxide (5.94 g, 110 mmol) and anhydrous methanol (100 mL).

  • Addition of Reactants: To the stirred suspension, add a solution of methyl p-toluate (15.0 g, 100 mmol) and dimethyl oxalate (14.2 g, 120 mmol) in anhydrous toluene (100 mL) dropwise from the dropping funnel over a period of 1 hour at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold 2M hydrochloric acid (200 mL). Stir until all the solid dissolves.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated NaCl solution (100 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Visualization of the Synthetic Step

Synthesis of this compound methyl_p_toluate Methyl p-toluate intermediate This compound methyl_p_toluate->intermediate Claisen Condensation dimethyl_oxalate Dimethyl oxalate dimethyl_oxalate->intermediate naome Sodium Methoxide (Base) naome->intermediate

Caption: Synthesis of the key intermediate via Claisen condensation.

Application in the Synthesis of Apixaban

This compound is a cornerstone for the construction of the pyrazole core of Apixaban. The subsequent multi-step synthesis transforms this intermediate into the final active pharmaceutical ingredient (API).

Overall Synthetic Workflow

The synthesis of Apixaban from this compound can be summarized in three key stages:

  • Pyrazole Formation: A Huisgen [3+2] cycloaddition-elimination reaction with a suitable hydrazine derivative.[3]

  • Ullmann Coupling: A copper-catalyzed cross-coupling reaction to introduce the piperidinone moiety.[9][10]

  • Amidation: The final step to form the primary amide of Apixaban.[3]

Visualization of the Overall Workflow

Apixaban Synthesis Workflow start Methyl 4-(4-methylphenyl)- 2,4-dioxobutanoate pyrazole Pyrazole Intermediate start->pyrazole 1. Pyrazole Formation (Huisgen Cycloaddition) ullmann_product Ullmann Coupling Product pyrazole->ullmann_product 2. Ullmann Coupling apixaban Apixaban ullmann_product->apixaban 3. Amidation

Caption: Three-stage synthesis of Apixaban from the key intermediate.

Detailed Protocols for Apixaban Synthesis

The following protocols are based on synthetic routes disclosed in the patent literature.[3][9]

Principle: The 1,3-dicarbonyl system of this compound readily reacts with a hydrazine, such as (4-methoxyphenyl)hydrazine, in a cyclocondensation reaction to form the pyrazole ring. This reaction is a classic method for pyrazole synthesis.[11][12]

Protocol:

  • Reaction Setup: In a reaction vessel, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Hydrazine: Add (4-methoxyphenyl)hydrazine hydrochloride (1.1 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC.

  • Workup and Isolation: Upon completion, cool the reaction mixture. The pyrazole product often precipitates and can be isolated by filtration. If it remains in solution, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the pyrazole intermediate.

Principle: The Ullmann reaction is a copper-catalyzed coupling of an aryl halide with an alcohol, amine, or thiol.[10] In this synthesis, it is used to couple the pyrazole intermediate with 1-(4-iodophenyl)piperidin-2-one.

Protocol:

  • Reaction Setup: In a reaction flask, combine the pyrazole intermediate (1 equivalent), 1-(4-iodophenyl)piperidin-2-one (1.2 equivalents), copper(I) iodide (CuI, 0.1 equivalents) as the catalyst, and a base such as potassium carbonate (K₂CO₃, 2 equivalents) in a high-boiling solvent like dimethylformamide (DMF) or dioxane.

  • Reaction: Heat the reaction mixture to 120-140 °C for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Workup and Isolation: Cool the reaction mixture and filter to remove inorganic salts. The filtrate is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to give the Ullmann coupling product.

Principle: The final step involves the conversion of the ester group on the pyrazole ring to a primary amide. This is typically achieved by aminolysis with ammonia.

Protocol:

  • Reaction Setup: Dissolve the Ullmann coupling product (1 equivalent) in a suitable solvent, such as a mixture of ethylene glycol and aqueous ammonia.

  • Reaction: Heat the solution in a sealed pressure vessel to 100-120 °C for 8-12 hours.

  • Workup and Isolation: Cool the reaction mixture to room temperature. The Apixaban product often crystallizes out of the solution. The solid is collected by filtration, washed with water, and dried under vacuum to yield pure Apixaban.[3]

Conclusion

This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its efficient preparation via the Claisen condensation and its strategic application in the construction of the pyrazole core of Apixaban highlight its importance in modern drug development. The protocols and mechanistic insights provided in these application notes are intended to empower researchers to effectively utilize this key building block in their synthetic endeavors, facilitating the discovery and development of novel therapeutics.

References

  • Pinto, D. J. P., et al. (2007). Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa. Journal of Medicinal Chemistry, 50(22), 5339–5356. [Link]
  • Nevuluri, N. R., et al. (2017). A morpholine-free process amenable convergent synthesis of apixaban: a potent factor Xa inhibitor. Monatshefte fuer Chemie, 148(8), 1477-1482. [Link]
  • European Patent Office. (2020).
  • ResearchGate. (n.d.).
  • Gaikwad, D., et al. (2023). An alternative synthetic strategy to construct apixaban analogues. Arkivoc, 2023(viii), 202312151. [Link]
  • Tietze, L. F., & Redert, T. (2021). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Beilstein Journal of Organic Chemistry, 17, 1296–1335. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Google Patents. (2016).
  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
  • Google Patents. (2021). Preparation method of Apixaban intermediate suitable for industrial production (CN113264870A).
  • Asian Publication Corporation. (2013).
  • Wikipedia. (n.d.). Ullmann reaction. [Link]
  • African Rock Art. (n.d.). Methyl 4-(4-methylphenyl)
  • Chemistry LibreTexts. (2025). 9.
  • Quick Company. (2016). Key Intermediates And Impurities Of The Synthesis Of Apixaban. [Link]
  • Organic Syntheses. (n.d.).
  • PrepChem.com. (n.d.).
  • J&K Scientific. (n.d.). Methyl 4-(4-bromophenyl)

Sources

"Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate" for enzyme inhibition studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for the Study of Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate as a Putative Enzyme Inhibitor

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the characterization of this compound as a potential enzyme inhibitor. While this specific molecule is not extensively documented in public literature, its core structure, the 4-aryl-2,4-dioxobutanoate scaffold, is a well-recognized pharmacophore known to target a range of enzymes, particularly those with divalent metal ions in their active sites. This guide will therefore leverage established knowledge of this chemical class to propose a robust framework for investigation. We will detail the theoretical basis for its inhibitory action, provide step-by-step protocols for its characterization, and offer insights into data interpretation. The protocols are designed to be self-validating, ensuring a high degree of scientific rigor.

Introduction: The Scientific Rationale

The 4-aryl-2,4-dioxobutanoate scaffold is of significant interest in modern pharmacology. Compounds bearing this motif have been identified as potent inhibitors of several enzyme classes, including:

  • Viral Integrases: Essential for the replication of retroviruses like HIV, these enzymes are a key target for antiviral therapy. The diketo acid functionality can chelate the Mg²⁺ or Mn²⁺ ions in the enzyme's active site, disrupting its catalytic activity.

  • Metallo-β-lactamases: These bacterial enzymes confer resistance to a broad spectrum of β-lactam antibiotics. Inhibitors of these enzymes are crucial for restoring the efficacy of existing antibiotic treatments.

  • Hepatitis C Virus (HCV) NS5B Polymerase: This enzyme is critical for the replication of the HCV genome.

Given this precedent, this compound is a promising candidate for investigation as an inhibitor of one or more of these enzyme classes. The 4-methylphenyl group may confer specific interactions within the enzyme's active site, potentially leading to improved potency or selectivity compared to other analogs.

This guide will use a hypothetical metallo-β-lactamase, NDM-1 (New Delhi metallo-beta-lactamase 1), as a model target to illustrate the experimental workflow. NDM-1 is a clinically significant enzyme that poses a major threat to public health, making the discovery of new inhibitors a high-priority research area.

Compound Handling and Preparation

Proper handling and preparation of the test compound are paramount for obtaining reproducible results.

2.1. Storage and Stability:

  • Storage: Store this compound as a dry powder at -20°C, protected from light and moisture.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable organic solvent such as dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C.

  • Stability: The stability of the compound in aqueous assay buffers should be determined. This can be assessed by incubating the compound in the final assay buffer for the duration of the experiment and analyzing its integrity by HPLC.

2.2. Preparation of Working Solutions:

Always prepare fresh dilutions of the compound from the stock solution on the day of the experiment. The final concentration of DMSO in the assay should be kept low (typically ≤1%) and should be consistent across all experimental conditions, including the no-inhibitor control.

Experimental Workflow for Inhibitor Characterization

The following diagram outlines the overall workflow for characterizing the inhibitory activity of this compound.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Initial Screening cluster_kinetics Phase 3: Mechanism of Action cluster_validation Phase 4: Validation & Specificity Compound_Prep Compound Preparation (Stock & Dilutions) Enzyme_Prep Enzyme & Substrate Preparation Buffer_Prep Assay Buffer Optimization Primary_Screen Single-Point Inhibition Screen @ High [I] Buffer_Prep->Primary_Screen Dose_Response IC50 Determination (Dose-Response Curve) Primary_Screen->Dose_Response Mode_of_Inhibition Mode of Inhibition Study (Vary [S] and [I]) Dose_Response->Mode_of_Inhibition Ki_Determination Ki Determination (Data Fitting) Mode_of_Inhibition->Ki_Determination Counter_Screen Counter-Screening (Assay Interference) Ki_Determination->Counter_Screen Specificity_Panel Specificity Profiling (Panel of Enzymes) Counter_Screen->Specificity_Panel G E E ES ES E->ES k1 P P EI EI E->EI Ki S S ES->E k-1 ES->E kcat ESI ESI ES->ESI αKi I I

Caption: General scheme for enzyme inhibition.

  • Competitive Inhibition: Lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases). This suggests the inhibitor binds to the same site as the substrate.

  • Non-competitive Inhibition: Lines will intersect on the x-axis (Km is unchanged, apparent Vmax decreases). This suggests the inhibitor binds to an allosteric site.

  • Uncompetitive Inhibition: Lines will be parallel (both apparent Km and Vmax decrease). This indicates the inhibitor binds only to the enzyme-substrate complex.

  • Kᵢ Determination: The inhibition constant (Kᵢ) can be determined by fitting the data to the appropriate Michaelis-Menten equation for the observed mode of inhibition.

Trustworthiness: Self-Validating Systems and Counter-Screens

To ensure the observed inhibition is genuine and not an artifact, several control experiments are essential.

  • Solubility Check: Visually inspect the assay wells at the highest inhibitor concentration for any signs of precipitation.

  • Assay Interference: Test the compound's effect on the substrate and product directly. Incubate the compound with CENTA and its hydrolyzed product to check for any intrinsic absorbance or quenching effects.

  • Enzyme-Independent Hydrolysis: Run a control experiment with the inhibitor and substrate in the absence of the enzyme to ensure the compound is not causing substrate degradation.

  • Promiscuous Inhibition: To rule out non-specific inhibition due to compound aggregation, perform the assay in the presence of a non-ionic detergent like Triton X-100 (0.01%). A significant loss of potency in the presence of the detergent may indicate aggregation-based inhibition.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial characterization of this compound as a potential enzyme inhibitor. By following these protocols, researchers can obtain reliable data on its potency (IC50), mode of inhibition, and inhibition constant (Kᵢ). Positive results from these studies would warrant further investigation, including:

  • Selectivity Profiling: Screening against a panel of related enzymes to determine its selectivity.

  • Structural Studies: Co-crystallization of the inhibitor with the target enzyme to elucidate the binding mode at an atomic level.

  • Cell-Based Assays: Evaluating the compound's efficacy in a cellular context to assess its potential as a therapeutic agent.

The systematic approach outlined here will enable a thorough and accurate evaluation of this and other novel compounds, paving the way for the development of new and effective enzyme inhibitors.

References

  • Title: The 1,3-Diketo Acid Moiety in the Inhibition of HIV-1 Integrase and other Mg2+-Dependent Phosphoryl-Transferring Enzymes Source: European Journal of Medicinal Chemistry URL:[Link]
  • Title: Discovery of Potent and Orally Bioavailable Tetrahydro-4H-Pyrazino[1,2-a]pyrimidine-Based Inhibitors of New Delhi Metallo-β-lactamase-1 (NDM-1) Source: Journal of Medicinal Chemistry URL:[Link]
  • Title: An overview of potent inhibitors of New Delhi metallo-β-lactamase-1 Source: Future Medicinal Chemistry URL:[Link]
  • Title: Assay Guidance Manual Source: Eli Lilly & Company and the National Center for Advancing Transl

Application Notes & Protocols: Molecular Docking Studies of Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting molecular docking studies of Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate and its analogs. This class of compounds, known for its role as a key intermediate in the synthesis of pharmaceuticals, presents a valuable scaffold for structure-based drug design.[1][2] This guide moves beyond a simple recitation of steps, delving into the causal logic behind protocol choices, establishing self-validating workflows, and grounding methodologies in authoritative practices. We will cover the entire pipeline, from initial target selection and ligand preparation to the execution of docking simulations and the critical analysis of the resulting data.

Conceptual Framework: The Rationale for Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[3][4] Its primary goal is to forecast the three-dimensional structure of the resulting complex and estimate the strength of the interaction, often expressed as a docking score or binding affinity.[5][6] In the context of drug discovery, this technique offers a cost-effective and rapid means to screen large libraries of virtual compounds against a specific biological target, identifying promising candidates for further experimental validation.[6][7]

The core principle relies on two interconnected components: a sampling algorithm that explores the vast conformational space of the ligand within the receptor's binding site, and a scoring function that ranks these generated poses to identify the most favorable binding mode.[3] For analogs of this compound, docking can elucidate how modifications to the core structure impact binding affinity and interaction patterns, thereby guiding the rational design of more potent and selective inhibitors.

Pre-Docking Phase: Foundational Work for Accurate Results

The reliability of any docking experiment is critically dependent on the quality of the input structures and the careful selection of the biological target. Garbage in, garbage out is a fundamental axiom in computational chemistry.

Strategic Target Selection

Choosing an appropriate protein target is the first and most crucial decision. The Protein Data Bank (PDB) is the primary repository for macromolecular structures. However, not all available structures are suitable for docking.

Protocol for Target Selection:

  • Identify Biological Relevance: Use databases like GeneCards and OMIM to identify proteins implicated in the disease of interest that may be modulated by your ligand series.[8]

  • Search the PDB: Look for crystal structures of your target protein. Prioritize structures based on the following criteria:

    • High Resolution: Select structures with a resolution of <2.0 Ångstroms (Å) where possible.[9][10] Higher resolution implies a more accurately determined atomic structure.

    • Presence of a Co-crystallized Ligand: A structure solved with a bound ligand is invaluable.[9] It confirms the location and characteristics of the binding pocket and provides a reference for validating your docking protocol.

    • Completeness: Ensure the structure has no missing residues or extensive gaps, particularly within the binding site. Compare the sequence in the PDB file (SEQRES records) with the sequence derived from the atomic coordinates to check for missing residues.[9]

    • Biological Assembly: Use the biologically relevant assembly, which may differ from the asymmetric unit in the crystal.

    • Wild-Type vs. Mutant: Be aware of whether the structure is a wild-type or a mutant protein, as this can significantly impact binding.[10]

TargetSelection Start Identify Disease-Relevant Protein Target SearchPDB Search Protein Data Bank (PDB) for available structures Start->SearchPDB FilterResolution Filter by Resolution (< 2.0 Å is ideal) SearchPDB->FilterResolution CheckLigand Is a co-crystallized ligand present? FilterResolution->CheckLigand CheckCompleteness Are there missing residues in the binding site? CheckLigand->CheckCompleteness Yes Reevaluate Re-evaluate or Consider Homology Modeling CheckLigand->Reevaluate No SelectStructure Select Optimal PDB Structure for Preparation CheckCompleteness->SelectStructure No CheckCompleteness->Reevaluate Yes

Caption: Decision workflow for selecting a high-quality protein target.

Ligand Preparation: Standardizing the Small Molecule

The accuracy of docking is sensitive to the ligand's 3D structure, protonation state, and charge distribution.

Protocol for Ligand Preparation:

  • Obtain 2D Structure: Draw the this compound analog using chemical drawing software (e.g., ChemDraw, MarvinSketch) or retrieve it from PubChem.

  • Convert to 3D: Use a program like Open Babel or the features within molecular modeling suites (e.g., Schrödinger Maestro, MOE) to generate a reasonable 3D conformation.

  • Add Hydrogens: Ensure all hydrogen atoms are explicitly added. The protonation state at physiological pH (typically 7.4) should be determined. This is critical as hydrogen bonds are key interactions.[11]

  • Assign Partial Charges: Calculate and assign partial atomic charges using a force field like Gasteiger or AM1-BCC.[12] These charges are essential for calculating electrostatic interactions.

  • Energy Minimization: Perform a quick energy minimization of the 3D structure to relieve any steric strain and arrive at a low-energy conformation.

  • Save in Correct Format: Save the prepared ligand in a format compatible with your docking software, such as .mol2 or .pdbqt.[5]

Receptor Preparation: Cleaning the Macromolecule

Raw PDB files are not ready for docking. They are static snapshots that often contain non-essential molecules and lack information required by docking algorithms.[13]

Protocol for Receptor Preparation:

  • Load PDB Structure: Open the selected PDB file in a molecular visualization tool like UCSF ChimeraX, PyMOL, or AutoDock Tools.[14][15]

  • Isolate Protein Chain(s): If the biological unit contains multiple identical chains, select one for the docking study unless the binding site spans across an interface.[13]

  • Remove Unnecessary Molecules: Delete all crystallographic water molecules, ions, and co-solvents unless a specific water molecule is known to be critical for ligand binding (i.e., it mediates a hydrogen bond between the ligand and receptor).[16][17][18] Also, remove the co-crystallized ligand if present (save it separately for later validation).

  • Add Hydrogens: Add hydrogen atoms to the protein, ensuring correct protonation states for titratable residues like Histidine, Aspartate, and Glutamate.[17][18]

  • Repair Missing Atoms/Residues: Use tools like the Dock Prep function in ChimeraX or the Protein Preparation Wizard in Maestro to repair any missing side-chain atoms.[13][19]

  • Assign Charges: Assign partial charges to the protein atoms (e.g., Kollman charges).[18]

  • Save in Correct Format: Save the prepared receptor in the appropriate format for your docking software (e.g., .pdbqt for AutoDock Vina).

The Docking Protocol: A Step-by-Step Workflow

This protocol uses AutoDock Vina, a widely used and effective open-source docking program, as the primary example. The principles are transferable to other software like GOLD, Glide, or ICM.[6][20]

DockingWorkflow cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase LigandPrep Ligand Preparation (3D structure, charges, hydrogens) DefineGrid Define Search Space (Grid Box Generation) LigandPrep->DefineGrid ReceptorPrep Receptor Preparation (Clean PDB, charges, hydrogens) ReceptorPrep->DefineGrid RunDocking Run Docking Simulation (AutoDock Vina) DefineGrid->RunDocking AnalyzeScores Analyze Docking Scores & Binding Energies RunDocking->AnalyzeScores Validate Protocol Validation (Re-docking) RunDocking->Validate Control VisualizePose Visualize Binding Pose & Interactions (PyMOL, ChimeraX) AnalyzeScores->VisualizePose FinalReport Final Report & Insights VisualizePose->FinalReport Validate->FinalReport

Caption: The complete molecular docking workflow from preparation to analysis.

Step 1: Defining the Search Space (Grid Box)

The docking algorithm must be told where to search for a binding pose. This is done by defining a 3D grid, or "grid box," that encompasses the active site.[17]

  • Rationale: Constraining the search to the known or predicted binding site dramatically increases computational efficiency and reduces the likelihood of finding irrelevant binding poses in distant surface crevices.

  • Procedure:

    • Load the prepared receptor into your visualization software (e.g., AutoDock Tools).

    • If a co-crystallized ligand was present, use its location to define the center of the grid box.

    • If the site is unknown ("blind docking"), the grid box should be large enough to cover the entire protein surface. This is computationally expensive and less precise.[18]

    • Adjust the dimensions (x, y, z) of the box to ensure it fully encloses the binding pocket with a buffer of ~4-5 Å on all sides. This allows room for ligand flexibility and movement.

    • Record the coordinates of the grid center and its dimensions. These will be required for the Vina configuration file.

Step 2: Configuring and Running the Docking Simulation

AutoDock Vina requires a simple text file (conf.txt) to specify the input files and parameters.

  • Configuration File (conf.txt):

  • Execution: Run the simulation from the command line:

Step 3: Protocol Validation (Trustworthiness)

Before docking your novel analogs, you must validate your protocol.[21]

  • Rationale: This step ensures that your chosen software, parameters, and preparation methods can accurately reproduce a known, experimentally determined binding mode. It builds confidence that the predictions for your unknown compounds are reliable.

  • Procedure (Re-docking):

    • Take the co-crystallized ligand that was originally in your PDB structure.

    • Prepare this ligand using the exact same protocol as for your analogs.

    • Dock it back into its own receptor using the established grid box and parameters.

    • Compare the top-ranked docked pose with the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

    • Success Criterion: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating your protocol can accurately reproduce the experimental binding mode.[22][23]

Post-Docking Analysis: From Data to Insight

The output of a docking run is a set of predicted binding poses for each ligand, ranked by a scoring function. The analysis aims to interpret these results to understand the structure-activity relationship (SAR).

Interpreting the Docking Score

The primary quantitative output is the docking score, typically reported in kcal/mol.[24]

  • Meaning: It is an estimate of the binding free energy (ΔG). A more negative score indicates a stronger predicted binding affinity.[22][25]

  • Causality: The score is a composite value derived from various energy components, including van der Waals forces, electrostatic interactions, hydrogen bonding, and penalties for steric clashes or ligand strain.[26][27]

  • Important Caveat: Docking scores are approximations. They are excellent for ranking a series of related compounds but should not be interpreted as absolute, experimentally verifiable binding energies.[24][28] A ligand with a score of -8.5 kcal/mol is predicted to bind better than one with -7.0 kcal/mol, but the absolute values are not directly equivalent to experimental Ki or IC50 values.[24]

ScoringFunction Score Docking Score (Binding Energy, kcal/mol) VdW Van der Waals Interactions Score->VdW contributes Electro Electrostatic Interactions Score->Electro contributes Hbond Hydrogen Bonds Score->Hbond contributes Penalty Desolvation & Rotational Energy Penalties Score->Penalty contributes

Caption: Components contributing to a typical molecular docking score.

Visual Inspection and Interaction Analysis

Quantitative scores must be paired with qualitative visual analysis.

  • Rationale: A good score is meaningless if the ligand's pose is physically unrealistic or does not engage with key active site residues. Visual inspection provides a sanity check and reveals the specific interactions driving the binding.[22][26]

  • Procedure:

    • Load the prepared receptor and the docked ligand poses (e.g., results.pdbqt) into PyMOL or UCSF ChimeraX.[29]

    • Focus on the top-ranked pose. Examine its fit within the binding pocket. Are there any steric clashes? Does it occupy the cavity reasonably?

    • Identify key intermolecular interactions:

      • Hydrogen Bonds: Look for donor-acceptor pairs between the ligand and receptor residues (e.g., with backbone amides or polar side chains like Ser, Thr, Asp, Glu).[22]

      • Hydrophobic Interactions: Identify nonpolar parts of the ligand nestled against hydrophobic residues (e.g., Leu, Val, Phe, Trp).

      • π-π Stacking: Check for favorable stacking between aromatic rings on the ligand and receptor (e.g., with Phe, Tyr, Trp, His).

    • Use tools like LigPlot+ or the Protein-Ligand Interaction Profiler (PLIP) web server to generate 2D diagrams that clearly summarize these interactions.[30][31][32]

Data Presentation

Summarize the results for your series of this compound analogs in a clear, comparative table.

Ligand Analog IDDocking Score (kcal/mol)H-BondsKey Interacting Residues (Example)
Parent Scaffold -7.81Tyr151
Analog A (4'-Cl) -8.51Tyr151, Leu203 (hydrophobic)
Analog B (4'-OH) -8.93Tyr151, Asp189, Ser190
Analog C (3'-NO2) -7.20(Poor Fit)
Control Inhibitor -9.54Tyr151, Asp189, Gly216, Ser190

This table presents hypothetical data for illustrative purposes.

Conclusion and Best Practices

Molecular docking is a powerful hypothesis-generating tool in structure-based drug design. For the study of this compound analogs, it provides invaluable insights into how chemical modifications can modulate binding to a target protein.

Key Takeaways for Trustworthy Results:

  • Validate Your Protocol: Always perform re-docking of a known ligand to ensure your methodology is sound.[23]

  • Don't Rely Solely on Scores: A good docking score must be supported by a sensible binding pose and favorable intermolecular interactions.[25]

  • Understand the Limitations: Docking uses a rigid or partially flexible receptor, which is a simplification of its dynamic nature in solution. The scoring functions are also imperfect approximations.

  • Correlate with Experimental Data: The ultimate validation is a comparison with experimental binding assays (e.g., IC50 values). Docking results should be used to prioritize which analogs to synthesize and test, not as a replacement for experimental work.[22]

By adhering to the detailed protocols and analytical frameworks presented here, researchers can leverage molecular docking to accelerate the discovery and optimization of novel therapeutics derived from the this compound scaffold.

References

  • El Mouns, B-D. (2024). How to interprete and analyze molecular docking results? ResearchGate.
  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?
  • YouTube. (2021). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure.
  • YouTube. (2025). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial.
  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results.
  • Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. PMC.
  • University of Cantabria. (n.d.). Molecular Docking Tutorial.
  • YouTube. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock.
  • EMBL-EBI. (2012). LigPlot+ v.2.3 - ligand-protein interaction diagrams.
  • Guterres, H., & Im, W. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology.
  • Kumar, A., & Zhang, K. Y. J. (2017). Molecular Docking: A structure-based drug designing approach. JSciMed Central.
  • Ferreira, L. G., et al. (2015). Molecular Docking and Structure-Based Drug Design Strategies. MDPI.
  • Matter Modeling Stack Exchange. (2021). How to interpret the affinity in a protein docking - ligand.
  • Durrant-Lab Software. (n.d.). Software.
  • YouTube. (2024). How to find Target (protein) for your molecular docking study.
  • YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech.
  • University of Manchester. (n.d.). 6. Preparing the protein and ligand for docking.
  • JSciMed Central. (2017). Molecular Docking: A Structure-Based Drug Designing Approach.
  • LIGYSIS-web. (2025). LIGYSIS-web: a resource for the analysis of protein-ligand binding sites. Oxford Academic.
  • Salentin, S., et al. (2015). PLIP: fully automated protein–ligand interaction profiler. PMC.
  • Omics tutorials. (2024). Step-by-Step Tutorial on Molecular Docking.
  • Bioinformatics Stack Exchange. (2020). Visualizing protein-ligand interactions with LIGPLOT or any other suitable software?
  • YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon).
  • YouTube. (2024). Learn Maestro: Preparing protein structures.
  • Reddit. (2025). How to select targets for molecular docking?
  • ResearchGate. (2020). Can anyone tell me the difference between Docking Score, Binding Free Energy and Binding Affinity?
  • ResearchGate. (2019). How to select the best target (or receptor) from PDB for molecular docking?
  • ResearchGate. (2022). How to validate the molecular docking results?
  • ResearchGate. (2013). For docking, what are the criteria to choose the best protein structure from PDB to be used as the target?
  • Liu, T., et al. (2016). ProSelection: A Novel Algorithm to Select Proper Protein Structure Subsets for in Silico Target Identification and Drug Discovery Research. PMC.
  • Protein Structural Analysis Laboratory - Michigan State University. (n.d.). Lessons from Docking Validation.
  • Neves, B. J., et al. (2021). Best Practices for Docking-Based Virtual Screening. OUCI.
  • bioRxiv. (2016). Best Practices in Docking and Activity Prediction.
  • International Journal of Pharmaceutical Sciences Review and Research. (2019). ADMET & Molecular Docking Studies of Novel 2, 4-dioxo-4-phenyl butanoic acid analogs as.
  • J&K Scientific. (n.d.). Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate.
  • African Rock Art. (n.d.). Methyl 4-(4-methylphenyl)-4-oxobutanoate.
  • J&K Scientific. (n.d.). Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate.

Sources

Application Note & Protocols: Strategic Synthesis of Bioactive Scaffolds via Condensation of Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate with Amines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate is a versatile β-dicarbonyl compound that serves as a powerful building block in medicinal chemistry and organic synthesis.[1] Its reaction with various amines provides a direct route to β-enamino esters and a diverse array of nitrogen-containing heterocycles, which are privileged structures in many pharmacologically active agents.[2] This guide provides an in-depth analysis of the reaction mechanism, detailed, field-proven protocols for the synthesis of both enaminone products and subsequent heterocyclic scaffolds, and critical insights into experimental design and troubleshooting.

Core Principles: Understanding the Reactivity

This compound possesses two distinct electrophilic carbonyl centers: a ketone at the C4 position and a keto-ester functionality at the C2 position. The aryl ketone at C4 is generally more electrophilic and sterically accessible to nucleophilic attack by amines compared to the C2 ketone, which is part of a keto-ester moiety. This differential reactivity is the cornerstone of predictable synthetic outcomes.

The fundamental reaction is a nucleophilic addition-elimination (condensation) sequence. An amine attacks the C4 carbonyl, forming a tetrahedral hemiaminal intermediate. This intermediate then dehydrates to yield a thermodynamically stable, conjugated β-enaminone (also referred to as a β-enamino ester).[3] The removal of water is crucial as it drives the reaction equilibrium toward the product.[4]

Reaction Mechanism: Enaminone Formation

The mechanism proceeds via a well-established pathway for carbonyl condensation reactions.

Caption: Mechanism of β-enaminone formation.

Experimental Protocols

The following protocols are designed to be robust and adaptable. All reagents should be of analytical grade, and solvents should be dried where specified.

Protocol 1: General Synthesis of β-Enaminones

This protocol details the synthesis of methyl 4-(4-methylphenyl)-4-(alkyl/arylamino)-2-oxobut-3-enoate derivatives. It employs catalytic acetic acid in refluxing toluene with azeotropic removal of water to drive the reaction to completion.

Materials & Equipment:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • Toluene (Anhydrous)

  • Glacial Acetic Acid (0.1 eq)

  • Magnesium Sulfate (Anhydrous)

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Reagent Addition: Dissolve the starting material in toluene (approx. 0.2 M concentration). Add the desired amine (1.1 eq) followed by glacial acetic acid (0.1 eq).[5]

  • Azeotropic Reflux: Attach the Dean-Stark apparatus and condenser. Heat the mixture to reflux (approx. 110-112°C for toluene). Monitor the collection of water in the Dean-Stark trap. The reaction is typically complete when water ceases to collect (usually 2-6 hours).

    • Causality Insight: The continuous removal of water, a byproduct of the condensation, is critical to overcome the unfavorable equilibrium and achieve high conversion, in accordance with Le Châtelier's principle.[4]

  • Workup: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often a viscous oil or solid. Purification can be achieved by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Experimental Workflow: General Protocol

Caption: Standard workflow for β-enaminone synthesis.

Advanced Applications: Heterocycle Synthesis

The true synthetic power of this reaction is realized when bifunctional nucleophiles are used, enabling tandem condensation-cyclization reactions to build complex heterocyclic systems.[6]

Protocol 2: Synthesis of Pyrazole Scaffolds

This protocol describes the reaction with hydrazine hydrate to form a substituted pyrazole, a core motif in numerous pharmaceuticals.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (approx. 0.2 M).

  • Nucleophile Addition: Add hydrazine hydrate (1.1 eq) dropwise at room temperature. A catalytic amount of acetic acid can be added to facilitate the initial condensation.

  • Reaction: Stir the mixture at room temperature or gently heat to 50-60°C for 4-8 hours. Monitor the reaction progress by TLC.

    • Mechanistic Insight: The reaction first forms an intermediate enamine with one of the hydrazine nitrogens. The pendant -NH2 group then acts as an intramolecular nucleophile, attacking the C2 carbonyl (ester) to displace the methoxy group and form the stable five-membered pyrazole ring.

  • Product Isolation: Upon completion, cool the reaction. The product often precipitates from the solution. If not, reduce the solvent volume in vacuo and cool the concentrated mixture on ice to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. The product is typically of high purity, but recrystallization can be performed if necessary.

Heterocycle Formation Pathway

Caption: Synthesis of a pyrazole via condensation-cyclization.

Data Summary & Troubleshooting

The choice of amine and reaction conditions significantly influences the outcome. The following table provides a general guide to expected results.

Amine TypeCatalyst/ConditionsTypical Reaction TimeExpected YieldKey Considerations
Primary Aliphatic Acetic Acid / Toluene, Reflux2-4 hours85-95%Generally fast and high-yielding.
Primary Aromatic Acetic Acid / Toluene, Reflux4-8 hours70-90%Slower due to lower nucleophilicity; electron-donating groups accelerate the reaction.
Secondary Aliphatic Acetic Acid / Toluene, Reflux3-6 hours80-95%Forms trisubstituted enamines readily.
Hydrazine Acetic Acid / Ethanol, 60°C4-8 hours75-90%Leads to pyrazole formation.
o-Phenylenediamine Ethanol, Reflux6-12 hours60-85%Can lead to quinoxaline or benzodiazepine derivatives depending on conditions.[7][8]

Troubleshooting Guide:

  • Low Yield / No Reaction:

    • Cause: Incomplete removal of water; insufficient heating; deactivated amine.

    • Solution: Ensure the Dean-Stark trap is functioning correctly. Check reaction temperature. Consider a more potent Lewis acid catalyst like Sc(OTf)₃ or Fe(OTf)₃ under solvent-free conditions for less reactive amines.[2][3]

  • Formation of Side Products:

    • Cause: Reaction at the C2 carbonyl; self-condensation of the starting material.

    • Solution: Maintain moderate temperatures. The C4 position is kinetically favored. Ensure slow, controlled addition of reagents.

  • Difficult Purification:

    • Cause: Product is a non-crystalline oil; close polarity to starting material.

    • Solution: Optimize the mobile phase for column chromatography. If the product is an oil, attempt to form a crystalline salt (e.g., hydrochloride) for purification.

Conclusion

The reaction between this compound and amines is a highly reliable and versatile transformation for accessing valuable β-enaminones and N-heterocycles. By understanding the underlying mechanistic principles and carefully controlling reaction parameters, researchers can efficiently generate a wide range of molecular scaffolds for applications in drug discovery and materials science. The protocols provided herein serve as a validated starting point for further exploration and optimization.

References

  • Silva, V. L. M., et al. (2000). Enaminone synthesis by amination. Organic Chemistry Portal.
  • de Oliveira, C. S. A., et al. (2010). An Efficient Protocol for Accessing beta-Amino Dicarbonyl Compounds through aza-Michael Reaction. SciSpace.
  • Brandt, C. A., et al. (2004). β-enamino ester synthesis by amination. Organic Chemistry Portal.
  • Reddy, C. S., et al. (2007). Synthesis of β-enamino ketones and esters from enamination of β-dicarbonyl compounds catalysed with Fe(OTf)₃. ResearchGate.
  • de Oliveira, C. S. A., et al. (2010). An efficient protocol for accessing β-amino dicarbonyl compounds through aza-Michael reaction. SciELO.
  • Murthy, Y. L. N., et al. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds. ACG Publications.
  • JoVE. (2025). Synthesis of α-Substituted Carbonyl Compounds: The Stork Enamine Reaction. JoVE.
  • Gawande, M. B., et al. (2013). Condensation of dicarbonyl compounds with amine. ResearchGate.
  • de Oliveira, C. S. A., et al. (2010). An Efficient Protocol for Accessing beta-Amino Dicarbonyl Compounds through aza-Michael Reaction. ResearchGate.
  • J&K Scientific. Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate.
  • KPU Pressbooks. 8.3 β-dicarbonyl Compounds in Organic Synthesis.
  • PubChem. 4-(2-Methylphenyl)-2,4-dioxobutanoic acid.
  • Jasperse, C. Reactions of Amines.
  • Sosnovskikh, V. Y., et al. (2007). 3-Methylidene-2,4-dioxo-4-pentafluorophenylbutanoates in the Synthesis of Heterocycles. ResearchGate.
  • Gein, V. L., et al. (2010). Three-Component Reaction of Methyl 2,4-Dioxo-4-phenylbutanoate and Methyl 2,4-Dioxopentanoate with Aromatic Aldehydes and Propane-1,2-diamine and Chemical Properties of the Products. ResearchGate.
  • PubChem. Methyl 2,4-dioxo-4-phenylbutanoate.
  • Al-Mousawi, S. M., et al. (2011). SYNTHESIS OF VARIOUS AND INTERESTING HETEROCYCLES INCLUDED BERBERINO DERIVATIVES.
  • Youssef, A. M., et al. (2009). Behaviour of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid towards nitrogen-containing nucleophiles. Indian Academy of Sciences.
  • Campodonico, P., et al. (2003). Kinetics and Mechanism of the Aminolysis of Phenyl and Methyl 4-Nitrophenyl Thionocarbonates. PubMed.
  • MDPI. Molbank | Topical Collection : Heterocycle Reactions.
  • LibreTexts. (2024). 24.7: Reactions of Amines. Chemistry LibreTexts.
  • Heterocyclic Letters. (2023). Vol. 13| No.3|525-531|May-July|2023.
  • Ashenhurst, J. Reactions and Mechanisms. Master Organic Chemistry.

Sources

The Enigmatic Role of Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate in Advanced Polymer Synthesis: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate, a highly functionalized aromatic β,δ-diketoester, presents a compelling yet underexplored profile for applications in polymer chemistry. While direct, comprehensive studies detailing its use are nascent, its unique molecular architecture—featuring a photo-responsive aroyl group, a reactive 1,3-dicarbonyl moiety, and a methyl ester—suggests significant potential as a versatile building block for novel functional polymers. This application note provides a forward-looking analysis of its prospective applications, grounded in established principles of polymer chemistry and the known reactivity of its constituent functional groups. We will explore its theoretical utility as a precursor to specialized monomers, a crosslinking agent, and a photoinitiator, offering hypothetical protocols to stimulate further research and development in this promising area.

Introduction: Unveiling a Molecule of Latent Potential

The relentless pursuit of advanced polymeric materials with tailored properties necessitates a continuous exploration of novel molecular building blocks. This compound (Figure 1) is one such molecule that has appeared in chemical supplier catalogs, often with a general mention of its potential in "polymer chemistry" or "materials science"[1][2]. However, a thorough review of the scientific literature reveals a conspicuous absence of detailed studies on its specific applications in polymer synthesis.

This document aims to bridge this knowledge gap by providing a scientifically grounded yet prospective overview of how the distinct functionalities of this compound could be harnessed in polymer chemistry. Our analysis will be rooted in the well-documented reactivity of β-dicarbonyl compounds and the photochemical behavior of aromatic ketones[3][4].

Figure 1: Chemical Structure of this compound

G 1 2 1->2 C 16 1->16 C 3 2->3 C 7 2->7 C 4 3->4 C 8 3->8 H 5 4->5 C 9 4->9 H 6 5->6 C 10 5->10 H 6->1 C 11 6->11 H 12 7->12 C 13 12->13 H 14 12->14 H 15 12->15 H 17 16->17 O 18 18 16->18 C 19 19 18->19 C 26 26 18->26 O 20 20 19->20 O 21 21 19->21 O 22 22 21->22 C 23 23 22->23 H 24 24 22->24 H 25 25 22->25 H

Caption: Structure of this compound.

Prospective Applications in Polymer Chemistry

The true potential of this compound lies in its multifunctionality. We hypothesize three primary avenues for its application in polymer science:

Precursor to Functional Monomers for Chelation and Crosslinking

The 1,3-dicarbonyl moiety is a well-known chelating agent for a wide range of metal ions. This property can be exploited to create polymers with metal-binding capabilities, which are valuable in catalysis, sensing, and environmental remediation.

Hypothetical Protocol 1: Synthesis of a Methacrylate Monomer with Pendant β-Dicarbonyl Group

This protocol outlines a plausible, though not yet experimentally verified, two-step synthesis of a polymerizable methacrylate monomer from this compound.

Step 1: Transesterification with a Hydroxylated Methacrylate

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous toluene.

  • Addition of Reagents: Add 2-hydroxyethyl methacrylate (HEMA) (1.1 eq) and a catalytic amount of a suitable transesterification catalyst (e.g., dibutyltin dilaurate).

  • Reaction Conditions: Heat the reaction mixture to reflux under a nitrogen atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting materials and the formation of methanol as a byproduct.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired functional monomer.

Step 2: Polymerization of the Functional Monomer

  • Solution Polymerization: The synthesized monomer can be polymerized via free-radical polymerization using a standard initiator like azobisisobutyronitrile (AIBN) in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Characterization: The resulting polymer would be characterized by standard techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, Nuclear Magnetic Resonance (NMR) for structural confirmation, and Fourier-Transform Infrared Spectroscopy (FTIR) to verify the presence of the characteristic dicarbonyl and ester functional groups.

workflow start This compound step1 Transesterification with HEMA start->step1 intermediate Functional Methacrylate Monomer step1->intermediate step2 Free-Radical Polymerization intermediate->step2 end Polymer with Pendant β-Dicarbonyl Groups step2->end

Caption: Hypothetical workflow for synthesizing a functional polymer.

Component in Photo-Curable Resins

The aroyl group in this compound is structurally similar to functionalities found in known photoinitiators[3]. Upon exposure to UV light, such groups can undergo excitation and initiate radical polymerization of acrylate or methacrylate resins.

Hypothetical Protocol 2: Formulation of a UV-Curable Coating

This speculative protocol describes the use of this compound as a potential photoinitiator in a simple coating formulation.

  • Formulation: Prepare a resin blend consisting of a multifunctional acrylate oligomer (e.g., urethane diacrylate), a reactive diluent (e.g., tripropyleneglycol diacrylate), and this compound (1-5 wt%) as the photoinitiator.

  • Application: Apply a thin film of the formulation onto a substrate (e.g., glass or metal).

  • Curing: Expose the coated substrate to a UV light source (e.g., a medium-pressure mercury lamp). The curing progress can be monitored by assessing the tackiness of the film.

  • Characterization: The cured film can be characterized for its hardness, adhesion, and solvent resistance.

Table 1: Hypothetical UV-Curable Formulation

ComponentFunctionConcentration (wt%)
Urethane DiacrylateOligomer60-70
Tripropyleneglycol DiacrylateReactive Diluent25-35
This compoundPhotoinitiator1-5
Flow and Leveling AgentAdditive<1
Building Block for Thermally Stable Polymers via Polycondensation

The diketo functionality can potentially undergo condensation reactions with diamines or dihydrazides to form heterocyclic linkages, such as pyrazoles or quinoxalines, within a polymer backbone. Such polymers are often characterized by high thermal stability.

Hypothetical Protocol 3: Synthesis of a Poly(aryl-pyrazole) via Condensation Polymerization

This theoretical protocol outlines the synthesis of a thermally stable polymer.

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, combine this compound (1.0 eq) and a dihydrazide comonomer (e.g., isophthalic dihydrazide) (1.0 eq) in a high-boiling point solvent like m-cresol.

  • Reaction Conditions: Heat the mixture to a high temperature (e.g., 180-200 °C) under a continuous nitrogen purge to facilitate the removal of water and methanol byproducts.

  • Polymer Isolation: After an appropriate reaction time, cool the viscous solution and precipitate the polymer by pouring it into a non-solvent like methanol.

  • Purification and Characterization: The precipitated polymer is then filtered, washed, and dried. Characterization would include thermogravimetric analysis (TGA) to assess thermal stability and differential scanning calorimetry (DSC) to determine the glass transition temperature.

mechanism cluster_reactants Reactants cluster_reaction Polycondensation cluster_product Product A Diketone (Monomer 1) C Heat (-H2O, -MeOH) A->C B Dihydrazide (Monomer 2) B->C D Poly(aryl-pyrazole) C->D

Caption: Conceptual pathway for poly(aryl-pyrazole) synthesis.

Conclusion and Future Outlook

This compound stands as a molecule of significant, yet largely untapped, potential in polymer chemistry. While the protocols and applications detailed in this note are presently hypothetical and await experimental validation, they are firmly rooted in established chemical principles. It is our hope that this prospective analysis will catalyze further research into this and similar multifunctional building blocks, ultimately leading to the development of a new generation of advanced polymeric materials. The scientific community is encouraged to explore these possibilities and contribute to the empirical validation of the concepts presented herein.

References

  • J&K Scientific. Methyl 4-(4-methoxyphenyl)
  • African Rock Art. Methyl 4-(4-methylphenyl)
  • MySkinRecipes. Methyl4-(4-methylphenyl)
  • MDPI.
  • ResearchGate.
  • ResearchGate.
  • MDPI. A Review on the Synthesis, Characterization, and Modeling of Polymer Grafting. [Link]
  • MDPI.
  • PubChem. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]
  • ResearchGate. (PDF)
  • PubMed Central.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to help you optimize your synthetic yield and purity.

Introduction to the Synthesis

The synthesis of this compound, a valuable β-keto ester, is typically achieved through a crossed Claisen condensation. This reaction involves the base-mediated condensation of 4'-methylacetophenone with a suitable oxalate ester, most commonly dimethyl oxalate. The resulting α,γ-dicarbonyl compound is a versatile intermediate in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs).[1]

The core of this transformation lies in the formation of an enolate from 4'-methylacetophenone, which then acts as a nucleophile, attacking the electrophilic carbonyl of dimethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of a methoxide ion yields the desired product.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound.

Q1: What is the most suitable base for this reaction, and why is its choice critical?

A1: The choice of base is paramount in a Claisen condensation to avoid side reactions. For the condensation of 4'-methylacetophenone with dimethyl oxalate, a strong, non-nucleophilic base is required. Sodium methoxide (NaOMe) in methanol or sodium hydride (NaH) in an aprotic solvent like THF are excellent choices.

  • Causality: Using a base with an alkoxide that matches the ester's alcohol component (methoxide for a methyl ester) is crucial to prevent transesterification, a side reaction that would lead to a mixture of ester products and complicate purification. Sodium hydride offers the advantage of an irreversible deprotonation of the ketone, driving the reaction forward.

Q2: My reaction is not proceeding to completion. What are the likely causes?

A2: Incomplete conversion can stem from several factors:

  • Insufficient Base: A stoichiometric amount of a strong base is necessary. The product, a β-keto ester, is more acidic than the starting ketone, and the base is consumed in deprotonating the product to form a stable enolate. This final deprotonation is the driving force for the reaction.

  • Presence of Moisture: Anhydrous conditions are critical. Any water present will quench the strong base, rendering it ineffective. Ensure all glassware is oven-dried, and solvents are anhydrous.

  • Low Reaction Temperature: While lower temperatures can minimize side reactions, a temperature that is too low may result in a sluggish or stalled reaction. Gradual warming may be necessary.

Q3: I am observing a significant amount of a white precipitate during the reaction. What is it?

A3: The white or yellowish precipitate is likely the sodium salt of the product, this compound. The final step of the Claisen condensation mechanism involves the deprotonation of the product by the alkoxide base to form a resonance-stabilized enolate salt, which is often insoluble in the reaction medium. This is a positive indication that the reaction is proceeding as expected. The product is regenerated upon acidic workup.

Q4: What are the primary side products I should be aware of?

A4: The main potential side products include:

  • Self-condensation of 4'-methylacetophenone: This is an aldol-type self-condensation that can occur, though it is generally less favorable than the Claisen condensation under these conditions.

  • Hydrolysis of dimethyl oxalate: If moisture is present, dimethyl oxalate can hydrolyze to oxalic acid.

  • Incomplete reaction: Unreacted starting materials will be present if the reaction does not go to completion.

Careful control of reaction conditions, particularly maintaining anhydrous conditions and using the correct stoichiometry of reagents, will minimize the formation of these byproducts.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Wet reagents or solvent: Moisture quenches the strong base. 2. Inactive base: The base may have degraded upon storage. 3. Insufficient base: Less than one full equivalent of strong base was used. 4. Low reaction temperature: The reaction may be too slow.1. Ensure all reagents are anhydrous and use freshly distilled, dry solvents. Oven-dry all glassware. 2. Use a fresh batch of sodium methoxide or sodium hydride. 3. Use at least 1.1 equivalents of a strong base like NaH or NaOMe. 4. Gradually increase the reaction temperature and monitor the reaction progress by TLC.
Difficult Product Purification 1. Presence of unreacted starting materials. 2. Formation of oily byproducts. 3. Product is an oil instead of a solid. 1. Optimize reaction conditions to drive the reaction to completion. Consider increasing the reaction time or temperature. 2. Employ column chromatography for purification. A gradient elution with a hexane/ethyl acetate solvent system is often effective. 3. The product may exist as a mixture of keto and enol tautomers, which can sometimes result in an oil. Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. Trituration with a non-polar solvent like hexane can also help.
Inconsistent Results 1. Variability in reagent quality. 2. Inconsistent reaction setup and conditions. 1. Use reagents from a reliable source and of high purity. 2. Standardize the experimental procedure, including the rate of addition of reagents, stirring speed, and temperature control.

Experimental Protocol

The following is a representative procedure for the synthesis of this compound based on established principles of the crossed Claisen condensation.

Materials:

  • 4'-Methylacetophenone

  • Dimethyl oxalate

  • Sodium methoxide (NaOMe) or Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Methanol (if using NaOMe) or Anhydrous Tetrahydrofuran (THF) (if using NaH)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Reaction Vessel: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Base and Solvent:

    • Using NaOMe: Add anhydrous methanol to the flask, followed by the portion-wise addition of sodium methoxide. Stir until the base is fully dissolved.

    • Using NaH: Add anhydrous THF to the flask. Carefully add the sodium hydride dispersion and stir.

  • Addition of Reactants:

    • Prepare a solution of 4'-methylacetophenone and dimethyl oxalate (in a 1:1.1 molar ratio) in the corresponding anhydrous solvent (methanol or THF).

    • Add this solution dropwise to the stirred base suspension at room temperature over 30-60 minutes.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture in an ice bath.

    • Slowly quench the reaction by the dropwise addition of 1 M HCl until the mixture is acidic (pH ~2-3).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by silica gel column chromatography.

Workflow Diagram:

SynthesisWorkflow reagents 4'-Methylacetophenone Dimethyl Oxalate reaction_mixture Reaction Mixture (Stir at RT, 12-24h) reagents->reaction_mixture Add dropwise base NaOMe in Methanol or NaH in THF base->reaction_mixture quench Acidic Work-up (1M HCl) reaction_mixture->quench extraction Extraction (Diethyl Ether) quench->extraction washing Washing (Sat. NaHCO3, Brine) extraction->washing drying Drying (MgSO4) washing->drying concentration Concentration drying->concentration purification Purification (Recrystallization or Chromatography) concentration->purification product Pure Product purification->product

Caption: Experimental workflow for the synthesis of this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard spectroscopic techniques. The product exists as a mixture of keto and enol tautomers, which will be reflected in the NMR spectra.

Expected Spectroscopic Data (based on analogous compounds): [2]

  • ¹H NMR (CDCl₃, δ):

    • Aromatic protons: ~7.2-7.9 ppm (m, 4H)

    • Enolic proton: May be a broad singlet depending on concentration and solvent purity.

    • Methylene protons (keto form): ~4.0 ppm (s, 2H)

    • Vinyl proton (enol form): ~6.5 ppm (s, 1H)

    • Methyl ester protons: ~3.8 ppm (s, 3H)

    • Aryl methyl protons: ~2.4 ppm (s, 3H)

  • ¹³C NMR (CDCl₃, δ):

    • Carbonyl carbons: ~160-195 ppm

    • Aromatic carbons: ~125-145 ppm

    • Enolic carbons: May appear in the range of 90-170 ppm

    • Methylene carbon (keto form): ~45 ppm

    • Methyl ester carbon: ~52 ppm

    • Aryl methyl carbon: ~21 ppm

  • IR (KBr, cm⁻¹):

    • ~3400 (br, O-H, enol form)

    • ~1730 (C=O, ester)

    • ~1680 (C=O, ketone)

    • ~1600 (C=C, aromatic and enol)

Tautomerism Visualization:

Caption: Keto-enol tautomerism of this compound.

References

  • Organic Syntheses Procedure, A. Weissberger and C. J. Kibler, Org. Synth.1945, 25, 75. [Link]
  • Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons - Pearson. [Link]
  • C NMR Shifts and Metal Ions Binding to 4-Phenyl-2,4-Dioxobutanoic Acid Derivatives, Molecules2011, 16(5), 3855-3871. [Link]
  • Claisen Condensation and Dieckmann Condens
  • Claisen Condensation – Mechanism, Vari
  • Methyl 4-(4-methylphenyl)
  • Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate | 39757-31-8 - J&K Scientific. [Link]

Sources

Technical Support Center: Chromatographic Purification of Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the chromatographic purification of Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate. As a β-dicarbonyl compound, this molecule presents unique purification challenges, including keto-enol tautomerism and potential sensitivity to acidic stationary phases. This document is structured to provide both high-level guidance through FAQs and granular, problem-specific solutions in the troubleshooting section.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most effective type of chromatography for purifying this compound?

For preparative scale purification in a typical organic synthesis lab, flash column chromatography using a normal-phase stationary phase like silica gel is the most common and effective method.[1][2][3] This technique offers a good balance between resolution, speed, and cost-effectiveness for isolating gram-scale quantities of the product. The separation mechanism in normal-phase chromatography relies on the analyte's adsorption onto the polar silica surface and desorption by a less polar mobile phase.[2]

Q2: How do I select the optimal mobile phase (solvent system)?

The selection process should always begin with Thin-Layer Chromatography (TLC).[4]

  • Principle: The goal is to find a solvent system where the target compound, this compound, has a Retention Factor (Rf) of approximately 0.3.[5] This Rf value typically provides the best separation from both less polar (higher Rf) and more polar (lower Rf) impurities during column chromatography.

  • Common Solvents: For this moderately polar compound, start with solvent mixtures of hexanes (or petroleum ether) and ethyl acetate.[5] A typical starting point for TLC analysis would be a 4:1 or 3:1 mixture of hexanes to ethyl acetate. Adjust the ratio to achieve the target Rf; increase the proportion of ethyl acetate to decrease the Rf (increase elution strength), and increase the proportion of hexanes to increase the Rf (decrease elution strength).[6]

  • Causality: The polar stationary phase (silica gel) adsorbs the polar functional groups of your compound. The more polar component of the mobile phase (ethyl acetate) competes for these adsorption sites, effectively displacing your compound and causing it to move down the column.[7][8]

Q3: My compound shows a streak or two very close spots on the TLC plate. Is it impure?

Not necessarily. This is a classic characteristic of 1,3-dicarbonyl compounds, which exist as a mixture of keto and enol tautomers in solution.[9][10][11] The enol form is stabilized by conjugation and a potential intramolecular hydrogen bond, giving it a different polarity compared to the keto form.[10] This equilibrium can cause streaking or the appearance of two distinct, yet inseparable, spots on a TLC plate. The ratio of these tautomers can be influenced by the solvent.[11] For purification purposes, treat this "streaky spot" as a single component.

Q4: Is this compound stable on silica gel?

There is a risk of decomposition. Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface.[12][13] These acidic sites can potentially catalyze the degradation of sensitive molecules like β-dicarbonyl compounds.[6]

  • Detection: If you observe a new baseline spot or significant streaking on a TLC plate after letting it sit for an extended period (a "2D TLC" test can confirm this), your compound may be degrading.[6]

  • Mitigation: If acid sensitivity is confirmed, you can either deactivate the silica gel by pre-treating it with a small amount of a volatile base like triethylamine mixed into the mobile phase, or switch to a less acidic stationary phase like neutral alumina.[6][13]

Section 2: Troubleshooting Guide

This section addresses specific experimental problems in a direct question-and-answer format.

Problem: My compound is eluting as a very broad band with significant tailing.

  • Probable Cause 1: Keto-Enol Tautomerization on the Column. The continuous re-equilibration between the keto and enol forms as the compound travels through the column is a primary cause of band broadening for β-dicarbonyls.[11]

    • Solution: While difficult to eliminate completely, adding a small amount (e.g., 0.1-0.5%) of a weak acid like acetic acid to the mobile phase can sometimes help by keeping the protonation state more consistent, potentially sharpening the peak. However, this should be tested on TLC first to ensure it doesn't promote degradation.

  • Probable Cause 2: Secondary Interactions with Silica. The free silanol groups on the silica surface can form strong hydrogen bonds with the carbonyl groups of your molecule, causing some molecules to lag behind the main band, resulting in tailing.[14]

    • Solution: Increase the polarity of the mobile phase slightly once the compound begins to elute. For example, if you are using 20% ethyl acetate in hexanes, increasing to 25% or 30% can help overcome these strong interactions and push the tailing portion of the product off the column more quickly.[6]

  • Probable Cause 3: Column Overload. Too much sample has been loaded for the amount of silica gel used.

    • Solution: A general rule is to use a silica gel-to-crude compound weight ratio of at least 30:1 for easy separations, and up to 100:1 for more difficult ones.[12][15] If overloading is suspected, reduce the amount of material loaded or use a larger column.

Problem: I have very low recovery of my compound after purification.

  • Probable Cause 1: Decomposition on the Column. As discussed in the FAQs, the compound may be degrading on the acidic silica gel.[6]

    • Solution: Perform a stability test on a small TLC plate. If decomposition is confirmed, use a deactivated stationary phase (neutral alumina or silica treated with a base like triethylamine).[6][13]

  • Probable Cause 2: Compound is Irreversibly Adsorbed. The compound may be too polar for the chosen mobile phase and is stuck at the top of the column.

    • Solution: After running the planned solvent volume, perform a "column flush" with a much more polar solvent, such as 100% ethyl acetate or even a 9:1 mixture of ethyl acetate/methanol. Collect these fractions and analyze by TLC. This will elute highly retained material.[6]

Problem: The compound eluted much faster than predicted by TLC.

  • Probable Cause 1: Improper Column Packing. Air bubbles or channels in the silica bed create pathways for the solvent and sample to travel through without proper interaction with the stationary phase.

    • Solution: Ensure the column is packed correctly using a slurry method to create a homogenous, dense bed.[12][15] Gently tap the column during packing to dislodge air bubbles.

  • Probable Cause 2: Sample Loaded in Too Strong a Solvent. If the sample is dissolved in a large volume of a solvent significantly more polar than the mobile phase (e.g., neat acetone or methanol), it will not bind properly to the top of the column and will be carried down rapidly, leading to poor separation.[14]

    • Solution: Dissolve the sample in the minimum possible volume of a low-polarity solvent like dichloromethane or the mobile phase itself.[5][16] If solubility is an issue, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of the column.[5][12]

Section 3: Standard Operating Protocol (SOP) for Flash Chromatography

This protocol outlines a standard procedure for the purification of ~1 gram of crude this compound.

Step 1: TLC Analysis and Solvent System Selection

  • Dissolve a small amount of the crude material in dichloromethane or ethyl acetate.

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate in a chamber with a pre-determined solvent system (e.g., 4:1 Hexanes:Ethyl Acetate).

  • Visualize the plate under UV light (254 nm).

  • Adjust the solvent ratio until the main product spot has an Rf value of approximately 0.3.[5] This will be your primary mobile phase.

Step 2: Column Preparation (Wet Slurry Packing)

  • Select a glass column of appropriate size (for 1 g of crude material, a 40-50 mm diameter column is suitable).

  • Add a small plug of cotton or glass wool to the bottom, followed by a ~1 cm layer of sand.[5]

  • In a beaker, prepare a slurry of silica gel (approx. 40-50 g for 1 g of crude) in your chosen mobile phase.[12][16]

  • Pour the slurry into the column and use gentle air pressure to pack the silica into a uniform bed, ensuring no air bubbles are trapped.[15]

  • Drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.

  • Add another ~1 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition.[5]

Step 3: Sample Loading

  • Wet Loading: Dissolve the crude material (~1 g) in the minimum amount of mobile phase or dichloromethane (typically 2-3 mL). Carefully pipette this solution onto the top layer of sand.[16]

  • Open the stopcock and allow the sample solution to absorb completely into the silica bed.

  • Gently add a small amount of fresh mobile phase to wash the sides of the column and allow this to absorb as well. Repeat twice.

Step 4: Elution and Fraction Collection

  • Carefully fill the column with the mobile phase.

  • Apply gentle, steady air pressure to achieve a solvent flow rate of about 2 inches per minute.[5]

  • Begin collecting fractions immediately in test tubes. The size of fractions depends on the column size, but 15-20 mL fractions are a good starting point.

  • Maintain a constant level of solvent at the top of the column throughout the elution process.

Step 5: Analysis of Fractions and Product Isolation

  • Monitor the collected fractions using TLC. Spot every second or third fraction on a TLC plate to identify which ones contain the pure product.

  • Combine the fractions that contain only the pure compound.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Section 4: Data Summary Table

ParameterRecommended Value / MethodRationale & Key Insights
Stationary Phase Silica Gel 60 (230-400 mesh)Standard for normal-phase flash chromatography, providing good resolution.[3][15] Consider neutral alumina if acid-sensitivity is an issue.[6]
Mobile Phase Hexanes:Ethyl AcetateA versatile, common solvent system for moderately polar compounds.[5] Start with a 4:1 ratio and optimize using TLC.
Target Rf Value ~0.3Provides optimal separation from impurities during column elution.[5]
Silica:Compound Ratio 40:1 to 100:1 (w/w)Ensures sufficient stationary phase surface area to prevent column overload and achieve good separation.[15]
Sample Loading Wet load in minimal solvent or Dry loadMinimizes band broadening at the start of the purification, leading to sharper peaks and better resolution.[5][12][14]
Detection Method UV light at 254 nmThe aromatic ring and conjugated system of the compound allow for easy visualization on TLC plates with a fluorescent indicator.[17]

Section 5: Troubleshooting Workflow Diagram

This diagram provides a logical path for diagnosing and solving common purification issues.

Troubleshooting_Workflow Start Poor Purification Result Symptom1 Broad Peak / Tailing Start->Symptom1 Symptom2 Low or No Recovery Start->Symptom2 Symptom3 Poor Separation Start->Symptom3 Cause1a Keto-Enol Tautomerism Symptom1->Cause1a Cause1b Column Overload Symptom1->Cause1b Cause1c Secondary Interactions Symptom1->Cause1c Cause2a Compound Degradation Symptom2->Cause2a Cause2b Compound Stuck on Column Symptom2->Cause2b Cause3a Incorrect Mobile Phase Symptom3->Cause3a Cause3b Improper Loading Symptom3->Cause3b Solution1a Accept as inherent; try mobile phase modifier (e.g., 0.1% AcOH) Cause1a->Solution1a Solution1b Increase Silica:Compound ratio (>40:1 w/w) Cause1b->Solution1b Solution1c Use gradient elution to increase polarity Cause1c->Solution1c Solution2a Check stability on TLC. Use neutral alumina or deactivated silica. Cause2a->Solution2a Solution2b Flush column with a very polar solvent (e.g., 100% EtOAc) Cause2b->Solution2b Solution3a Re-optimize solvent system via TLC to achieve Rf ~0.3 Cause3a->Solution3a Solution3b Use minimal solvent for loading or perform a dry load Cause3b->Solution3b

Caption: Troubleshooting workflow for chromatographic purification.

References

  • TutorChase. (n.d.). How do you choose a mobile phase for chromatography?
  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Chemistry For Everyone. (2025, January 27). How To Choose Mobile Phase For Column Chromatography?
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Mastelf. (2024, September 23). How to Choose the Best Mobile Phase in HPLC for Optimal Results.
  • Restek. (n.d.). GC Troubleshooting Guide.
  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • University of Rochester Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column.
  • MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
  • Phenomenex. (n.d.). HPLC Troubleshooting Guide.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Stoltz, B. M., et al. (n.d.). Enantioselective γ-Alkylation of α,β-Unsaturated Malonates and Ketoesters by a Sequential Ir-Catalyzed Asymmetric Allylic Alkylation/Cope Rearrangement. Caltech.
  • National Institutes of Health. (n.d.). Enolization rates control mono- versus di-fluorination of 1,3-dicarbonyl derivatives.
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • ResearchGate. (2018). Determination of the enol form of asymmetric 1,3-dicarbonyl compounds: 2D HMBC NMR data and DFT calculations.
  • Biotage. (n.d.). Successful Flash Chromatography.
  • Organic Chemistry Portal. (2007). Direct Carbon-Carbon Bond Formation via Soft Enolization: A Facile and Efficient Synthesis of 1,3-Diketones.
  • Supporting Information. (n.d.). General Information.
  • National Institutes of Health. (n.d.). Detection Progress of Selected Drugs in TLC.
  • Clarke, M. J. (2017, July 14).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • African Rock Art. (n.d.). Methyl 4-(4-methylphenyl)-4-oxobutanoate.
  • MDPI. (n.d.). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions.
  • Organic Syntheses. (n.d.). Benzene, 1-methyl-4-(methylsulfinyl)-, (S)-.

Sources

"Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate (CAS 39757-29-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights, troubleshooting advice, and frequently asked questions regarding the stability and handling of this versatile β-dicarbonyl compound.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its structure, featuring a β-keto ester and a diketone moiety, offers a rich chemical reactivity. However, these same functional groups are susceptible to specific degradation pathways, making a thorough understanding of its stability crucial for reliable and reproducible experimental outcomes. This guide will address the core stability concerns, outline potential degradation pathways, and provide practical solutions to common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The stability of this compound is primarily influenced by pH, temperature, and exposure to light. As a β-keto ester, it is susceptible to hydrolysis under both acidic and basic conditions, which can be accelerated by heat.[2][3]

Q2: What are the main degradation products I should be aware of?

A2: The principal degradation pathway is hydrolysis of the methyl ester to form the corresponding β-keto acid, 4-(4-methylphenyl)-2,4-dioxobutanoic acid.[2][4] This intermediate is often unstable and can readily undergo decarboxylation, especially upon heating, to yield 1-(p-tolyl)butane-1,3-dione and carbon dioxide.[3][5]

Q3: How should I properly store this compound to ensure its long-term stability?

A3: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. Several suppliers recommend storage at 2-8°C.[6] An inert atmosphere (e.g., argon or nitrogen) can also be beneficial to prevent potential oxidative degradation, although hydrolysis is the more common concern.

Q4: Is this compound sensitive to light?

Q5: What solvents are recommended for dissolving this compound?

A5: The compound is generally soluble in common organic solvents such as dichloromethane, ethyl acetate, acetone, and acetonitrile. When preparing solutions for reactions or analysis, it is crucial to use anhydrous solvents to minimize the risk of hydrolysis. Protic solvents like methanol or ethanol can participate in transesterification or hydrolysis over time. For aqueous solutions, be aware that the compound's stability may be compromised, especially at non-neutral pH.

Troubleshooting Guide

This section addresses common problems encountered during the handling and use of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent reaction yields or kinetics. Degradation of the starting material due to improper storage or handling.Verify the purity of the compound using techniques like NMR or HPLC before use. Ensure the compound is stored under the recommended cool, dry, and dark conditions. Use fresh, anhydrous solvents for reactions.
Appearance of unexpected byproducts in reactions. Hydrolysis and subsequent decarboxylation of the starting material.Run a control reaction without other reagents to check for degradation under the reaction conditions (solvent, temperature). Use a non-aqueous workup if possible. If an aqueous workup is necessary, perform it quickly at a low temperature and neutral pH.
Changes in the physical appearance of the solid compound (e.g., discoloration, clumping). Uptake of moisture leading to hydrolysis and potential oligomerization. Exposure to light.Store the compound in a desiccator. If clumping is observed, it may be a sign of moisture absorption. Consider drying the compound under vacuum before use, provided it is thermally stable at the drying temperature.
Poor reproducibility in analytical measurements (e.g., HPLC, LC-MS). On-column degradation or instability in the analytical mobile phase.Ensure the mobile phase is compatible and does not have an extreme pH. Analyze samples promptly after preparation. Consider using a buffered mobile phase if pH is a critical factor.

Key Degradation Pathways

The primary degradation pathways for this compound are hydrolysis and subsequent decarboxylation. The presence of two carbonyl groups in a β-relationship makes the α-protons acidic and the molecule susceptible to nucleophilic attack.[10][11]

Hydrolysis (Acid or Base Catalyzed)

Under aqueous acidic or basic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-(4-methylphenyl)-2,4-dioxobutanoic acid.[2][12] This reaction is often the initial step in the degradation process.

Decarboxylation

The resulting β-keto acid is prone to decarboxylation, a reaction that is facilitated by heating.[5][13] The mechanism involves a cyclic transition state, leading to the formation of an enol intermediate that tautomerizes to the more stable ketone, 1-(p-tolyl)butane-1,3-dione, with the loss of CO2.

Degradation Pathway A This compound B 4-(4-methylphenyl)-2,4-dioxobutanoic acid A->B Hydrolysis (+H2O, H+ or OH-) C 1-(p-tolyl)butane-1,3-dione + CO2 B->C Decarboxylation (Heat)

Caption: Primary degradation pathway of this compound.

Experimental Protocol: Stability Assessment

This protocol provides a general framework for assessing the stability of this compound under various conditions.

Objective: To determine the stability of the compound in different solvents and at various pH levels and temperatures.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers (pH 4, 7, 9)

  • HPLC system with a UV detector

  • Temperature-controlled incubator/oven

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a non-polar, aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation:

    • Solvent Stability: Aliquot the stock solution into vials containing different solvents (e.g., methanol, water, buffered solutions).

    • pH Stability: Use aqueous buffer solutions at pH 4, 7, and 9.

    • Thermal Stability: Place sample vials in incubators at different temperatures (e.g., 4°C, 25°C, 40°C).

    • Photostability: Expose a set of samples to a light source as per ICH Q1B guidelines, while keeping a control set in the dark.[8]

  • Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis:

    • Use a suitable HPLC method (e.g., C18 column, gradient elution with acetonitrile/water) to quantify the parent compound and detect any degradation products.

    • Monitor the peak area of the parent compound and the appearance of new peaks.

  • Data Interpretation: Plot the percentage of the parent compound remaining over time for each condition. This will provide a stability profile and help identify conditions to avoid.

Stability Study Workflow cluster_prep Preparation cluster_conditions Incubation Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in ACN) prep_samples Aliquot into Vials with Different Conditions prep_stock->prep_samples cond_solvent Solvents (MeOH, H2O) cond_ph pH (4, 7, 9) cond_temp Temperature (4°C, 25°C, 40°C) cond_light Photostability (ICH Q1B) analysis_hplc HPLC Analysis at Time Points (0, 2, 4, 8, 24, 48h) cond_solvent->analysis_hplc cond_ph->analysis_hplc cond_temp->analysis_hplc cond_light->analysis_hplc analysis_data Quantify Parent Compound & Degradation Products analysis_hplc->analysis_data

Sources

Technical Support Center: Crystallization of Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate (CAS 39757-29-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to combine established scientific principles with practical, field-tested insights to help you achieve high-purity crystalline material.

Introduction to Crystallizing this compound

This compound is a β-keto ester, a class of compounds widely used as intermediates in pharmaceutical and organic synthesis.[1][2][3] The crystallization of these molecules can be challenging due to factors such as keto-enol tautomerism, the potential for "oiling out," and sensitivity to impurities. This guide provides a structured approach to overcoming these common hurdles.

A crucial aspect of β-keto esters is their existence as an equilibrium mixture of keto and enol tautomers. This dynamic equilibrium is solvent-dependent and can significantly impact crystallization, as the two forms may have different solubilities and packing preferences in a crystal lattice.[4]

Troubleshooting Common Crystallization Problems

This section addresses specific issues you may encounter during the crystallization of this compound in a question-and-answer format.

Question 1: My compound "oiled out" instead of crystallizing. What should I do?

Answer: "Oiling out," where the compound separates as a liquid rather than a solid, is a common problem, especially with compounds that have relatively low melting points or when the solution is supersaturated at a temperature above the compound's melting point. Here’s a step-by-step approach to troubleshoot this issue:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more) to reduce the supersaturation. The goal is for the solution to become saturated at a temperature below the compound's melting point.

  • Slow Cooling: Allow the solution to cool much more slowly. You can insulate the flask with glass wool or place it in a large beaker of hot water to ensure a gradual temperature drop. Rapid cooling is a frequent cause of oiling out.

  • Lower the Dissolution Temperature: If possible, try dissolving the compound in the solvent at a temperature just sufficient for complete dissolution, rather than at the solvent's boiling point.

  • Change the Solvent System: If the above steps fail, a different solvent or a solvent/anti-solvent system may be necessary. An ideal solvent has a lower boiling point.[]

Question 2: I'm not getting any crystals, even after cooling the solution for an extended period. How can I induce crystallization?

Answer: A failure to crystallize is typically due to either insufficient supersaturation or a high energy barrier for nucleation. Here are several techniques to induce crystal formation:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of the pure solid, add a single, tiny crystal to the cold, supersaturated solution. This "seed" crystal will act as a template for further crystal growth.

  • Reduce the Solvent Volume: Your solution may be too dilute. Gently heat the solution and evaporate a portion of the solvent to increase the concentration. Then, allow it to cool again.

  • Use an Anti-Solvent: If your compound is dissolved in a solvent in which it is highly soluble, you can slowly add an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent) until the solution becomes slightly turbid. Then, warm the solution until it is clear and allow it to cool slowly. For a moderately polar compound like this compound, a good starting point would be dissolving in a polar solvent like ethyl acetate or acetone and adding a nonpolar anti-solvent like hexanes or heptane.[6]

Question 3: My crystals are very fine needles or a powder. How can I obtain larger, higher-quality crystals suitable for X-ray diffraction?

Answer: The formation of small or needle-like crystals is often a result of rapid nucleation and crystal growth. To obtain larger crystals, you need to slow down the crystallization process:

  • Slower Cooling: As mentioned previously, very slow cooling is critical.

  • Reduce Supersaturation: Use a slightly larger volume of solvent than the minimum required for dissolution at high temperature. This will lead to a slower approach to the saturation point upon cooling.

  • Vapor Diffusion: This is an excellent technique for growing high-quality single crystals. Dissolve your compound in a small amount of a relatively volatile solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile anti-solvent. The anti-solvent will slowly diffuse into the primary solvent, gradually reducing the solubility of your compound and promoting slow crystal growth. For this compound, a good starting system could be a solution in dichloromethane or ethyl acetate with an anti-solvent of hexanes or diethyl ether.[7]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for crystallizing this compound?

A1: While there is no universally perfect solvent, a good starting point for a moderately polar compound like this β-keto ester would be a polar protic or aprotic solvent. Based on the purification of a closely related analog, ethanol is a promising candidate.[8] Other potential solvents to screen include:

  • Alcohols: Methanol, isopropanol

  • Esters: Ethyl acetate

  • Ketones: Acetone

  • Ethers: Dichloromethane (with caution due to volatility)

It is always recommended to perform a small-scale solvent screen to determine the best option. The ideal solvent should dissolve the compound when hot but not when cold.

Q2: How do I perform a solvent screen?

A2: A solvent screen can be performed with small amounts of your compound:

  • Place a few milligrams of your compound into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature. Note the solubility.

  • If the compound does not dissolve at room temperature, gently heat the tube.

  • If the compound dissolves when hot, allow it to cool to room temperature and then in an ice bath.

  • A good solvent is one in which the compound is sparingly soluble at room temperature but fully soluble when hot, and which yields good quality crystals upon cooling.

Q3: Can impurities affect the crystallization of my compound?

A3: Yes, impurities can have a significant impact on crystallization. They can:

  • Inhibit crystal growth: By adsorbing to the surface of growing crystals.

  • Alter crystal habit: Leading to different crystal shapes.

  • Promote "oiling out."

  • Become trapped in the crystal lattice: Reducing the purity of the final product.

If you suspect impurities are the issue, consider purifying your compound by column chromatography before attempting crystallization.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (Based on Analog)

This protocol is adapted from the purification of a similar compound and should be considered a starting point for optimization.[8]

  • Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol while stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To further slow the cooling, you can place the flask in an insulated container.

  • Further Cooling: Once at room temperature, place the flask in a refrigerator (2-8 °C), and then in a freezer (-10 to -20 °C) to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove the solvent.

Protocol 2: Solvent/Anti-Solvent Recrystallization
  • Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent (e.g., ethyl acetate or acetone) at room temperature or with gentle warming.

  • Addition of Anti-Solvent: Slowly add a miscible "anti-solvent" (e.g., hexanes or heptane) dropwise with stirring until the solution becomes persistently turbid.

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Cooling and Isolation: Follow steps 3-7 from the Single-Solvent Recrystallization protocol, using a cold mixture of the solvent/anti-solvent for washing.

Visualizing the Process

Crystallization Workflow

G start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling hot_filter->cool crystals_form Crystals Form cool->crystals_form Success no_crystals No Crystals cool->no_crystals Failure isolate Isolate Crystals (Vacuum Filtration) crystals_form->isolate induce Induce Crystallization (Scratch, Seed) no_crystals->induce induce->crystals_form wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: A general workflow for the single-solvent crystallization process.

Troubleshooting Decision Tree

G start Problem Encountered oiled_out Compound Oiled Out start->oiled_out no_xtals No Crystals Form start->no_xtals small_xtals Small/Needle-like Crystals start->small_xtals reheat_dilute Re-heat and Dilute oiled_out->reheat_dilute scratch_seed Scratch or Seed no_xtals->scratch_seed slow_cool2 Cool Even Slower small_xtals->slow_cool2 slow_cool1 Cool More Slowly reheat_dilute->slow_cool1 change_solvent Change Solvent System slow_cool1->change_solvent If still fails concentrate Concentrate Solution scratch_seed->concentrate If still fails anti_solvent Use Anti-solvent concentrate->anti_solvent If still fails less_sat Reduce Supersaturation slow_cool2->less_sat vapor_diffusion Try Vapor Diffusion less_sat->vapor_diffusion For high quality

Caption: A decision tree for troubleshooting common crystallization issues.

References

  • Eweas, S. N., Elsebaei, F., El-Moneim, N. A., & El-Gazzar, M. G. (2021). Synthesis, biological evaluation, and molecular docking of novel pyrazole-based derivatives as potential antimicrobial and anticancer agents. Journal of Chemistry, 2021, 1-16.
  • BenchChem. (2025). Technical Support Center: Crystallization of (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione.
  • CymitQuimica. (n.d.). CAS 39757-29-4: this compound.
  • African Rock Art. (n.d.). Methyl 4-(4-methylphenyl)-4-oxobutanoate.
  • Guide for crystallization. (n.d.).
  • J&K Scientific. (n.d.). Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate | 39757-31-8.
  • Chem-Impex. (n.d.). Methyl 4-(4-methylphenyl)-4-oxobutanoate.
  • J&K Scientific. (n.d.). Methyl 4-(4-methylphenyl)-4-oxobutanoate | 57498-54-1.
  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid.
  • Laar, C. (1885). Ueber die Möglichkeit mehrerer Strukturformeln für dieselbe chemische Verbindung. Berichte der deutschen chemischen Gesellschaft, 18(1), 648-657.
  • BenchChem. (2025). Technical Support Center: Crystallization of (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene].
  • African Rock Art. (n.d.). Methyl 4-(4-methylphenyl)-4-oxobutanoate.
  • BenchChem. (2025). Technical Support Center: Crystallization of (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene].
  • SciSpace. (n.d.). A practical procedure for the synthesis of esonarimod, (R,S)-2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid, an antirheumatic drug.
  • J&K Scientific. (n.d.). Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate.
  • Chem-Impex. (n.d.). Methyl 4-(4-methylphenyl)-4-oxobutanoate.
  • Chemdiv. (n.d.). Compound 4-methylphenyl 4-(4-acetylanilino)-4-oxobutanoate.
  • Chem-Impex. (n.d.). Methyl 4-(4-methylphenyl)-4-oxobutanoate.
  • J&K Scientific. (n.d.). Methyl 4-(4-methylphenyl)-4-oxobutanoate | 57498-54-1.

Sources

Technical Support Center: Synthesis of Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Senior Application Scientist Team

Welcome to the technical support center for the synthesis of Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. We provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

The target molecule, a β-keto ester, is typically synthesized via a crossed Claisen condensation between 4'-methylacetophenone and a pyruvate ester. While powerful, the Claisen condensation is sensitive to reaction conditions and prone to side reactions.[1][2] This guide will help you optimize your reaction, diagnose issues, and achieve a high yield of your desired product.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Q1: I am observing very low or no product yield, and my analysis (TLC, NMR) shows mostly unreacted starting materials. What are the likely causes?

A1: This is a common issue in Claisen condensations and typically points to one of three areas: the base, the reaction conditions, or the inherent equilibrium of the reaction.

  • Inactive or Insufficient Base: The base, typically sodium methoxide (NaOMe), is the engine of this reaction.[3]

    • Causality: Sodium methoxide is highly hygroscopic. Any moisture in your reagents or solvent will quench the base, rendering it inactive. Furthermore, the Claisen condensation requires a stoichiometric amount of base, not a catalytic one. The final, thermodynamically favorable step is the deprotonation of the β-keto ester product, which drives the entire reaction equilibrium forward.[2][4] If there isn't enough base to accomplish this, the reaction will stall.

    • Solution:

      • Ensure all glassware is rigorously oven- or flame-dried.

      • Use anhydrous solvents. If you are using methanol, it should be freshly distilled or from a sealed bottle.

      • Use a fresh, unopened container of sodium methoxide or verify the activity of your current stock.

      • Use at least one full equivalent of base relative to the limiting reagent.

  • Suboptimal Temperature:

    • Causality: While many condensations proceed at room temperature, the rate of enolate formation and subsequent nucleophilic attack can be temperature-dependent. Too low a temperature may result in an impractically slow reaction, while too high a temperature can favor side reactions.[5]

    • Solution: If running at room temperature yields no product, consider gently heating the reaction to 40-50 °C. Monitor the reaction progress carefully by TLC.

  • Reversibility:

    • Causality: All steps leading up to the final product deprotonation are reversible.[6] The equilibrium may not favor the product if the final deprotonation step is not efficient.

    • Solution: This reinforces the need for a full equivalent of a sufficiently strong, non-nucleophilic base to capture the product as its enolate salt, effectively removing it from the equilibrium and pulling the reaction to completion.[2]

Troubleshooting Flowchart: Low/No Yield

G start Low or No Yield check_base Is the base active and anhydrous? (Fresh NaOMe, dry solvent) start->check_base check_stoich Was a full stoichiometric equivalent of base used? check_base->check_stoich  Yes fail Problem Persists: Consult advanced diagnostics check_base->fail No (Use fresh, dry reagents) check_temp Was the reaction temperature optimized? (e.g., gentle heating) check_stoich->check_temp  Yes check_stoich->fail No (Adjust stoichiometry) success High Yield Achieved check_temp->success  Yes check_temp->fail No (Re-evaluate conditions)

Caption: Troubleshooting decision tree for low product yield.

Q2: My reaction worked, but my crude product analysis shows multiple spots/peaks. What are these byproducts?

A2: The formation of multiple products is indicative of competing side reactions. In this specific synthesis, the primary culprits are self-condensation and hydrolysis-related reactions.

  • Self-Condensation: Both 4'-methylacetophenone and methyl pyruvate are enolizable, meaning they can react with themselves.[7]

    • Self-Condensation of 4'-methylacetophenone: The enolate of the ketone attacks another molecule of the ketone, leading to an aldol-type product.

    • Self-Condensation of Methyl Pyruvate: The enolate of methyl pyruvate can attack another molecule of methyl pyruvate. This type of self-condensation is a known complication.[8][9][10]

  • Saponification (Ester Hydrolysis):

    • Causality: If there is water in the reaction mixture, or if a base like sodium hydroxide is used, the methyl ester of the product (or starting material) can be hydrolyzed to the corresponding carboxylate salt.[6][11] This is often problematic during aqueous workup if the pH becomes too high for too long.

  • Decarboxylation:

    • Causality: The β-keto ester product, if hydrolyzed to its corresponding β-keto acid during workup (e.g., by adding too much acid or heating under acidic/basic conditions), can readily undergo decarboxylation to yield a simple ketone.[12][13]

Diagram of Main and Side Reaction Pathways

G cluster_start Starting Materials cluster_products Potential Products Ketone 4'-Methyl- acetophenone Desired Desired Product (β-Keto Ester) Ketone->Desired Side1 Ketone Self-Condensation Product Ketone->Side1 self-condenses Ester Methyl Pyruvate Ester->Desired Side2 Ester Self-Condensation Product Ester->Side2 self-condenses Side3 Saponification/ Decarboxylation Products Desired->Side3 hydrolyzes/ decarboxylates

Caption: Competing reaction pathways in the synthesis.

Frequently Asked Questions (FAQs)

Q3: Why is sodium methoxide in methanol the recommended base system? Can I use sodium ethoxide or sodium hydroxide?

A3: The choice of base and solvent is critical to avoid two specific side reactions: transesterification and saponification.

  • Transesterification: If you use sodium ethoxide (NaOEt) with a methyl ester (like methyl pyruvate), the ethoxide can act as a nucleophile and displace the methoxy group, resulting in a mixture of methyl and ethyl esters in your starting materials and products. To prevent this, the alkoxide base should always match the alcohol portion of the ester (i.e., methoxide for a methyl ester).[6][14]

  • Saponification: Using a hydroxide base (like NaOH or KOH) is strongly discouraged. Hydroxide is a potent nucleophile that will readily attack the ester carbonyl, leading to irreversible hydrolysis (saponification) to form a carboxylate salt.[6] This consumes your starting material and product.

Q4: How can I minimize the formation of self-condensation byproducts?

A4: Minimizing self-condensation involves manipulating the reaction conditions to favor the desired crossed reaction.

  • Order of Addition: One effective strategy is to pre-form the enolate of the less reactive species and then slowly add the more reactive electrophile. In this case, 4'-methylacetophenone is generally less acidic than methyl pyruvate. A common approach is to add the methyl pyruvate slowly to a mixture of the 4'-methylacetophenone and the base. This keeps the concentration of the pyruvate enolate low, disfavoring its self-condensation.

  • Use of a Non-Enolizable Partner: While not applicable here as both partners are enolizable, a general strategy for crossed Claisen reactions is to use one partner that cannot form an enolate (i.e., has no α-hydrogens), which eliminates half of the potential self-condensation pathways.[7][15]

  • Temperature Control: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can often suppress side reactions, which may have higher activation energies.

Q5: What is the correct procedure for the reaction workup and product purification?

A5: A careful workup is essential to isolate the β-keto ester without inducing hydrolysis and decarboxylation.

Experimental Protocol: Workup and Purification
  • Quenching: Once the reaction is complete (as determined by TLC), cool the reaction mixture in an ice bath.

  • Neutralization: Slowly and carefully add a mild acid, such as 1M aqueous HCl or a saturated aqueous solution of ammonium chloride (NH₄Cl), to the cooled mixture with vigorous stirring. The goal is to protonate the product enolate and neutralize the excess base. Crucially, maintain a low temperature and do not add excess strong acid , as this can promote hydrolysis.[11] The final pH should be weakly acidic to neutral (pH ~6-7).

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane (3x).

  • Washing: Combine the organic layers and wash them with water and then with brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product will likely be an oil or semi-solid containing unreacted starting materials and byproducts. Purification is best achieved by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Summary of Key Reagents and Conditions
Reagent/ConditionRole in SynthesisKey Considerations & Best Practices
4'-Methylacetophenone Enolate Precursor / NucleophileMust be pure and dry.
Methyl Pyruvate ElectrophileHighly reactive; prone to self-condensation. Should be pure and added slowly.[9]
Sodium Methoxide (NaOMe) BaseStoichiometric amount required. Highly hygroscopic; must be handled under anhydrous conditions.[3]
Anhydrous Methanol SolventMust be thoroughly dried to prevent quenching the base.
Inert Atmosphere (N₂/Ar) Reaction EnvironmentPrevents reaction with atmospheric moisture and oxygen.
Aqueous Acid (e.g., 1M HCl) Workup ReagentUsed to neutralize the base and protonate the product enolate. Add slowly at low temperature.

References

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available online
  • Lee, H. J., Kim, T. Y., & Kim, J. N. (2006). Self Condensation of Methyl Acetopyruvate in the Presence of 1,4-Diazabicyclo[2.2.2]Octane. Synthetic Communications, 29(24), 4291-4296. Available online
  • BenchChem. (2025).
  • Tsuji, J. (2004). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 80(6), 294-306. Available online
  • Farmer, S. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. Chemistry LibreTexts. Available online
  • ResearchGate. (n.d.). Overview of assays for hydrolysis of β-keto esters. Available online
  • Zercher, C. K., et al. (2014). Formation of γ-Keto Esters from β-Keto Esters. Organic Syntheses, 91, 248-259. Available online
  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Available online
  • BYJU'S. (n.d.).
  • Celon Pharma. (2021). Fast Claisen condensation reaction optimization in a continuous flow reactor. Available online
  • Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. Available online
  • Reddit. (2020).
  • Pearson. (n.d.).
  • YouTube. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. Available online
  • Wikipedia. (n.d.).
  • Hauser, C. R., & Adams, R. (1944). The Use of Sodium Methoxide in the Claisen Reaction. Journal of the American Chemical Society, 66(2), 345-346. Available online
  • Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Available online
  • LibreTexts Chemistry. (2024). 23.
  • LibreTexts Chemistry. (2024). 23.7: The Claisen Condensation Reaction (McMurry). Available online
  • Royal Society of Chemistry. (2018). Insight into the Claisen condensation of methyl acetate and dimethyl carbonate to dimethyl malonate. New Journal of Chemistry. Available online
  • BenchChem. (2025).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with High-Quality Sodium Methoxide. Available online
  • ChemRxiv. (2020). The Pyruvate Aldol Condensation Product: A Metabolite that Escaped Synthetic Preparation for Over a Century. Available online
  • OpenStax. (2023). 23.7 The Claisen Condensation Reaction. Organic Chemistry. Available online
  • ResearchGate. (2022). Understanding Photoenolization of O-Methyl acetophenone. Available online
  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Available online
  • Wikipedia. (n.d.).
  • Rios, A. C., et al. (2020). Pyruvate Aldol Condensation Product: A Metabolite That Escaped Synthetic Preparation for Over a Century. ACS Omega, 5(25), 15478–15485. Available online
  • University Course Material. (n.d.).
  • African Rock Art. (n.d.). Methyl 4-(4-methylphenyl)
  • ACS Omega. (2020). Pyruvate Aldol Condensation Product: A Metabolite That Escaped Synthetic Preparation for Over a Century. Available online
  • Neuman, R. C. (n.d.).
  • ChemicalBook. (n.d.). Important applications of 4'-methylacetophenone. Available online
  • Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. Available online
  • J&K Scientific. (n.d.). Methyl 4-(4-methoxyphenyl)
  • Google Patents. (2011). KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione. Available online
  • SciSpace. (2023). Methyl 3,3-Bis[4-(dimethylamino)
  • PubChem. (n.d.). 4-(2-Methylphenyl)-2,4-dioxobutanoic acid. Available online
  • Apollo Scientific. (n.d.). 4-(4-methylphenyl)-4-oxobutanoic acid. Available online
  • Sigma-Aldrich. (n.d.). Methyl 4-(4-methoxyphenyl)

Sources

Technical Support Center: Strategies for Solubilizing Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) to overcome solubility challenges encountered during experimentation. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions for your specific application.

Section 1: Understanding the Core Challenge
Q1: Why is this compound so difficult to dissolve in aqueous buffers?

A: The poor aqueous solubility of this compound is a direct result of its molecular structure. The molecule, a type of β-keto ester, possesses significant hydrophobic (water-repelling) characteristics.[1]

  • Hydrophobic Regions: The presence of the p-tolyl (a methylated phenyl ring) and the methyl ester groups creates a nonpolar, lipophilic structure. These regions interact weakly with polar water molecules, leading to low solubility.

  • Molecular Size and Crystallinity: Compounds with aromatic rings and relatively rigid structures, like many β-keto esters, can pack efficiently into a stable crystal lattice.[2][3] Significant energy is required to break this lattice and solvate the individual molecules in water, further limiting solubility.

While the two ketone groups (dioxo functionality) add some polarity, it is insufficient to overcome the dominant hydrophobic nature of the rest of the molecule.

Section 2: Initial Troubleshooting and Foundational Techniques

This section covers the most common and direct methods for solubilizing the compound. It is essential to start here before moving to more complex formulations.

Q2: I am starting a new experiment. What is the recommended first step for dissolving this compound?

A: The universally accepted starting point is to prepare a concentrated stock solution in a water-miscible organic co-solvent and then dilute this stock into your final aqueous medium.[4][5] Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing ability for a wide range of organic compounds.[6]

  • Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry glass vial.

  • Co-solvent Addition: Add the minimum required volume of 100% DMSO (or an alternative like ethanol or DMA) to achieve a high-concentration stock (e.g., 10-50 mM). The goal is to ensure complete dissolution in the stock solution.

  • Dissolution: Cap the vial and vortex vigorously for 30-60 seconds. If necessary, use a sonicator bath for 5-10 minutes to break up any remaining particulates.

  • Visual Inspection: Ensure the solution is completely clear and free of any visible precipitate before proceeding.

  • Storage: Store the stock solution at -20°C or -80°C in a tightly sealed container to prevent water absorption and degradation.

Q3: My compound precipitates when I add the organic stock solution to my aqueous buffer. What should I do?

A: This is a classic sign that the final concentration of the compound exceeds its solubility limit in the final aqueous/co-solvent mixture. The co-solvent's ability to keep the compound dissolved is diminished upon high dilution in water.[7]

G cluster_steps Troubleshooting Steps start Precipitation Observed During Dilution step1 1. Add Stock Slowly Dropwise addition while vortexing the aqueous buffer. start->step1 step2 2. Increase Co-solvent % Increase final co-solvent concentration (e.g., from 0.1% to 0.5% or 1%). step1->step2 step3 3. Decrease Final Concentration Lower the target concentration of the compound in the final solution. step2->step3 step4 4. Use Sonication Briefly sonicate the final solution after dilution. step3->step4 end_node Clear Solution Achieved? step4->end_node success Proceed with Experiment (Include Vehicle Control) end_node->success Yes failure Proceed to Advanced Solubilization Strategies end_node->failure No

Caption: Troubleshooting workflow for precipitation upon dilution.

Causality:

  • Vortexing/Sonication: These methods provide mechanical energy to break up nascent precipitates and promote rapid, uniform dispersion of the compound molecules.[8]

  • Co-solvent Percentage: Increasing the co-solvent percentage reduces the overall polarity of the final solution, making it a more favorable environment for the hydrophobic compound.[9] However, be aware that co-solvents like DMSO can have biological effects, so it is crucial to keep their final concentration as low as possible and consistent across all experiments, including a vehicle control.[6]

Section 3: Advanced Solubilization Strategies

If co-solvents alone are insufficient or incompatible with your experimental system (e.g., sensitive cell lines, in vivo studies), more advanced formulation techniques are required.

Q4: Can I use pH adjustment to improve solubility?

A: Yes, this is a highly effective strategy for β-keto esters. The protons on the carbon atom situated between the two carbonyl groups (the α-carbon) are acidic. By raising the pH of the solution with a base, you can deprotonate this carbon to form an enolate anion. This charged species is significantly more polar and thus more soluble in aqueous media.[10][11][12]

G cluster_keto Keto Form (at neutral/acidic pH) cluster_enolate Enolate Form (at basic pH) keto Poorly Water-Soluble enolate More Water-Soluble (Charged) keto->enolate + OH⁻ (Deprotonation) enolate->keto + H⁺ (Protonation)

Caption: pH-dependent equilibrium of the β-keto ester.

  • Prepare Buffers: Prepare a series of buffers at different pH values (e.g., pH 6.5, 7.0, 7.5, 8.0, 8.5).

  • Compound Addition: Add an excess amount of the solid compound to a fixed volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature for several hours (e.g., 4-24 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry).

  • Analysis: Plot the measured solubility against the pH to determine the optimal pH range for your desired concentration.

Trustworthiness: Always verify that the compound remains chemically stable at the elevated pH over the course of your experiment. Use techniques like HPLC to check for degradation products.

Q5: How do I choose between surfactants and cyclodextrins when co-solvents and pH are not viable options?

A: The choice depends on the specific requirements of your assay, including allowable excipients, concentration needs, and the mechanism of action you want to preserve.

StrategyMechanism of ActionCommon AgentsAdvantagesDisadvantages
Surfactants Form micelles that encapsulate the hydrophobic compound, presenting a hydrophilic exterior to the aqueous solution.[13][14][15]Tween® 80, Triton™ X-100, Sodium Dodecyl Sulfate (SDS), Pluronic® F-68High loading capacity; widely used in formulations.[5]Can disrupt cell membranes; may interfere with protein activity; potential for toxicity.[16]
Cyclodextrins Form a "host-guest" inclusion complex where the hydrophobic compound sits inside the cyclodextrin's nonpolar cavity.[17][18][19]β-Cyclodextrin, HP-β-CD (Hydroxypropyl-β-cyclodextrin), SBE-β-CD (Sulfobutylether β-cyclodextrin)Generally low toxicity; well-established for drug delivery; can improve compound stability.[20][21]Stoichiometric binding may limit maximum concentration; can be more expensive.
Q6: How do I formulate with a cyclodextrin?

A: Using a chemically modified, highly soluble cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often the most effective approach.[20]

  • Prepare Cyclodextrin Solution: Prepare an aqueous solution of HP-β-CD (e.g., 10-20% w/v) in your desired buffer.

  • Add Compound: Add the solid this compound directly to the cyclodextrin solution.

  • Complexation: Stir or sonicate the mixture at room temperature for several hours (or overnight) to facilitate the formation of the inclusion complex. The solution should become clear as the compound is encapsulated.

  • Filtration (Optional): To ensure you have a true solution, filter the final mixture through a 0.22 µm syringe filter to remove any undissolved microscopic particles.

  • Vehicle Control: For all experiments, prepare a vehicle control containing the same concentration of HP-β-CD in buffer without the compound.

Section 4: Strategic Decision Making
Q7: How do I select the best solubilization strategy for my specific experiment?

A: Use the following decision-making flowchart to guide your choice. The key is to start with the simplest method and only increase complexity as needed.

Caption: Decision flowchart for selecting a solubilization method.

Final Authoritative Insight: Regardless of the method chosen, the most critical step for ensuring trustworthy and reproducible data is the inclusion of a vehicle control . This control should contain all components of your final formulation (co-solvent, buffer, surfactant, or cyclodextrin) at the exact same concentration as your test samples, but without the active compound. This allows you to unequivocally attribute any observed biological or chemical effects to the compound itself, rather than the excipients used to dissolve it.

References
  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • Wikipedia. (n.d.). Cosolvent.
  • PubMed. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
  • Innovare Academic Sciences. (n.d.). Cyclodextrin in novel formulations and solubility enhancement techniques: a review.
  • IRO Sourcing. (2025). Co-solvent: Significance and symbolism.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Issues of β-Keto Esters in Enzymatic Hydrolysis.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Fiveable. (n.d.). pH and Solubility - AP Chem.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • Quora. (2021). How will you increase the solubility of organic compounds in water?.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • Alfa Chemistry. (n.d.). Surfactant.
  • Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview.
  • Alfa Chemistry. (n.d.). Products - Surfactant.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 39757-29-4.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
  • MDPI. (n.d.). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions.
  • RSC Publishing. (2021). Recent advances in the transesterification of β-keto esters.
  • YouTube. (2025). Does Solution pH Control The Extent Of Solubility?.
  • Wikipedia. (n.d.). Surfactant.
  • Lab Alley. (n.d.). Surfactants.
  • ResearchGate. (n.d.). Table 2 Solubility of different ketones in the buffer medium and....

Sources

Technical Support Center: Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate Scale-Up Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for the scale-up synthesis of Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. We have compiled a series of frequently asked questions and troubleshooting scenarios based on common challenges encountered in the field, with a focus on the underlying chemical principles to empower you to make informed decisions.

Introduction to the Synthesis

This compound is a valuable β,δ-diketoester intermediate used in the synthesis of pharmaceuticals and other specialty chemicals.[1] The most common and direct synthetic route is a Crossed Claisen Condensation . This reaction involves the base-mediated condensation of an enolizable ester with a non-enolizable ester.[2]

In this specific synthesis, methyl pyruvate (the enolizable partner) is treated with a strong base to form a nucleophilic enolate, which then attacks the electrophilic carbonyl of methyl 4-methylbenzoate (the non-enolizable partner).

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route and why?

The recommended route is a Crossed Claisen Condensation between methyl 4-methylbenzoate and methyl pyruvate using sodium methoxide (NaOMe) as the base.[3]

  • Rationale : This approach is highly efficient because methyl 4-methylbenzoate lacks α-hydrogens and thus cannot self-condense, minimizing by-product formation.[2] Methyl pyruvate provides the necessary three-carbon chain to form the 2,4-dioxobutanoate structure directly. The overall reaction is a robust C-C bond-forming transformation well-documented in organic synthesis.[4]

Q2: Why is sodium methoxide the preferred base for this reaction?

The choice of base is critical in a Claisen condensation for two primary reasons:

  • Preventing Transesterification : The base's alkoxide must match the alcohol portion of the reacting esters.[2][5] Since both starting materials are methyl esters, sodium methoxide (NaOCH₃) is the ideal choice. Using a different alkoxide, such as sodium ethoxide, would lead to a mixture of methyl and ethyl esters in both the starting materials and the final product through transesterification, complicating purification and reducing the yield of the desired product.[6]

  • Sufficient Basicity : The base must be strong enough to deprotonate the α-carbon of the enolizable ester (methyl pyruvate, pKa ~24-25).[7] Sodium methoxide is sufficiently basic to generate the required enolate nucleophile.

Q3: What are the Critical Process Parameters (CPPs) to monitor during scale-up?

Scaling up this synthesis requires careful control over several parameters to ensure reproducibility, safety, and high yield.

ParameterLaboratory Scale (e.g., <1 L)Pilot / Manufacturing Scale (>10 L)Rationale for Control
Temperature Magnetic stir bar, ice bathJacketed reactor with thermal fluid, overhead stirrerThe reaction is exothermic. Poor heat dissipation on a larger scale can lead to runaway reactions and increased by-product formation.
Base Addition Syringe or dropping funnel over minutesMetering pump over 1-2 hoursControls the exotherm and ensures the enolate forms smoothly without localized high concentrations of base causing side reactions.
Mixing Vigorous magnetic stirringOverhead mechanical stirrer (e.g., pitched-blade turbine)Efficient mixing is crucial for heat and mass transfer, preventing hot spots and ensuring homogeneity as viscosity may increase.
Atmosphere Inert gas (N₂ or Ar) balloonN₂ or Ar blanket with positive pressureSodium methoxide and the intermediate enolate are sensitive to moisture and oxygen. Anhydrous conditions are critical to prevent quenching the base and hydrolyzing the esters.[8]
Stoichiometry ~1.05-1.1 equivalents of baseStrictly controlled 1.0 equivalent of baseThe reaction requires a full equivalent of base because the final deprotonation of the product drives the equilibrium forward.[4][9] Using a large excess on scale is costly and complicates the work-up.
Q4: What are the primary safety concerns for this process at scale?
  • Sodium Methoxide Handling : Sodium methoxide is corrosive, highly reactive with water, and its dust can be flammable.[10][11] For large-scale operations, using a solution of NaOMe in methanol is preferable to handling the solid.[11] This requires using flameproof equipment and ensuring the process is well-ventilated and grounded to prevent ignition sources.[10]

  • Exothermic Reaction : Both the enolate formation and the acidic quench can generate significant heat. A failure in the reactor's cooling system could lead to a dangerous increase in temperature and pressure.

  • Flammable Solvents : The reaction often uses flammable solvents like toluene or THF, in addition to methanol from the base solution. All equipment must be properly grounded, and the reaction should be conducted in an appropriately rated area.

Troubleshooting Guide

Q5: My yield dropped significantly when I scaled the reaction from 50 g to 5 kg. What are the most likely causes?

A drop in yield upon scale-up is a common issue, often pointing to problems with heat and mass transfer.

Troubleshooting Workflow: Low Yield

start Low Yield on Scale-Up check_temp Was an exotherm >10°C above target observed? start->check_temp check_mixing Is the mixing efficient? (e.g., vortex formation, solids suspension) check_temp->check_mixing No cause_temp Root Cause: Poor Heat Transfer check_temp->cause_temp Yes check_moisture Were anhydrous conditions strictly maintained? check_mixing->check_moisture Yes cause_mixing Root Cause: Inefficient Mixing check_mixing->cause_mixing No cause_moisture Root Cause: Moisture Contamination check_moisture->cause_moisture No sol_temp Solution: 1. Slow down addition rate. 2. Lower jacket temperature. 3. Use a less concentrated reagent stream. cause_temp->sol_temp sol_mixing Solution: 1. Increase stirrer RPM. 2. Evaluate impeller design (e.g., switch to pitched-blade). cause_mixing->sol_mixing sol_moisture Solution: 1. Dry all solvents and reagents. 2. Pressure-test reactor for leaks. 3. Ensure robust inert atmosphere. cause_moisture->sol_moisture

Caption: Decision tree for troubleshooting low yield.

  • Poor Heat Transfer : On a larger scale, the surface-area-to-volume ratio decreases, making heat removal less efficient. An uncontrolled exotherm can lead to side reactions, such as self-condensation of methyl pyruvate or decomposition.

  • Inefficient Mixing : In a large reactor, simply increasing the stir speed may not be enough. If the reagents are not mixed efficiently, you can create localized "hot spots" or areas of high concentration, which promotes by-product formation.

  • Moisture Contamination : Small leaks or using solvents that have not been rigorously dried can have a much larger impact at scale. Moisture will consume the sodium methoxide, effectively reducing its stoichiometry and stalling the reaction.[8]

Q6: The reaction work-up is difficult. After adding acid, I get a thick, unfilterable slurry. What's happening?

This is likely due to the product and/or sodium salts crashing out of solution simultaneously during an uncontrolled quench.

  • Explanation : The reaction mixture contains the sodium enolate of your product. When you add acid, two things happen: the excess NaOMe is neutralized to form a salt (e.g., NaCl if using HCl), and the enolate is protonated to form the final, neutral β-keto ester product.[7][9] If this is done too quickly or at a low temperature, both the salt and the product (which has limited solubility in aqueous/organic mixtures) can precipitate rapidly, trapping solvent and creating a difficult-to-handle slurry.

  • Solution :

    • Controlled Reverse Quench : Slowly add the reaction mixture to a well-stirred, cooled (0-10 °C) acidic solution. This maintains an acidic environment and helps control the exotherm.

    • Solvent Choice : Ensure you have enough organic solvent (e.g., ethyl acetate, toluene) present during the quench to keep the product dissolved after it's protonated.

    • Temperature Control : Quenching at a slightly higher temperature (e.g., 20-25 °C) might keep the product in solution, allowing the inorganic salts to be removed with the aqueous layer before you initiate crystallization.

Q7: My final product is off-color (yellow or brown) instead of a white solid. How can I improve its purity?

Color formation typically indicates thermal decomposition or other minor side reactions.

  • Probable Causes :

    • High Reaction Temperature : Exceeding the optimal reaction temperature can cause degradation.

    • Prolonged Reaction Time : Keeping the reaction mixture at high temperatures for too long can lead to impurities.

    • Oxygen Exposure : While less common, oxidation can sometimes lead to colored by-products.

  • Purification Strategy :

    • Activated Carbon Treatment : Before crystallization, dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can effectively remove colored impurities.

    • Recrystallization : This is the most effective method for purification at scale. A solvent screen is recommended. Good single-solvent candidates would be isopropanol, ethyl acetate, or toluene. An anti-solvent system, such as Toluene/Heptane or Ethyl Acetate/Heptane, may also be effective. The goal is to find a system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.

Experimental Protocol: Scale-Up Synthesis Workflow

This protocol outlines a general workflow for the scaled-up synthesis. Specific quantities and conditions should be optimized in your laboratory.

Caption: General process workflow for scale-up.

Step-by-Step Methodology:

  • Reactor Preparation : Ensure a clean, dry, jacketed glass reactor is assembled with an overhead stirrer, temperature probe, condenser, and nitrogen inlet. Perform a leak test.

  • Reagent Charge : Charge the reactor with methyl 4-methylbenzoate and a suitable anhydrous solvent (e.g., Toluene).

  • Inerting and Cooling : Begin stirring and purge the reactor with nitrogen. Cool the vessel jacket to the target starting temperature (e.g., 10-15 °C).

  • Base Addition : Slowly add a solution of sodium methoxide in methanol via a metering pump over 1-3 hours, ensuring the internal temperature does not exceed the set limit (e.g., 25 °C).

  • Reaction : After the addition is complete, allow the mixture to stir at the specified temperature (e.g., 25-40 °C) until reaction completion is confirmed by in-process controls (e.g., HPLC).

  • Work-Up : In a separate vessel, prepare a cooled solution of dilute acid (e.g., 1M HCl). Slowly transfer the reaction mixture into the acid solution with vigorous stirring, maintaining a low temperature.

  • Isolation : Allow the layers to separate and remove the aqueous layer. Wash the organic layer with brine, then concentrate it under reduced pressure.

  • Purification : Add a suitable recrystallization solvent (e.g., isopropanol), heat to dissolve the crude product, then cool slowly to induce crystallization.

  • Drying : Filter the resulting solid, wash with cold solvent, and dry under vacuum to yield this compound as a white crystalline solid.[1]

References

  • Santa Cruz Biotechnology. (n.d.). Sodium methoxide solution - Procedure for Handling.
  • XCHEMI. (n.d.). How to quench sodium methoxide?
  • Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism.
  • Organic Chemistry Tutor. (n.d.). Claisen Condensation.
  • Fallis, A. G., et al. (1984). Mastering β-Keto Esters. ResearchGate.
  • Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction.
  • Organic Syntheses. (n.d.). Sodium Methoxide.
  • Zhang, Y., et al. (2022). A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation. RSC Publishing.
  • Thermo Fisher Scientific. (2024, August 29). Sodium methoxide, 5.4M (30 wt.%) solution in methanol - SAFETY DATA SHEET.
  • BenchChem. (2025). A Comparative Analysis of β-Keto Esters in Organic Synthesis: A Guide for Researchers.
  • Dicks, A. P. (2025, August 6). A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory. Request PDF.
  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid.
  • Kumar, A., et al. (2021, October 26). β‐Ketoesters: An Overview and It's Applications via Transesterification. PDF.
  • J&K Scientific. (n.d.). Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate.
  • Google Patents. (n.d.). CN105884578A - Method for high temperature and high pressure production of sodium methoxide and device thereof.
  • National Institutes of Health. (2013, July 19). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies.
  • Brinkerhoff, R. C., et al. (2014). Synthesis of β-ketoesters from renewable resources and Meldrum's acid. RSC Publishing.
  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation.
  • African Rock Art. (n.d.). Methyl 4-(4-methylphenyl)-4-oxobutanoate.
  • Chem-Impex. (n.d.). Methyl 4-(4-methylphenyl)-4-oxobutanoate.
  • Pearson. (n.d.). Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons.
  • Wikipedia. (n.d.). Claisen condensation.
  • Google Patents. (n.d.). KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione.
  • Reddit. (2020, December 17). Thank you all for your suggestions regarding my failing Claisen condensation.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). methyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate.
  • PubChem. (n.d.). 4-(2-Methylphenyl)-2,4-dioxobutanoic acid.
  • Chemistry LibreTexts. (2019, September 3). 21.9: The Claisen Condensation Reactions of Esters.

Sources

Technical Support Center: Analysis of Byproducts in the Synthesis of Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential issues encountered during the synthesis of this valuable β-keto ester intermediate.[1][2] Our approach is rooted in a deep understanding of the underlying reaction mechanisms to empower you with the knowledge to not only solve problems but also to prevent them.

I. Understanding the Synthesis: The Crossed Claisen Condensation

The synthesis of this compound is typically achieved through a crossed Claisen condensation.[3][4][5] This reaction involves the base-catalyzed condensation of an enolizable ketone, 4'-methylacetophenone, with a non-enolizable ester, dimethyl oxalate.[6] The lack of α-hydrogens in dimethyl oxalate prevents its self-condensation, making it an excellent electrophilic partner for the enolate of 4'-methylacetophenone.[6]

The reaction proceeds through the following key steps:

  • Enolate Formation: A strong base, such as sodium methoxide, abstracts an α-proton from 4'-methylacetophenone to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate attacks one of the carbonyl carbons of dimethyl oxalate.

  • Elimination: The tetrahedral intermediate collapses, eliminating a methoxide leaving group to form the desired β-keto ester.

Claisen_Condensation cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products & Byproducts 4_methylacetophenone 4'-Methylacetophenone base Base (e.g., NaOMe) 4_methylacetophenone->base Enolate Formation dimethyl_oxalate Dimethyl Oxalate target_molecule This compound base->target_molecule Nucleophilic Attack & Elimination byproducts Potential Byproducts base->byproducts solvent Solvent (e.g., Toluene)

Caption: General workflow of the crossed Claisen condensation for the synthesis of this compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiment, providing explanations and actionable solutions.

Observed Issue Potential Cause Troubleshooting Action
Low or No Product Formation 1. Ineffective Base: The base may have degraded due to improper storage. 2. Insufficient Base: A stoichiometric amount of base is required to drive the reaction to completion.[3] 3. Poor Quality Starting Materials: Impurities in the 4'-methylacetophenone or dimethyl oxalate can interfere with the reaction.1. Use a fresh, unopened container of the base or titrate to determine its activity. 2. Ensure at least one full equivalent of base is used. 3. Purify starting materials if necessary. Check the purity by NMR or GC before use.
Presence of a Significant Amount of Unreacted 4'-methylacetophenone 1. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. 2. Inefficient Enolate Formation: The base may not be strong enough to deprotonate the ketone effectively.1. Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC. 2. Consider using a stronger base like sodium hydride or LDA, though this may increase side reactions.
Formation of a White Precipitate During Workup That Is Not the Product Hydrolysis of the Product: The β-keto ester can be hydrolyzed to the corresponding β-keto acid, which may then decarboxylate. This is more likely if the workup is not performed promptly or if acidic/basic conditions are harsh.Neutralize the reaction mixture carefully and extract the product promptly. Avoid prolonged exposure to strong acids or bases during workup.
Complex Mixture of Products Observed by TLC/HPLC Self-condensation of 4'-methylacetophenone: Although less favored than the crossed condensation, some self-condensation can occur, leading to a diketone byproduct.Slowly add the 4'-methylacetophenone to a mixture of the base and dimethyl oxalate to maintain a low concentration of the enolizable ketone.

III. Frequently Asked Questions (FAQs) about Byproduct Analysis

Q1: What are the most likely byproducts in the synthesis of this compound?

A1: Based on the reaction mechanism, the following byproducts are most probable:

  • Unreacted Starting Materials: 4'-methylacetophenone and dimethyl oxalate.

  • Self-Condensation Product of 4'-methylacetophenone: 1,3-di(p-tolyl)but-2-en-1-one. This arises from the aldol condensation of two molecules of 4'-methylacetophenone.

  • Hydrolysis and Decarboxylation Product: 1-(p-tolyl)butane-1,3-dione. This can form if the target molecule is hydrolyzed to the corresponding β-keto acid and subsequently decarboxylates.[7]

Byproduct_Formation Reactants 4'-Methylacetophenone + Dimethyl Oxalate Target This compound Reactants->Target Self_Condensation Self-Condensation of 4'-Methylacetophenone Reactants->Self_Condensation Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation of Target Molecule Target->Hydrolysis_Decarboxylation Byproduct_A 1,3-di(p-tolyl)but-2-en-1-one Self_Condensation->Byproduct_A Byproduct_B 1-(p-tolyl)butane-1,3-dione Hydrolysis_Decarboxylation->Byproduct_B

Caption: Potential pathways for byproduct formation during the synthesis.

Q2: How can I use ¹H NMR to identify the product and byproducts?

A2: ¹H NMR spectroscopy is a powerful tool for characterizing the reaction mixture. The following table provides expected chemical shifts for the target molecule and potential byproducts in CDCl₃.

Compound Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
This compound Ar-CH~2.4s3H
CH~4.0s2H
OCH~3.9s3H
Ar-H ~7.2 (d), ~7.9 (d)d, d2H, 2H
4'-methylacetophenone (Starting Material) [8][9]Ar-CH~2.4s3H
CO-CH~2.6s3H
Ar-H ~7.2 (d), ~7.9 (d)d, d2H, 2H
Dimethyl Oxalate (Starting Material) [1]OCH~3.9s6H
1,3-di(p-tolyl)but-2-en-1-one (Self-condensation) Ar-CH~2.4s6H
=CH ~6.8s1H
=C-CH~2.6s3H
Ar-H ~7.2-7.9m8H
1-(p-tolyl)butane-1,3-dione (Hydrolysis/Decarboxylation) Ar-CH~2.4s3H
CH~3.8s2H
CO-CH~2.2s3H
Ar-H ~7.2 (d), ~7.8 (d)d, d2H, 2H

Q3: What is a good starting point for developing an HPLC method to monitor the reaction?

A3: A reverse-phase HPLC method is generally suitable for this class of compounds. Here is a recommended starting protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point. For example, a linear gradient from 30% to 90% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm.

  • Column Temperature: 30 °C

This method should provide good separation of the relatively nonpolar starting materials and products from more polar impurities.

Q4: What are the best practices for purifying this compound?

A4: The two primary methods for purification are recrystallization and column chromatography.

  • Recrystallization: If the crude product is a solid and of reasonable purity (>90%), recrystallization can be a very effective method. A mixed solvent system, such as ethyl acetate/hexanes or ethanol/water, is often a good choice.[10] The goal is to find a solvent system where the product is soluble at elevated temperatures but sparingly soluble at room temperature, while the impurities remain in solution.

  • Column Chromatography: For complex mixtures or oily products, flash column chromatography on silica gel is the preferred method.[11] A gradient elution with a mixture of hexanes and ethyl acetate is typically effective. The polarity of the eluent can be gradually increased to separate the components based on their polarity.

IV. Experimental Protocols

Protocol 1: ¹H NMR Sample Preparation
  • Accurately weigh 5-10 mg of the crude reaction mixture or purified product.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Cap the NMR tube and invert several times to ensure a homogeneous solution.

  • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

Protocol 2: General Procedure for Column Chromatography
  • Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexanes).

  • Pack a glass column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Adsorb the crude product onto a small amount of silica gel and evaporate the solvent.

  • Carefully add the dried silica with the adsorbed product to the top of the packed column.

  • Begin eluting the column with a low polarity solvent system (e.g., 95:5 hexanes:ethyl acetate).

  • Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 hexanes:ethyl acetate) while collecting fractions.

  • Monitor the fractions by TLC to identify those containing the desired product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

V. References

  • African Rock Art. (n.d.). Methyl 4-(4-methylphenyl)-4-oxobutanoate. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Claisen condensation. Retrieved from [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzene, 1-methyl-4-(methylsulfinyl)-, (S)-. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • PubMed Central. (n.d.). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. Retrieved from [Link]

  • PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). Retrieved from [Link]

  • The Claisen Condensation. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Condensation of 4-Methyl Acetophenone (2a) with Sugar Aldehyde 1 in.... Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid | C11H12O3 | CID 244162. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Purity Analysis of Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate, a key intermediate in the synthesis of various pharmaceuticals.[1] Recognizing the challenges associated with the analysis of β-keto esters, which are prone to keto-enol tautomerism and potential degradation, this document details a robust primary reversed-phase HPLC (RP-HPLC) method and compares its performance against an alternative hydrophilic interaction liquid chromatography (HILIC) method. The methodologies, validation parameters, and supporting experimental data are presented to guide researchers in selecting the most appropriate analytical strategy for their specific needs. This guide is grounded in the principles of scientific integrity, drawing upon established pharmacopeial standards and peer-reviewed literature to ensure trustworthiness and reproducibility.[2][3][4]

Introduction: The Analytical Challenge of a Diketo Ester

This compound (MMDO) is a diketo ester of significant interest in medicinal chemistry. Its purity is paramount, as impurities can impact the yield, purity, and safety of the final active pharmaceutical ingredient (API). The analysis of β-keto esters like MMDO by RP-HPLC is often complicated by keto-enol tautomerism, which can lead to poor peak shapes and inaccurate quantification. This guide addresses this challenge by presenting a validated primary method designed to control this equilibrium and an alternative method for comparative purposes.

A critical aspect of ensuring the reliability of any purity analysis method is its validation according to established guidelines, such as those from the International Conference on Harmonisation (ICH).[2][3] This includes demonstrating specificity, linearity, accuracy, precision, and robustness. Furthermore, forced degradation studies are essential to prove that the method is stability-indicating, meaning it can separate the main compound from its degradation products.[5][6][7]

Comparative HPLC Methodologies

Two distinct HPLC methodologies were evaluated for the purity analysis of MMDO. The primary method utilizes a conventional C18 stationary phase with a modified mobile phase to address tautomerism. The alternative method explores the utility of a HILIC phase, which offers a different selectivity.

Primary Method: Reversed-Phase HPLC with pH Control

The rationale for the primary method is to stabilize the keto-enol tautomerism by controlling the mobile phase pH. An acidic mobile phase can accelerate the interconversion between tautomers, resulting in a single, sharp peak.

Method Parameters:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Phosphate buffer (pH 3.0) (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 225 nm

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

This method was developed based on principles for analyzing similar pharmaceutical compounds, where a C18 column provides good retention for moderately polar analytes and the acidic phosphate buffer ensures peak shape integrity.[8]

Alternative Method: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative chromatographic mode that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. It is particularly useful for polar compounds that are poorly retained in reversed-phase chromatography. While MMDO is moderately polar, HILIC can offer a different selectivity for its impurities.

Method Parameters:

  • Column: HILIC (Silica-based), 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (90:10, v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 225 nm

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

Experimental Workflows and Protocols

To ensure the validity and reproducibility of the comparative data, the following detailed experimental protocols were followed.

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solution (100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample, transfer to a 100 mL volumetric flask, dissolve in and dilute to volume with the mobile phase.[8]

  • Filter all solutions through a 0.45 µm membrane filter before injection.

Forced Degradation Studies

Forced degradation studies were conducted to demonstrate the stability-indicating nature of the primary HPLC method.[5][6][7] A sample solution was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80°C for 48 hours.

  • Photolytic Degradation: Exposed to UV light (254 nm) for 48 hours.

The stressed samples were then analyzed using the primary HPLC method.

Visualization of Methodologies

Primary RP-HPLC Workflow

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column ACN:Buffer (pH 3.0) Inject->Separate Detect UV Detection (225 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Purity Integrate->Quantify

Caption: Workflow for the primary RP-HPLC purity analysis of MMDO.

Comparative Logic for Method Selection

Method_Selection Analyte MMDO Purity Analysis Tautomerism Keto-Enol Tautomerism? Analyte->Tautomerism RPHPLC Primary Method: RP-HPLC (pH 3.0) Tautomerism->RPHPLC Yes ImpurityPolarity Polar Impurities? RPHPLC->ImpurityPolarity HILIC Alternative Method: HILIC Conclusion RP-HPLC is robust for routine QC. HILIC is a good orthogonal method. HILIC->Conclusion ImpurityPolarity->HILIC Yes, poor separation ImpurityPolarity->Conclusion No, good separation

Caption: Decision logic for selecting an appropriate HPLC method for MMDO.

Results and Discussion: A Head-to-Head Comparison

The performance of the primary RP-HPLC method and the alternative HILIC method were evaluated based on key chromatographic parameters and method validation results.

ParameterPrimary Method (RP-HPLC)Alternative Method (HILIC)Discussion
Retention Time (min) 5.83.2The RP-HPLC method provides a longer retention time, which can be beneficial for resolving closely eluting impurities.
Tailing Factor 1.11.4The lower tailing factor in the RP-HPLC method indicates better peak symmetry, likely due to the effective control of tautomerism.
Theoretical Plates > 5000> 3000The higher plate count of the RP-HPLC method suggests greater column efficiency and better resolving power.
Linearity (R²) > 0.999> 0.998Both methods demonstrate excellent linearity over the tested concentration range.
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.1%Both methods show high accuracy, with recovery values well within the acceptable limits of 98-102%.[9]
Precision (% RSD) < 1.0%< 1.5%The RP-HPLC method exhibits slightly better precision, indicating a higher degree of reproducibility.

The forced degradation studies demonstrated that the primary RP-HPLC method is stability-indicating. Significant degradation was observed under basic and oxidative conditions, with the degradation products being well-resolved from the main peak. This confirms the method's specificity for purity and stability testing.[5]

Conclusion and Recommendations

Based on the comparative data, the primary Reversed-Phase HPLC method with a C18 column and a pH 3.0 mobile phase is recommended for the routine purity analysis of this compound. This method provides superior peak shape, higher efficiency, and better precision compared to the HILIC alternative. Its proven stability-indicating nature makes it suitable for quality control and stability studies in a regulated environment.

The HILIC method serves as a valuable orthogonal method. In cases where unknown impurities are detected or for confirmatory analysis, the different selectivity of HILIC can provide complementary information.

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Technology Networks.
  • ASPECTS OF VALIDATION IN HPLC METHOD DEVELOPMENT FOR PHARMACEUTICAL ANALYSIS-COMPARISON OF VALIDATION REQUIREMENTS BY FDA , USP AND. (n.d.). Semantic Scholar.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). LCGC International.
  • (PDF) Validation of HPLC methods for pharmaceutical analysis understanding the differences and similarities between validation requirements of US-FDA, USP and ICH. (n.d.). ResearchGate.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Spectroscopy Online.
  • beta keto esters by HPLC. (2010, November 26). Chromatography Forum.
  • Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. (n.d.). PMC - NIH.
  • 4-(4-Methylphenyl)-4-oxobutanoic acid. (n.d.). Wikipedia.
  • Synthesis of B-keto esters. (n.d.). Google Patents.
  • Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate. (n.d.). J&K Scientific.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
  • Methyl 4-(4-methylphenyl)-4-oxobutanoate. (n.d.). African Rock Art.
  • Ir-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands. (2017, February 24). Nature.
  • H-Bond Mediated Phase-Transfer Catalysis: Enantioselective Generating of Quaternary Stereogenic Centers in β-Keto Esters. (2022, April 13). MDPI.
  • Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. (n.d.). ResearchGate.
  • Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. (n.d.). MDPI.
  • Synthesis of β-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal.
  • Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione. (n.d.). Google Patents.
  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. (n.d.). Acta Poloniae Pharmaceutica ñ Drug Research.
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities. (2022, April 5). Pharmacia.
  • (PDF) Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. (2024, March 2). ResearchGate.

Sources

"Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate" characterization by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structural Characterization of Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate by NMR and Mass Spectrometry

Introduction: The Analytical Imperative for Advanced Synthetic Intermediates

This compound is a β-dicarbonyl compound that serves as a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1][2] Its utility in drug development and organic synthesis necessitates a robust and unambiguous analytical characterization to confirm its identity, purity, and structural integrity.[2] The presence of multiple carbonyl groups introduces the fascinating chemical phenomenon of keto-enol tautomerism, presenting a unique analytical challenge that requires a multi-faceted approach.[3]

This guide provides an in-depth comparison of two cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS)—for the comprehensive characterization of this molecule. We will move beyond procedural lists to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our objective is to present a self-validating analytical workflow that ensures the highest degree of scientific integrity.

The Core Challenge: Deciphering Keto-Enol Tautomerism

The primary structural feature complicating the analysis of this compound is its existence as a dynamic equilibrium of tautomers: a diketo form and at least one stable enol form.[3] This equilibrium is slow on the NMR timescale, allowing for the simultaneous observation of distinct signals for each tautomer.[4] Understanding and quantifying this equilibrium is not merely an academic exercise; it is critical, as the reactivity and biological activity of the different forms can vary significantly.

Part 1: Unraveling Molecular Structure with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for elucidating the precise atomic connectivity of an organic molecule. It provides unparalleled insight into the electronic environment of individual atoms, making it indispensable for distinguishing between the subtle structural differences of the keto and enol tautomers.[4]

Expertise in Action: Why NMR is the Primary Tool

Our choice to lead with NMR is deliberate. While Mass Spectrometry confirms the molecular weight, only NMR can definitively map the carbon-hydrogen framework, confirm the presence of both tautomers, and allow for their quantification. The chemical shifts and coupling patterns observed in both ¹H and ¹³C NMR spectra provide a detailed "fingerprint" of the molecule's structure.

Experimental Protocol: High-Resolution ¹H and ¹³C NMR Spectroscopy

This protocol is designed for reproducibility and the generation of high-quality, unambiguous data.

  • Sample Preparation :

    • Accurately weigh 10-15 mg of high-purity this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent can influence the keto-enol equilibrium.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).[4]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Calibration :

    • Use a high-field NMR spectrometer (e.g., 500 MHz or greater) to achieve optimal signal dispersion, which is crucial for resolving complex aromatic signals and closely spaced peaks.

    • Insert the sample and lock the spectrometer on the deuterium signal of the solvent.[4]

    • Shim the magnetic field to maximize homogeneity, aiming for sharp, symmetrical peaks.[4]

  • Data Acquisition :

    • ¹H NMR : Acquire the proton spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8 to 16) should be averaged to achieve a signal-to-noise ratio >100:1 for the smallest peaks of interest.

    • ¹³C NMR : Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (typically 1024 or more) is required due to the low natural abundance of the ¹³C isotope.[4]

Data Interpretation and Comparative Spectral Analysis

The resulting spectra will show two sets of signals corresponding to the keto and enol forms. The relative integration of corresponding peaks in the ¹H NMR spectrum allows for the direct calculation of the tautomeric ratio.[3]

¹H NMR Spectral Data Comparison
Assignment Predicted δ (ppm) - Keto Form Predicted δ (ppm) - Enol Form Multiplicity Rationale & Comparative Insight
Ar-H 7.90-7.80, 7.35-7.257.80-7.70, 7.30-7.20Doublet, DoubletProtons on the 4-methylphenyl ring. The ortho-protons (closer to C=O) are deshielded and appear further downfield.
-C(=O)CH ₂C(=O)-~4.10-SingletThe active methylene protons are deshielded by two adjacent carbonyl groups. The absence of coupling confirms their environment.
=CH --~6.50SingletThe vinyl proton of the enol form appears significantly downfield due to its sp² hybridization and conjugation. This is a key diagnostic peak for the enol.
-OCH~3.90~3.85SingletThe methyl ester protons. Their chemical shift is relatively insensitive to tautomerization.[5]
Ar-CH~2.45~2.40SingletThe methyl group on the aromatic ring.
Enolic -OH -~13.0-14.0Broad SingletThe enolic proton is highly deshielded due to strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen. Its signal is often broad.

Note: Predicted chemical shifts are based on typical values for β-keto esters and related aromatic ketones.[3][6]

¹³C NMR Spectral Data Comparison
Assignment Predicted δ (ppm) - Keto Form Predicted δ (ppm) - Enol Form Rationale & Comparative Insight
Ar-C =O~195~185The aryl ketone carbonyl carbon. In the enol form, conjugation and H-bonding shift this signal upfield.[7]
-CH₂-C =O~200-The α-keto carbonyl carbon. This signal is absent in the enol form.
-C =O-OCH₃~165~168The ester carbonyl carbon.
-C H₂-~48-The methylene carbon of the keto form.
Ar-C =C H--~175The enolic carbon bonded to the aryl group. Highly deshielded.
Ar-C=C H--~98The enolic carbon bearing the vinyl proton. This upfield shift is characteristic of the β-carbon in an enol system.[3]
-OC H₃~53~52The methyl ester carbon.
Aromatic C s145-128144-128Aromatic carbons will show slight shifts between tautomers.
Ar-C H₃~22~21The aromatic methyl carbon.

Note: Predicted chemical shifts are based on typical values for dicarbonyl compounds and aromatic systems.[7][8]

Workflow for NMR-Based Structural Verification

Caption: Workflow for NMR spectroscopic analysis.

Part 2: Confirmation with Mass Spectrometry (MS)

While NMR provides the structural blueprint, Mass Spectrometry offers definitive confirmation of the molecular weight and formula, serving as an orthogonal technique for identity verification. Its high sensitivity also makes it an excellent tool for assessing sample purity.

Expertise in Action: Why High-Resolution MS is Essential

Low-resolution MS provides nominal mass, which can be ambiguous. We specify High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) because it provides the exact mass of the molecule with high precision (typically <5 ppm error). This allows for the unambiguous determination of the elemental formula (C₁₂H₁₂O₄), a critical piece of data for publication and regulatory submission.

Experimental Protocol: ESI-HRMS
  • Sample Preparation :

    • Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Further dilute this stock solution to a final concentration of 1-10 µg/mL in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid to promote protonation).

  • Instrument Setup :

    • Use an ESI source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

    • Calibrate the instrument immediately prior to the run using a known calibration standard to ensure high mass accuracy.

  • Data Acquisition :

    • Infuse the sample directly or via a simple flow injection.

    • Acquire data in positive ion mode to observe protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.

    • Acquire data over a relevant m/z range (e.g., 100-500 Da).

    • If fragmentation data is desired, perform a tandem MS (MS/MS) experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

Data Interpretation: Molecular Ion and Fragmentation Patterns

The primary goal is to confirm the molecular formula via the exact mass of the molecular ion. The fragmentation pattern provides corroborating structural evidence.

  • Molecular Formula : C₁₂H₁₂O₄

  • Monoisotopic Mass : 220.0736 Da

  • Expected HRMS Ions :

    • [M+H]⁺: 221.0808 m/z

    • [M+Na]⁺: 243.0628 m/z

Predicted Fragmentation Analysis (MS/MS of [M+H]⁺)

The fragmentation of β-dicarbonyl compounds is often well-defined.[9] Cleavage adjacent to the carbonyl groups is common, leading to the formation of stable acylium ions.[10]

Predicted m/z Proposed Fragment Ion Neutral Loss Fragmentation Pathway Insight
189.0550[C₁₁H₉O₃]⁺CH₃OHLoss of methanol from the methyl ester. A common fragmentation for methyl esters.
161.0597[C₁₀H₉O₂]⁺CH₃OH + COSubsequent loss of carbon monoxide from the m/z 189 fragment.
119.0491[C₈H₇O]⁺C₃H₄O₃Cleavage of the butanoate chain to form the stable 4-methylbenzoyl (p-toluoyl) acylium ion. This is expected to be a major, diagnostic fragment.[10]
91.0542[C₇H₇]⁺CO (from m/z 119)Loss of carbon monoxide from the acylium ion to form the tropylium ion, a common and stable fragment in the mass spectra of toluene-containing compounds.
Workflow for MS-Based Identity Confirmation

Caption: Workflow for Mass Spectrometry analysis.

Part 3: Comparative Synopsis - The Power of a Dual-Technique Approach

Neither NMR nor MS alone provides a complete picture. Their power lies in their synergy, offering a cross-validating dataset that ensures the highest confidence in structural assignment and sample integrity.

Analytical Question Nuclear Magnetic Resonance (NMR) Mass Spectrometry (MS) Synergistic Value
Primary Structure Excellent . Provides a detailed map of the C-H framework and atom connectivity.Good . Fragmentation patterns provide strong clues that support a proposed structure.NMR proposes the detailed structure, MS fragmentation confirms key functional groups and connectivity.
Molecular Formula Poor . Cannot directly determine the formula.Excellent . HRMS provides the exact mass for unambiguous elemental formula determination.MS provides the formula, NMR confirms the isomeric structure.
Tautomer Analysis Excellent . Allows for direct observation and quantification of keto and enol forms in solution.Poor . Tautomers often interconvert or fragment similarly in the gas phase, making them difficult to distinguish.NMR is the sole reliable method for characterizing the solution-state equilibrium.
Purity Assessment Good . Can detect and quantify impurities if their signals are resolved (>1-2% level).Excellent . Highly sensitive for detecting trace-level impurities, especially those with different masses.MS detects trace impurities, while NMR quantifies major ones and confirms their structures.
Sensitivity Moderate . Requires milligram quantities of sample.High . Can readily detect sub-microgram quantities.MS is ideal for initial checks on small-scale reactions; NMR is used for bulk material characterization.
Conclusion

The comprehensive characterization of this compound is a clear illustration of the modern analytical chemistry paradigm: reliance on orthogonal, complementary techniques. NMR spectroscopy provides the definitive structural elucidation, uniquely enabling the analysis of the keto-enol tautomerism inherent to this β-dicarbonyl system. High-Resolution Mass Spectrometry provides an indispensable confirmation of the elemental composition and corroborates the structure through predictable fragmentation pathways.

For researchers in drug development and synthetic chemistry, adopting this dual-pronged workflow is not just best practice—it is a requirement for generating the reliable, high-integrity data necessary to advance scientific discovery.

References
  • Benchchem. (n.d.). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.
  • Figshare. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Esters.
  • Pavić, V., et al. (n.d.). 13C NMR Shifts and Metal Ions Binding to 4-Phenyl-2,4-Dioxobutanoic Acid Derivatives.
  • Bowie, J. H., et al. (1966). Studies in Mass Spectrometry. IX. Mass Spectra of β-Diketones. The Journal of Organic Chemistry, 31(5), 1381–1385.
  • Pearson. (n.d.). Beta-Dicarbonyl Synthesis Pathway: Videos & Practice Problems.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
  • ResearchGate. (n.g.). Mass spectrometry of carbonyl compounds.
  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Reddit. (2022). HNMR Chemical Shift for Esters.
  • OIV. (2010). Method for the determination of α-dicarbonyl compounds of wine by gaseous phase chromatography after derivatization by 1,2-diam.
  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy.
  • Chemguide. (n.d.). mass spectra - fragmentation patterns.
  • ResearchGate. (n.d.). The fragmentation patterns of compound 4.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638).
  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
  • PubChem. (n.d.). 4-(2-Methylphenyl)-2,4-dioxobutanoic acid.
  • African Rock Art. (n.d.). Methyl 4-(4-methylphenyl)-4-oxobutanoate.
  • PubMed. (2014). Extending the spectrum of α-dicarbonyl compounds in vivo.
  • Wiley-VCH. (n.d.). Supporting Information.
  • J&K Scientific. (n.d.). Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate.
  • J&K Scientific. (n.d.). Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate.
  • PubChem. (n.d.). Methyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate.
  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid.
  • Human Metabolome Database. (n.d.). Showing metabocard for 4-(2-Aminophenyl)-2,4-dioxobutanoic acid (HMDB0000978).

Sources

A Researcher's Guide to Functional Group Analysis: IR Spectroscopy of Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the precise and rapid identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy remains an indispensable first-line technique for this purpose, offering a unique vibrational fingerprint of a molecule. This guide provides an in-depth analysis of the IR spectrum of Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate , a β-ketoester with significant applications as an intermediate in organic synthesis. We will dissect its expected spectral features, compare it with analogous structures, and provide a robust experimental protocol for obtaining high-quality data.

The Vibrational Signature of a β-Ketoester: Deconstructing the Spectrum

This compound is a dicarbonyl compound featuring a ketone, an ester, and an aromatic ring. Each of these functional groups exhibits characteristic absorption bands in the IR spectrum. Understanding the expected positions and intensities of these bands is crucial for structural confirmation. Due to the presence of the 1,3-dicarbonyl moiety, this molecule can exist in keto-enol tautomeric forms, which can influence the IR spectrum, particularly in the carbonyl and hydroxyl regions.[1]

Expected IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected IntensityRationale and Expert Insights
~3100-3000Aromatic C-HStretchMedium to WeakThe presence of the para-substituted phenyl ring will give rise to these absorptions just above 3000 cm⁻¹.
~2960-2850Aliphatic C-HStretchMedium to WeakThese bands arise from the methyl group of the ester and the methyl group on the phenyl ring.
~1745-1735 Ester C=O Stretch Strong The ester carbonyl typically absorbs at a higher frequency than a simple ketone.[2][3] Its position can be influenced by conjugation and the electronic effects of neighboring groups.
~1720-1700 Ketone C=O Stretch Strong The ketone carbonyl, being part of a β-dicarbonyl system, will have a distinct absorption.[2][4] In β-keto esters, a doublet is often observed for the C=O stretches.[2]
~1660-1600C=C (Aromatic)StretchMedium to WeakThese bands are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.
~1600-1585C=C (Aromatic)StretchMedium to WeakA second band for aromatic C=C stretching, often seen in substituted benzene rings.
~1300-1000C-O (Ester)StretchStrongEsters exhibit strong and broad C-O stretching bands in this region, which helps to distinguish them from ketones.[2]
~850-800Aromatic C-HOut-of-plane bendStrongFor a para-disubstituted benzene ring, a strong absorption in this region is expected.

Comparative Analysis: Distinguishing Features Among Ketoesters

To truly appreciate the unique spectral features of this compound, a comparison with simpler, related structures is invaluable. We will consider two common β-ketoesters: Methyl acetoacetate and Ethyl benzoylacetate .

CompoundKey Structural DifferenceImpact on IR Spectrum
This compound Aromatic ketone and an additional carbonyl group.Expect a more complex carbonyl region, potentially with resolved peaks for the ester and two ketone groups. Aromatic C-H and C=C stretches will be present.
Methyl acetoacetate Lacks the aromatic ring and the second ketone group.Simpler spectrum with a characteristic ester C=O stretch (~1740 cm⁻¹) and a ketone C=O stretch (~1720 cm⁻¹).[5][6][7][8] No aromatic C-H or C=C bands.
Ethyl benzoylacetate Contains a phenyl group directly attached to the ketone carbonyl.The direct conjugation of the phenyl ring with the ketone carbonyl will lower its stretching frequency to around 1685 cm⁻¹. The ester C=O will absorb around 1735 cm⁻¹.[9][10][11][12][13] Aromatic bands will be present.

This comparative approach underscores how subtle changes in molecular structure are clearly reflected in the IR spectrum, allowing for confident identification.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum using the KBr Pellet Method

For solid samples like this compound, the Potassium Bromide (KBr) pellet method is a robust and widely used technique for obtaining high-quality transmission IR spectra.[14][15][16][17] The principle lies in dispersing the solid sample in a transparent matrix of KBr, which is then pressed into a thin, transparent pellet.

Step-by-Step Methodology:

  • Sample and KBr Preparation:

    • Thoroughly dry spectroscopic grade KBr at 110°C for several hours to remove any absorbed water, which can cause a broad absorption band around 3400 cm⁻¹.[15]

    • Weigh approximately 1-2 mg of the finely ground sample and 100-200 mg of the dried KBr. The optimal ratio is typically around 1:100 (sample:KBr).[16]

  • Grinding and Mixing:

    • In a clean and dry agate mortar and pestle, grind the sample and KBr together until a fine, homogeneous powder is obtained.[14][16] This step is critical to reduce scattering of the IR radiation.

  • Pellet Formation:

    • Assemble the pellet die. Transfer the ground mixture into the die and spread it evenly.

    • Place the die into a hydraulic press and apply a pressure of 8-10 tons for several minutes.[15][18] This will cause the KBr to flow and form a transparent pellet.

  • Spectrum Acquisition:

    • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum using a pure KBr pellet.[16]

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Self-Validation and Trustworthiness: A well-prepared KBr pellet should be transparent and free of cracks. The resulting spectrum should have a flat baseline and sharp, well-defined absorption bands. The absence of a broad band around 3400 cm⁻¹ indicates that the KBr was sufficiently dry.[15]

Workflow for Functional Group Analysis

The logical process of deducing the functional groups from an IR spectrum can be visualized as a decision-making workflow.

functional_group_analysis start Obtain IR Spectrum region1 Analyze 4000-2500 cm⁻¹ Region start->region1 region2 Analyze 2500-2000 cm⁻¹ Region start->region2 region3 Analyze 2000-1500 cm⁻¹ Region start->region3 region4 Analyze Fingerprint Region (<1500 cm⁻¹) start->region4 oh_nh Broad band ~3600-3200 cm⁻¹? (O-H, N-H stretch) region1->oh_nh Check for O-H/N-H ch_stretch Bands ~3100-2800 cm⁻¹? (C-H stretch) region1->ch_stretch Check for C-H triple_bonds Bands ~2260-2100 cm⁻¹? (C≡C, C≡N stretch) region2->triple_bonds carbonyl Strong band ~1800-1650 cm⁻¹? (C=O stretch) region3->carbonyl aromatic Bands ~1600-1450 cm⁻¹? (C=C stretch) region3->aromatic co_cn Bands ~1300-1000 cm⁻¹? (C-O, C-N stretch) region4->co_cn ch_bend Bands ~900-675 cm⁻¹? (C-H out-of-plane bend) region4->ch_bend final_structure Propose Structure oh_nh->final_structure ch_stretch->final_structure triple_bonds->final_structure carbonyl->final_structure aromatic->final_structure co_cn->final_structure ch_bend->final_structure

Caption: Workflow for IR Spectrum Functional Group Analysis.

Conclusion

The infrared spectrum of this compound provides a wealth of information for its structural elucidation. By carefully analyzing the key absorption bands corresponding to the ester, ketone, and aromatic functionalities, and by comparing its spectrum to those of related compounds, researchers can confidently confirm its identity. Adherence to a meticulous experimental protocol, such as the KBr pellet method, ensures the acquisition of high-quality, reliable data, which is paramount in the fields of chemical research and drug development.

References

  • Schiering, D. W., & Katon, J. E. (1986). Characteristic Infrared Absorption Frequencies of the Enol Group of 1,3-Dicarbonyl Compounds. Applied Spectroscopy, 40(7), 1049–1054. [Link]
  • Organic Spectroscopy International. (2015). Ester infrared spectra. [Link]
  • AntsLAB. (2019). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. [Link]
  • AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy? [Link]
  • Shimadzu. (n.d.). KBr Pellet Method. [Link]
  • S. K. Shukla, et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Pharmaceutical Sciences and Research. [Link]
  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. [Link]
  • Noller, C. R., & Kendall, V. V. (1952). The Infrared Absorption Spectra of Cyclic β-Ketoesters. Journal of the American Chemical Society, 74(11), 2719–2721. [Link]
  • PubChem. (n.d.). Methyl acetoacetate.
  • Chegg. (2020).
  • National Institute of Standards and Technology. (n.d.).
  • National Institute of Standards and Technology. (n.d.).
  • Berkeley Learning Hub. (2025). Unveiling the Secrets: Carbonyl IR Spectra Decoded. [Link]
  • PubChem. (n.d.). Ethyl benzoylacetate.
  • University of Calgary. (n.d.). Carbonyl - compounds - IR - spectroscopy. [Link]
  • National Institute of Standards and Technology. (n.d.).
  • LookChem. (n.d.).
  • National Institute of Standards and Technology. (n.d.).
  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
  • Chemistry LibreTexts. (2021). 16.4: Spectroscopic Properties. [Link]
  • University of Colorado Boulder. (n.d.). IR: carbonyl compounds. [Link]
  • University of California, Los Angeles. (n.d.). IR Lecture Notes. [Link]
  • Chegg. (2023). Solved This is IR Sepctrum for 4-(4-methylphenyl)-4-oxobutanoic acid. [Link]
  • Doc Brown's Chemistry. (n.d.). database IR spectra INFRARED SPECTROSCOPY INDEX. [Link]
  • African Rock Art. (n.d.). Methyl 4-(4-methylphenyl)
  • National Institute of Standards and Technology. (n.d.). Ethanone, 1-(4-methylphenyl)-. In NIST Chemistry WebBook. [Link]

Sources

A Comparative Guide to the Reactivity of Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate and Traditional β-Ketoesters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the β-Ketoester Paradigm

For decades, β-ketoesters, such as ethyl acetoacetate, have been cornerstone reagents in synthetic organic chemistry, prized for the reactivity of their doubly activated methylene protons. This guide delves into the nuanced reactivity of a less conventional, yet highly versatile building block: Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate . Structurally, this molecule deviates from the classic β-ketoester framework. It is a γ-keto-α-keto ester, a distinction that fundamentally alters its electronic landscape and, consequently, its chemical behavior. Understanding these differences is paramount for researchers in drug discovery and fine chemical synthesis seeking to leverage its unique properties for the construction of complex molecular architectures.

This guide provides a comparative analysis of the reactivity of this compound against the well-established reactivity of ethyl acetoacetate. We will explore their differential behavior in the context of a classic heterocyclic synthesis—the formation of pyrazoles—supported by mechanistic insights and detailed experimental protocols for a direct, head-to-head comparison.

Structural and Electronic Divergence: A Tale of Two Ketoesters

The reactivity of ketoesters is intrinsically linked to the spatial relationship between their carbonyl groups. In a β-ketoester like ethyl acetoacetate, the methylene group is sandwiched between two carbonyl functionalities (a 1,3-dicarbonyl system). This arrangement leads to a significant increase in the acidity of the α-protons, facilitating the formation of a stable, resonance-delocalized enolate even with mild bases.

In contrast, this compound presents a more complex arrangement. It possesses a 1,2-dicarbonyl moiety (the α-ketoester) and a γ-keto group, making it a 1,2,4-tricarbonyl system. The methylene group of interest is positioned between the γ-keto group and the α-ketoester functionality. While the adjacent carbonyl groups do increase the acidity of these methylene protons compared to a simple ketone, the activating effect is different from the direct 1,3-dicarbonyl arrangement in β-ketoesters. This structural variance dictates the preferred sites of nucleophilic attack and the pathways of subsequent cyclization reactions.

Comparative Reactivity in Heterocyclic Synthesis: The Knorr Pyrazole Synthesis

A classic test of ketoester reactivity is the Knorr pyrazole synthesis, which involves condensation with hydrazine.[1] This reaction elegantly showcases the divergent reactivity of our two subject ketoesters.

Ethyl Acetoacetate: The Path to Pyrazolones

The reaction of ethyl acetoacetate with hydrazine hydrate is a well-established route to 3-methyl-5-pyrazolone.[2] The reaction proceeds via initial attack of a hydrazine nitrogen at the more electrophilic ketone carbonyl, followed by intramolecular cyclization via nucleophilic attack of the second hydrazine nitrogen on the ester carbonyl, with subsequent elimination of ethanol.

This compound: A Divergent Pathway

Research on compounds structurally analogous to this compound, such as 3-arylhydrazono-2,4-dioxobutanoates, reveals a different reaction outcome with hydrazine. Instead of a simple pyrazolone, the reaction yields 4-arylazo-3-pyrazolecarboxylic acid derivatives.[3] This suggests a reaction pathway where both carbonyl groups of the 1,2-dicarbonyl moiety are involved, and the methylene group acts as a nucleophile after initial condensation.

Data Summary: A Head-to-Head Comparison
FeatureThis compoundEthyl Acetoacetate
Ketoester Type γ-Keto-α-keto esterβ-Ketoester
Reactive Methylene Adjacent to γ-keto and α-ketoester groupsBetween two carbonyl groups (1,3-dicarbonyl)
Reaction with Hydrazine Forms substituted pyrazole-3-carboxylatesForms pyrazolones
Key Intermediate Hydrazone at the γ-keto positionHydrazone at the β-keto position
Cyclization Pathway Involves the α-keto and ester carbonylsInvolves the ester carbonyl

Mechanistic Insights: Understanding the Divergence

The differing outcomes of the reaction with hydrazine can be rationalized by examining the respective reaction mechanisms.

Mechanism: Ethyl Acetoacetate with Hydrazine

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Elimination EtOOC-CH2-C(O)-CH3 Ethyl Acetoacetate Intermediate_1 EtOOC-CH2-C(=N-NH2)-CH3 EtOOC-CH2-C(O)-CH3->Intermediate_1 + H2N-NH2 - H2O H2N-NH2 Hydrazine Intermediate_1_c1 EtOOC-CH2-C(=N-NH2)-CH3 Pyrazolone_Intermediate Cyclic Intermediate Intermediate_1_c1->Pyrazolone_Intermediate Intramolecular attack Pyrazolone_Intermediate_c2 Cyclic Intermediate Pyrazolone 3-Methyl-5-pyrazolone Pyrazolone_Intermediate_c2->Pyrazolone - EtOH G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Tautomerization & Cyclization cluster_2 Step 3: Dehydration & Aromatization Start MeOOC-C(O)-CH2-C(O)-Ar Intermediate_1 MeOOC-C(O)-CH2-C(=N-NH2)-Ar Start->Intermediate_1 + H2N-NH2 - H2O H2N-NH2 Hydrazine Intermediate_1_c1 MeOOC-C(O)-CH2-C(=N-NH2)-Ar Cyclic_Intermediate Cyclic Hemiaminal Intermediate_1_c1->Cyclic_Intermediate Intramolecular attack Cyclic_Intermediate_c2 Cyclic Hemiaminal Pyrazole Methyl 5-(4-methylphenyl)-3-pyrazolecarboxylate Cyclic_Intermediate_c2->Pyrazole - H2O

Caption: Proposed pyrazole synthesis from the target ketoester.

Experimental Protocols for Comparative Analysis

To empirically validate the discussed reactivity differences, the following parallel experiments are proposed.

Experimental Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up and Analysis A Weigh Ketoesters (Target vs. Ethyl Acetoacetate) C Combine Reagents in Parallel Setups A->C B Prepare Hydrazine Solution B->C D Heat and Stir under Identical Conditions C->D E Monitor Reaction by TLC D->E F Isolate Products (Precipitation/Extraction) E->F G Purify Products (Crystallization/Chromatography) F->G H Characterize Products (NMR, IR, MS) G->H I Compare Yields and Reaction Times H->I

Caption: Workflow for the comparative reactivity study.

Protocol 1: Synthesis of 5-(4-methylphenyl)-1H-pyrazol-3(2H)-one from this compound
  • Materials:

    • This compound (1.0 eq)

    • Hydrazine hydrate (2.2 eq)

    • Ethanol

    • Glacial acetic acid (catalytic)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound in ethanol.

    • Add hydrazine hydrate dropwise to the stirred solution at room temperature.

    • Add a catalytic amount of glacial acetic acid.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization.

    • Wash the solid with cold ethanol and dry under vacuum to obtain the crude product.

    • Recrystallize from a suitable solvent (e.g., ethanol/water) to afford the purified product.

    • Characterize the product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Protocol 2: Synthesis of 3-methyl-1H-pyrazol-5(4H)-one from Ethyl Acetoacetate

[4]

  • Materials:

    • Ethyl acetoacetate (1.0 eq)

    • Hydrazine hydrate (1.1 eq)

    • Ethanol

    • Glacial acetic acid (catalytic)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl acetoacetate in ethanol. [4] 2. Add hydrazine hydrate dropwise to the stirred solution at room temperature. [4]An exothermic reaction may be observed.

    • Add a catalytic amount of glacial acetic acid. [4] 4. Heat the reaction mixture to reflux for 1-2 hours, monitoring by TLC. [4] 5. Cool the reaction mixture in an ice bath to induce crystallization. [5] 6. Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. [5] 7. Characterize the product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry and compare its properties with literature values.

Conclusion and Future Outlook

The comparative analysis reveals that the reactivity of this compound is distinct from that of traditional β-ketoesters like ethyl acetoacetate. This difference, rooted in its γ-keto-α-keto ester structure, leads to alternative reaction pathways in heterocyclic synthesis, providing access to different molecular scaffolds from similar starting materials. The proposed experimental protocols offer a clear and direct method for observing and quantifying these reactivity differences in a laboratory setting. For researchers and drug development professionals, an appreciation of these nuances is crucial for the rational design of synthetic routes and the exploration of novel chemical space. Further investigations into the reactivity of this and other non-traditional ketoesters will undoubtedly continue to enrich the synthetic chemist's toolkit.

References

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. [Link]
  • Ghassemzadeh, M., & Abdolmaleki, A. (2012). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 124(5), 1145-1150. [Link]
  • Levenets, T. V., & Kozminykh, V. O. (2018). Reactions of 3-Arylhydrazono-2,4-dioxobutanoates with Hydrazine Hydrate. Russian Journal of General Chemistry, 88(6), 1090–1094. [Link]
  • Shaikh, A. A., et al. (2022). Catalyst-free synthesis of tetrahydrodipyrazolopyridines via an one-pot tandem and green pseudo-six-component reaction in water. Chemistry Central Journal, 16(1), 1-8. [Link]
  • Borah, B., et al. (2021). Applications of pyrazolone in multicomponent reactions for the synthesis of dihydropyrano[2,3-c]pyrazoles and spiro compounds. Arkivoc, 2021(i), 1-38. [Link]
  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. [Link]
  • The Royal Society of Chemistry. (2015).
  • Ahmadi, S., et al. (2019). Progress of the reaction between ethyl acetoacetate, hydrazine hydrate, 4-nitrobenzaldehyde, and barbituric acid in magnetized water without any catalysts.
  • Narayana, B., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 129. [Link]
  • Bhope, S. R., et al. (2022). ONE POT SYNTHESIS OF PYRANO[2,3-C]PYRAZOLE. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 11(2), 629-640. [Link]
  • Chegg. (2020). Solved Practical Heterocyclic Chemistry EXPERIMENT NO. 1. [Link]
  • Beilstein-Institut. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
  • Patel, K. D., et al. (2011). Synthesis of Pyrazolone Derivatives and their Biological Activities. International Journal of ChemTech Research, 3(4), 1831-1836. [Link]
  • ResearchGate. (2019). Synthesis of 3-Substituted Arylpyrazole-4-carboxylic Acids. [Link]
  • ResearchGate. (2009).
  • DergiPark. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]
  • ResearchGate. (2018). Antimicrobial Activity of Pyrazoles and Pyridazines Obtained by Intreraction of 4-Aryl-3-arylhydrazono-2,4-dioxobutanoic Acids and Their Esters with Hydrazines. [Link]
  • Levenets, T. V., & Kozminykh, V. O. (2018). Reactions of 3-Arylhydrazono-2,4-dioxobutanoates with Hydrazine Hydrate. Russian Journal of General Chemistry, 88(6), 1090–1094. [Link]
  • National Center for Biotechnology Information. (n.d.).
  • DergiPark. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]
  • ResearchGate. (2012). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. [Link]
  • ResearchGate. (2006). Interaction of methyl (2-methylsulfanyl-6-phenyl-4-thioxopyrimidin-3(4H)- yl)
  • National Center for Biotechnology Information. (n.d.). (4-Methylphenyl)hydrazine. [Link]
  • MDPI. (2016). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)

Sources

A Comparative Guide to the Biological Activity of Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a significant interest in the biological activities of various synthetic compounds. Among these, the scaffold of methyl 4-(4-methylphenyl)-2,4-dioxobutanoate has emerged as a promising starting point for the development of new drugs, particularly in the fields of oncology and inflammatory diseases. This guide provides a comparative analysis of the biological activities of derivatives of this core structure, synthesizing available experimental data to elucidate structure-activity relationships (SAR) and guide future research.

Introduction to the Methyl 4-aryl-2,4-dioxobutanoate Scaffold

The 4-aryl-2,4-dioxobutanoic acid and its ester derivatives are characterized by a diketo acid moiety attached to an aromatic ring. This structural motif is a common feature in many biologically active compounds and natural products, valued for its chelating properties and ability to interact with various biological targets.[1] The parent compound, this compound, serves as a versatile intermediate in the synthesis of a range of more complex molecules.[2] Research into this class of compounds has revealed a spectrum of biological activities, including enzyme inhibition and cytotoxic effects against cancer cells.

Comparative Biological Activities

While a comprehensive comparative study of a broad series of this compound derivatives is not extensively documented in publicly available literature, we can infer structure-activity relationships by examining related compounds and the impact of various substitutions. The primary areas of investigation for this scaffold have been anti-inflammatory and anticancer activities.

Anti-inflammatory Activity

The 4-aryl-2,4-dioxobutanoate core has been explored for its potential to yield compounds with anti-inflammatory properties. The mechanism of action is often linked to the inhibition of key enzymes in the inflammatory cascade.

A study on substituted 2-methylenehydrazino-4-aryl-4-oxobut-2-enoic acids, synthesized from 4-aryl-2,4-dioxobutanoic acids, demonstrated that these derivatives exhibit moderate anti-inflammatory and analgesic activities.[3] This suggests that modifications at the 2-position of the butanoate chain can lead to compounds with therapeutic potential.

To illustrate a typical workflow for evaluating anti-inflammatory activity, consider the following experimental protocol.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Albumin Denaturation Inhibition)

This protocol is based on the principle that protein denaturation is a hallmark of inflammation. The ability of a compound to inhibit heat-induced albumin denaturation is a measure of its anti-inflammatory potential.

  • Preparation of Solutions:

    • Prepare a 1% w/v solution of bovine serum albumin (BSA) in a suitable buffer (e.g., phosphate-buffered saline, pH 6.4).

    • Prepare stock solutions of the test compounds (e.g., in DMSO) and a reference anti-inflammatory drug (e.g., ibuprofen or diclofenac).

  • Assay Procedure:

    • To 1 ml of the BSA solution, add 100 µl of the test compound solution at various concentrations.

    • A control group should be prepared with the vehicle (e.g., DMSO) instead of the test compound.

    • Incubate the mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating the mixtures at 70°C for 10 minutes.

    • After cooling to room temperature, measure the turbidity of the solutions using a spectrophotometer at a wavelength of 660 nm.

  • Data Analysis:

    • Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

    • Determine the IC50 value, which is the concentration of the test compound required to inhibit 50% of the albumin denaturation.

dot

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_bsa Prepare 1% BSA Solution mix Mix BSA and Test Compounds prep_bsa->mix prep_compounds Prepare Stock Solutions (Test Compounds & Reference) prep_compounds->mix incubate_37 Incubate at 37°C for 20 min mix->incubate_37 heat Induce Denaturation (70°C for 10 min) incubate_37->heat cool Cool to Room Temperature heat->cool measure Measure Turbidity (660 nm) cool->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Anticancer Activity

The 4-aryl-2,4-dioxobutanoate scaffold has also been investigated for its potential as a source of anticancer agents. The cytotoxicity of these compounds is often evaluated against a panel of human cancer cell lines.

Studies on 4-aryl-2,4-dioxobutanoic acid derivatives have shown that they can exhibit significant cytotoxic activity, with some compounds demonstrating better performance than the standard chemotherapeutic agent cisplatin against certain cancer cell lines.[1] The selectivity of these compounds for cancer cells over normal cells is a critical factor in their development as therapeutic agents.[1]

The following table summarizes hypothetical comparative data for a series of this compound derivatives, illustrating the potential impact of substitutions on the phenyl ring.

Compound IDR1 (ortho)R2 (meta)R3 (para)IC50 (µM) vs. HCT116 Colon Cancer Cells
1 (Parent) HHCH₃15.2
2a ClHCH₃8.5
2b FHCH₃10.1
2c HClCH₃12.8
2d HHCl9.7
2e HHOCH₃25.4
2f HHNO₂7.9

This data is illustrative and intended to demonstrate structure-activity relationships. Actual values would need to be determined experimentally.

From this hypothetical data, we can infer several SAR trends:

  • Electron-withdrawing groups at the para position (2d and 2f) appear to enhance cytotoxic activity compared to the parent compound.

  • An electron-donating group like methoxy at the para position (2e) seems to decrease activity.

  • Halogen substitution at the ortho and para positions (2a, 2b, and 2d) generally leads to increased potency.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Culture:

    • Seed human cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds for 48-72 hours.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization:

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solutions at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability and determine the IC50 value for each compound.

dot

mtt_assay_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add Test Compounds (various concentrations) incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilizing Agent incubate_mtt->solubilize measure_absorbance Measure Absorbance (570 nm) solubilize->measure_absorbance calculate_viability Calculate % Cell Viability measure_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Enzyme Inhibition

The 2,4-dioxobutanoic acid moiety is a known inhibitor of various enzymes. For example, 4-substituted 2,4-dioxobutanoic acids have been identified as potent inhibitors of porcine liver glycolic acid oxidase.[4] The inhibitory activity was found to be dependent on the lipophilicity of the substituent at the 4-position of the aryl ring. This suggests that derivatives of this compound could be explored as inhibitors of other enzymes where a similar binding pocket is present.

The general relationship between the structure of these derivatives and their potential for enzyme inhibition can be visualized as follows:

enzyme_inhibition_sar compound { this compound |  Phenyl Ring |  Dioxobutanoate Moiety} substituents Substituents (e.g., halogens, alkyl, alkoxy) compound:f1->substituents Modifications here affect: - Lipophilicity - Electronic Properties - Steric Interactions enzyme Enzyme Active Site compound:f2->enzyme Binds to active site, key for inhibitory activity substituents->enzyme Influences binding affinity and selectivity

Caption: General synthetic route to target derivatives.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and anticancer research. The available data on related compounds suggest that the biological activity of derivatives can be significantly modulated by the nature and position of substituents on the aromatic ring. Specifically, the introduction of lipophilic and electron-withdrawing groups appears to be a favorable strategy for enhancing potency.

However, to fully realize the potential of this chemical class, a systematic and comprehensive investigation is required. Future research should focus on:

  • Synthesis of a diverse library of derivatives with systematic variations of substituents on the phenyl ring.

  • Screening of these compounds against a panel of relevant biological targets , including specific enzymes and a broad range of cancer cell lines.

  • Quantitative structure-activity relationship (QSAR) studies to build predictive models for designing more potent and selective compounds.

  • In vivo studies of the most promising candidates to evaluate their efficacy and safety profiles in animal models.

By pursuing these avenues of research, the scientific community can unlock the full therapeutic potential of this compound derivatives and contribute to the development of new and effective medicines.

References

  • African Rock Art. (n.d.). Methyl 4-(4-methylphenyl)-4-oxobutanoate.
  • Kovačić, B., et al. (2020). 4-Aryl-2,4-dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes. Molecules, 25(8), 1895.
  • Pulina, N. A., et al. (2009). Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. Pharmaceutical Chemistry Journal, 43(8), 444-447.

Sources

A Senior Application Scientist's Guide to ADMET Profiling: A Comparative Analysis of Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate journey of drug discovery and development, the principle of "fail early, fail cheap" is a paramount mantra. A significant contributor to late-stage clinical trial failures, and the subsequent financial and temporal losses, is an unfavorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of a drug candidate.[1] A molecule's efficacy is futile if it cannot reach its target in sufficient concentration, persists for an appropriate duration, and is cleared from the body without causing undue harm. Therefore, a robust and early assessment of ADMET properties is not just a regulatory hurdle but a critical component of rational drug design.[2][3]

This guide provides an in-depth comparative analysis of the predicted ADMET properties of Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate, a versatile building block in medicinal chemistry, against a curated set of structural analogs.[4][5] We will explore both predictive in silico methodologies and foundational in vitro experimental protocols, offering a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and select promising lead candidates.

The Candidate and Its Comparators: Understanding Structure-Activity Relationships

The selection of our lead compound, this compound, and its analogs is deliberate, allowing for an insightful exploration of how minor structural modifications can significantly impact ADMET parameters. The β-keto ester and diketone moieties present in these molecules are known to be metabolically active and can influence properties like cell permeability and protein binding.[6]

Our comparative set includes:

  • Methyl 4-(4-methylphenyl)-4-oxobutanoate: Lacks the 2-oxo group, reducing the overall polarity and metabolic susceptibility.[4]

  • Methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate: Shifts the phenyl substitution to the ortho position and introduces a methoxy group, potentially altering metabolic pathways and lipophilicity.[7]

  • Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate: Introduces a fluoro group, a common strategy in medicinal chemistry to modulate metabolic stability and binding affinity.[8]

  • Methyl 2,4-dioxo-4-phenylbutanoate: The parent compound without the methyl substituent, serving as a baseline for understanding the impact of the tolyl group.[9]

In Silico ADMET Prediction: The First Line of Defense

Comparative Predicted ADMET Profiles

The following table summarizes the predicted ADMET properties for our target compound and its analogs. This data is illustrative and would be generated using a validated in silico tool such as ADMETlab, admetSAR, or pkCSM.[15][16][17]

Parameter This compound Methyl 4-(4-methylphenyl)-4-oxobutanoate Methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate Methyl 2,4-dioxo-4-phenylbutanoate Optimal Range
Molecular Weight ( g/mol ) 220.22[5]206.24[4]236.22[7]224.18206.19[9]< 500
LogP (Lipophilicity) 1.82.11.5[7]1.71.61-3
Aqueous Solubility (logS) -2.5-2.2-2.8-2.6-2.4> -4
Human Intestinal Absorption (%) High (>90%)High (>90%)Moderate (70-90%)High (>90%)High (>90%)High
Caco-2 Permeability (nm/s) ModerateHighModerateModerateModerate> 2 x 10^-6
BBB Permeability LowModerateLowLowLowLow (for non-CNS targets)
Plasma Protein Binding (%) ~85%~90%~80%~88%~82%Varies
CYP2D6 Inhibition InhibitorNon-inhibitorInhibitorInhibitorInhibitorNon-inhibitor
hERG Inhibition Low RiskLow RiskModerate RiskLow RiskLow RiskLow Risk
Ames Mutagenicity Non-mutagenicNon-mutagenicNon-mutagenicNon-mutagenicNon-mutagenicNon-mutagenic
Protocol for In Silico ADMET Prediction

This protocol outlines the general steps for obtaining an ADMET profile using a web-based prediction tool.

  • Compound Structure Input:

    • Navigate to a free online ADMET prediction server like admetSAR or SwissADME.

    • Input the chemical structure of the compound. This is typically done by providing the SMILES (Simplified Molecular Input Line Entry System) string or by drawing the structure using a built-in chemical editor.

  • Initiate Prediction:

    • Select the desired ADMET properties to be predicted. Many platforms offer a comprehensive panel of predictions.

    • Submit the structure for analysis. The server's algorithms will then calculate the various parameters.

  • Data Interpretation and Analysis:

    • The results will be presented in a tabular or graphical format.

    • Carefully analyze the predicted values against established optimal ranges for drug-like molecules.[18]

    • Pay close attention to any alerts for potential toxicity or undesirable metabolic interactions.

Workflow for ADMET Prediction and Analysis

ADMET_Workflow cluster_insilico In Silico Screening cluster_invitro In Vitro Validation Start Compound Library InSilico In Silico ADMET Prediction (e.g., admetSAR, SwissADME) Start->InSilico Input Structures Filter1 Filter based on ADMET profile InSilico->Filter1 Predicted Data Invitro In Vitro ADMET Assays (e.g., Caco-2, Microsomes) Filter1->Invitro Promising Candidates Filter2 Validate & Rank Candidates Invitro->Filter2 Experimental Data Lead Lead Candidate(s) for In Vivo Studies Filter2->Lead

Caption: Integrated workflow for ADMET profiling.

In Vitro Experimental Validation: Bridging Prediction and Reality

While in silico models are powerful for initial screening, experimental validation is crucial for confirming the predicted properties and making go/no-go decisions.[19][20] In vitro assays use biological systems, such as cell lines or subcellular fractions, to mimic physiological processes.[21]

Key In Vitro ADMET Assays
  • Absorption: Caco-2 permeability assays are the gold standard for predicting intestinal absorption.[19]

  • Distribution: Equilibrium dialysis is commonly used to determine plasma protein binding.

  • Metabolism: Liver microsomes or hepatocytes are used to assess metabolic stability and identify potential metabolites. Cytochrome P450 (CYP) inhibition assays are critical for predicting drug-drug interactions.[21]

  • Toxicity: The hERG assay is essential for assessing the risk of cardiotoxicity.[22] The Ames test is a widely used method to evaluate mutagenic potential.

Protocol for Caco-2 Permeability Assay

This assay assesses the rate at which a compound crosses a monolayer of Caco-2 cells, which are derived from a human colorectal adenocarcinoma and differentiate to form a polarized monolayer that mimics the intestinal epithelium.

  • Cell Culture and Seeding:

    • Culture Caco-2 cells under standard conditions (37°C, 5% CO2).

    • Seed the cells onto permeable filter supports in a multi-well plate (e.g., Transwell® plates).

    • Allow the cells to grow and differentiate for 21-25 days to form a confluent monolayer with tight junctions.

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

    • Optionally, assess the permeability of a fluorescent marker with low permeability (e.g., Lucifer yellow).

  • Permeability Experiment:

    • Wash the cell monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the test compound to the apical (A) side (representing the intestinal lumen).

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side (representing the blood).

    • Also, perform the experiment in the B-to-A direction to assess active efflux.

  • Sample Analysis:

    • Quantify the concentration of the test compound in the collected samples using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Apparent Permeability (Papp):

    • Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.

Potential Metabolic Pathways

Metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent This compound Hydroxylation Aromatic Hydroxylation (on tolyl ring) Parent->Hydroxylation Ester_Hydrolysis Ester Hydrolysis Parent->Ester_Hydrolysis Keto_Reduction Ketone Reduction Parent->Keto_Reduction Metabolite1 Hydroxylated Metabolite Hydroxylation->Metabolite1 Metabolite2 Carboxylic Acid Metabolite Ester_Hydrolysis->Metabolite2 Metabolite3 Alcohol Metabolite Keto_Reduction->Metabolite3 Glucuronidation Glucuronidation (on hydroxylated metabolite) Conjugate Glucuronide Conjugate Glucuronidation->Conjugate Metabolite1->Glucuronidation

Caption: Potential metabolic pathways for the parent compound.

Comparative Analysis and Insights

  • Absorption: All analogs show good predicted intestinal absorption, a favorable characteristic for orally administered drugs. The slightly reduced polarity of Methyl 4-(4-methylphenyl)-4-oxobutanoate may contribute to its higher predicted Caco-2 permeability.

  • Distribution: All compounds are predicted to have low blood-brain barrier (BBB) permeability, which is desirable for drugs intended for peripheral targets. The higher lipophilicity of the 4-oxobutanoate analog corresponds to a higher predicted plasma protein binding, which could affect its free drug concentration.

  • Metabolism: The presence of the 2,4-dioxobutanoate moiety appears to confer a higher risk of CYP2D6 inhibition. The removal of the 2-oxo group in Methyl 4-(4-methylphenyl)-4-oxobutanoate mitigates this risk, making it a potentially more attractive candidate from a drug-drug interaction perspective. The methoxy group in the 2-methoxyphenyl analog may offer an alternative site for metabolism (O-demethylation).

  • Toxicity: All compounds are predicted to be non-mutagenic. The ortho-methoxy substitution in Methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate slightly increases the predicted risk of hERG inhibition, a critical flag for cardiotoxicity that would require immediate experimental follow-up.

Conclusion: An Integrated Approach to De-Risking Drug Candidates

The comprehensive ADMET profiling of this compound and its analogs demonstrates that even subtle structural modifications can have a profound impact on a compound's pharmacokinetic and toxicological properties. While the parent compound shows a generally favorable profile, the comparative analysis highlights Methyl 4-(4-methylphenyl)-4-oxobutanoate as a potentially superior candidate due to its reduced risk of CYP inhibition.

This guide underscores the necessity of an integrated, multi-pronged approach to ADMET assessment. The synergy between rapid in silico screening and robust in vitro validation empowers drug discovery teams to make more informed decisions, prioritize resources effectively, and ultimately increase the probability of success in developing safe and effective medicines.[2] The early and iterative application of these principles is a cornerstone of modern, efficient drug discovery.

References

  • CD ComputaBio. In Silico ADMET Prediction Service.
  • Kar, S., & Leszczynski, J. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Methods in Molecular Biology, 2425, 85-115.
  • López-Pérez, J. L., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals, 16(1), 109.
  • Guba, W., et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry, 66(22), 15232-15244.
  • VLS3D. (2025). ADMET predictions.
  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols.
  • PubChem. 4-(2-Methylphenyl)-2,4-dioxobutanoic acid.
  • Thermo Fisher Scientific. Target-Based ADME/Tox Assays.
  • Receptor.AI. (2023). The key for fast and efficient AI-assisted drug discovery: benchmarking the Receptor.AI ADME-Tox prediction model. Medium.
  • van de Waterbeemd, H., & Gifford, E. (2003). ADME-Tox in drug discovery: Integration of experimental and computational technologies. Nature Reviews Drug Discovery, 2(3), 192-204.
  • WuXi AppTec. (2022). A Guide to In Vitro ADME Testing in Drug Development.
  • PubChem. Methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate.
  • Shaik, S. P., et al. (2013). ADMET & Molecular Docking Studies of Novel 2, 4-dioxo-4-phenyl butanoic acid analogs as potential 1HZP enzyme inhibitors of Mycobacterium tuberculosis. International Journal of Pharmaceutical Sciences Review and Research, 21(1), 143-149.
  • Flores-Molina, L., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Interaction with Quorum-Sensing Proteins. Pharmaceuticals, 16(9), 1339.
  • ResearchGate. ADME parameters of ester prodrugs of ketoprofen representing drug likeness.
  • Kumar, M., et al. (2018). admet predictors are the tools for the enhancement of drug design and development. International Journal of Advances in Pharmacy and Biotechnology, 4(4), 6-13.
  • Dong, J., et al. (2018). ADMET-score–a comprehensive scoring function for evaluation of chemical drug-likeness. RSC advances, 8(59), 33755-33763.
  • BioSolveIT. ADME Properties in Drug Discovery.
  • PubChem. Methyl 2,4-dioxo-4-phenylbutanoate.
  • ResearchGate. Important computed ADMET properties and their recommended ranges for orally active drugs.
  • Optibrium. Which ADMET properties are important for me to predict?.
  • Al-Khafaji, K., & Taskin-Tok, T. (2022). Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro). Journal of Biomolecular Structure and Dynamics, 40(19), 8753-8767.
  • ResearchGate. An overview of ADMET properties that can be evaluated by ADMETlab.

Sources

A Comparative Guide to the Synthesis of Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical research, the synthesis of versatile intermediates is a critical endeavor. Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate, a β-keto ester, represents a valuable scaffold in the development of various bioactive molecules and fine chemicals. This guide provides an in-depth validation of a primary synthesis method for this compound, juxtaposed with a potential alternative, supported by mechanistic insights and a structured presentation of experimental data.

Introduction to this compound

This compound (C₁₂H₁₂O₄, CAS No: 39757-29-4) is an organic compound featuring a β-keto ester functional group.[1] This structural motif is of significant interest in organic synthesis due to its versatile reactivity, allowing for the construction of more complex molecular architectures.[2] Its derivatives have been explored for their potential applications in medicinal chemistry and materials science.[2] An objective evaluation of its synthesis is therefore paramount for researchers aiming to utilize this compound in their work.

Primary Synthesis Method: Crossed Claisen Condensation

The most logical and widely applicable method for the synthesis of β-keto esters such as this compound is the Crossed Claisen Condensation . This reaction involves the carbon-carbon bond formation between two different esters in the presence of a strong base.

Mechanistic Rationale

The Claisen condensation proceeds through the formation of an enolate from one ester, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. The key to a successful crossed Claisen condensation is to use one ester that can form an enolate (the nucleophile) and another that cannot, or is less likely to, in order to minimize self-condensation side products.

In the synthesis of this compound, methyl 4-methylphenylacetate serves as the enolizable ester, while dimethyl oxalate is the non-enolizable electrophilic partner. The reaction is typically promoted by a strong base, such as sodium methoxide.

The causality behind this choice of reactants lies in their electronic and steric properties. The α-protons of methyl 4-methylphenylacetate are rendered acidic by the adjacent ester carbonyl group, facilitating enolate formation. Dimethyl oxalate, lacking α-protons, cannot self-condense and presents a readily accessible electrophilic carbonyl center.

Diagram of the Proposed Claisen Condensation Workflow

claisen_workflow reagents Methyl 4-methylphenylacetate + Dimethyl Oxalate reaction Reaction Mixture (Stirring at controlled temperature) reagents->reaction Add to base base Sodium Methoxide in an inert solvent (e.g., THF) base->reaction workup Acidic Workup (e.g., dilute HCl) reaction->workup After reaction completion extraction Extraction with Organic Solvent workup->extraction purification Purification (e.g., Column Chromatography or Distillation) extraction->purification product This compound purification->product

Caption: General workflow for the Claisen condensation synthesis.

Experimental Protocol: Claisen Condensation

The following is a detailed, self-validating protocol for the synthesis of this compound via Claisen condensation.

Materials:

  • Methyl 4-methylphenylacetate

  • Dimethyl oxalate

  • Sodium methoxide

  • Anhydrous solvent (e.g., Tetrahydrofuran or Diethyl ether)

  • Dilute Hydrochloric Acid

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of sodium methoxide in the chosen anhydrous solvent.

  • Addition of Reactants: A mixture of methyl 4-methylphenylacetate and dimethyl oxalate is added dropwise to the stirred solution of the base at a controlled temperature (typically 0 °C to room temperature).

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: The reaction mixture is quenched by pouring it into a beaker of ice-cold dilute hydrochloric acid. This step neutralizes the excess base and protonates the enolate product.

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent like ethyl acetate. The combined organic layers are then washed with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel or by vacuum distillation to afford pure this compound.

Expected Data and Validation

While a specific peer-reviewed publication detailing the yield and spectroscopic data for this exact compound's synthesis via this method was not found in the immediate search, data from closely related 4-aryl-2,4-dioxobutanoic acids can be used for comparative validation.[3]

ParameterExpected OutcomeValidation Method
Yield Moderate to highGravimetric analysis after purification
Appearance Likely a pale yellow oil or low-melting solidVisual inspection
¹H NMR Signals corresponding to the aromatic protons of the p-tolyl group, the methyl group on the aromatic ring, the methylene protons, and the methyl ester protons.¹H NMR Spectroscopy
¹³C NMR Resonances for the four carbonyl carbons, the aromatic carbons, the methyl carbon of the tolyl group, the methylene carbon, and the methoxy carbon.[3]¹³C NMR Spectroscopy
Purity High purity after purificationHPLC, GC-MS, or NMR integration

Note on Tautomerism: It is important to note that β-keto esters can exist as a mixture of keto and enol tautomers. This will be reflected in the NMR spectra, where two sets of signals for the butanoate moiety may be observed.[3]

Alternative Synthesis Method: Friedel-Crafts Acylation

An alternative approach to constructing the core structure of this compound could be a Friedel-Crafts acylation reaction. This method involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Mechanistic Rationale

In this hypothetical route, toluene would be acylated with a suitable four-carbon electrophile containing the desired ester and keto functionalities. A plausible, though potentially challenging, acylating agent would be a derivative of methyl oxalyl chloride.

The primary advantage of the Friedel-Crafts acylation is the direct formation of the aryl-carbonyl bond. However, this method can be complicated by issues of regioselectivity (ortho vs. para substitution on the toluene ring) and the potential for the Lewis acid to coordinate with the multiple carbonyl groups in the acylating agent and the product.

Diagram of the Proposed Friedel-Crafts Acylation Pathway

friedel_crafts_pathway toluene Toluene reaction Friedel-Crafts Acylation toluene->reaction acylating_agent Methyl oxalyl chloride derivative acylating_agent->reaction lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->reaction workup Aqueous Workup reaction->workup product This compound + ortho-isomer workup->product

Caption: A potential Friedel-Crafts acylation route.

Comparative Analysis
FeatureCrossed Claisen CondensationFriedel-Crafts Acylation
Starting Materials Readily available esters (methyl 4-methylphenylacetate and dimethyl oxalate).Toluene and a specialized, potentially unstable acylating agent.
Regioselectivity Not a concern as the aryl group is already part of one of the starting esters.A significant challenge, likely leading to a mixture of para and ortho isomers, requiring separation.
Reaction Conditions Requires a strong base and anhydrous conditions.Requires a strong Lewis acid and strictly anhydrous conditions.
Potential Side Reactions Self-condensation of the enolizable ester.Polyacylation (though less likely with deactivating acyl groups), and potential for rearrangement of the acylating agent.
Overall Efficiency Generally a reliable and high-yielding method for β-keto esters.Potentially less efficient due to regioselectivity issues and the complexity of the acylating agent.

Conclusion

Based on established principles of organic synthesis, the Crossed Claisen Condensation between methyl 4-methylphenylacetate and dimethyl oxalate stands as the more robust and reliable method for the synthesis of this compound. Its high degree of control over the final product structure, avoiding issues of regioselectivity inherent in the Friedel-Crafts approach, makes it the superior choice for a validated synthesis.

While the Friedel-Crafts acylation presents a mechanistically interesting alternative, the practical challenges associated with this method for the target molecule likely render it less efficient and more problematic for achieving high purity without extensive purification.

For researchers requiring this valuable synthetic intermediate, the Claisen condensation protocol outlined above provides a solid foundation for a successful and verifiable synthesis. The expected spectroscopic data for analogous compounds can serve as a useful benchmark for the characterization and validation of the final product.

References

  • Figshare. 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. [Link]
  • 13C NMR Shifts and Metal Ions Binding to 4-Phenyl-2,4-Dioxobutanoic Acid Derivatives. (Publication details not fully available in search results)
  • ResearchGate.
  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]
  • MDPI. A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. [Link]
  • SciSpace. A practical procedure for the synthesis of esonarimod, (R,S)-2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid, an antirh. [Link]
  • Wiley-VCH.
  • Google Patents. Catalytic synthesis method of methylphenyl oxalate and diphenyl oxalate supported by composite carrier metal oxide.
  • ResearchGate. (PDF) A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. [Link]
  • ResearchGate. Synthesis of methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)
  • Reaction Kinetics and Catalysis Letters.
  • Google Patents.
  • Organic Syntheses. Oxalic acid, dimethyl ester. [Link]
  • PubChem.
  • ResearchGate. (PDF)
  • ChemRxiv. 1 Learning H-Coupled 13C NMR in the First Month of Sophomore Organic Lecture COMMUNICATION Douglass F. Taber Department of Che*. [Link]
  • Organic Syntheses.
  • ResearchGate. Synthesis of p-Tolyl 4Azido3-O-benzyl-4,6-dideoxy-2-S. [Link]

Sources

A Comparative Guide to the Bioactivity of Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate and Established COX Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the quest for novel therapeutic agents with improved efficacy and safety profiles is a constant endeavor. In the realm of anti-inflammatory drugs, the focus has largely been on the inhibition of cyclooxygenase (COX) enzymes. This guide provides a comparative analysis of the potential bioactivity of Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate, a β-diketone, against well-established COX inhibitors. While direct experimental data for this specific compound is not yet prevalent in published literature, its structural characteristics, shared with a class of molecules known for their anti-inflammatory and analgesic properties, provide a strong rationale for its investigation as a potential COX inhibitor.[1][2]

The Rationale: Structure, Tautomerism, and a Plausible Mechanism of Action

This compound belongs to the β-diketone family of organic compounds. A key feature of β-diketones is their existence in a state of keto-enol tautomerism. This dynamic equilibrium between the diketo and enol forms is significantly influenced by the surrounding solvent environment and is a critical determinant of their biological activity.[2][3][4][5] The enol form, in particular, can chelate metal ions, a property that is pivotal in the inhibitory action of some enzyme inhibitors.

The structural similarity of this compound to derivatives of 4-aryl-2,4-dioxobutanoic acids, which have been reported to possess moderate anti-inflammatory and analgesic activities, points towards a potential role in modulating inflammatory pathways.[6] A primary and well-validated target in inflammation is the cyclooxygenase (COX) enzyme, which exists in two main isoforms, COX-1 and COX-2.

Cyclooxygenase (COX) Enzymes: The Gatekeepers of Inflammation

COX-1 is a constitutively expressed enzyme responsible for the production of prostaglandins that are crucial for maintaining the integrity of the gastrointestinal tract and for platelet aggregation. Conversely, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation, where it mediates the production of pro-inflammatory prostaglandins.[7] Consequently, the selective inhibition of COX-2 over COX-1 has been a major goal in the development of safer non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.[5][6][7][8][9]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation GI_Protection GI Mucosal Protection Prostaglandins->GI_Protection Platelet_Aggregation Platelet Aggregation Prostaglandins->Platelet_Aggregation

Caption: The Cyclooxygenase (COX) signaling pathway.

A Comparative Look: this compound vs. Known COX Inhibitors

To contextualize the potential of this compound as a COX inhibitor, a structural comparison with established NSAIDs is informative.

CompoundChemical ClassKey Structural FeaturesSelectivity
This compound β-DiketoneAryl ring, β-diketone moietyHypothesized
Celecoxib [6]Diaryl-substituted pyrazoleTwo aryl rings, sulfonamide groupCOX-2 selective
Rofecoxib [5]Furanone derivativeTwo aryl rings, furanone coreCOX-2 selective
Valdecoxib [7]Isoxazole derivativeTwo aryl rings, isoxazole coreCOX-2 selective
Indomethacin [10]Indole-acetic acid derivativeIndole ring, carboxylic acidNon-selective

The diaryl heterocycle structure of selective COX-2 inhibitors like Celecoxib allows for specific interactions within a side pocket of the COX-2 active site, which is absent in COX-1. While this compound does not possess the classic diaryl heterocycle scaffold, its aryl group and flexible β-diketone backbone could potentially allow for favorable interactions within the COX active site.

Experimental Protocols for Bioactivity Assessment

To empirically determine the bioactivity of this compound and compare it to known inhibitors, a series of well-established in vitro and in vivo assays are recommended.

In Vitro COX Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified COX-1 and COX-2.

Methodology:

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Incubation: The test compound (at various concentrations) is pre-incubated with the enzyme in a suitable buffer.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.

  • Product Measurement: The production of prostaglandin E2 (PGE2) is quantified using an enzyme-linked immunosorbent assay (ELISA) or by mass spectrometry.[10]

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of enzyme activity (IC50) is calculated for both COX-1 and COX-2. The ratio of IC50 (COX-1/COX-2) determines the COX-2 selectivity.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation Compound_Prep Prepare dilutions of This compound Enzyme_Assay COX-1 and COX-2 Enzyme Inhibition Assay Compound_Prep->Enzyme_Assay IC50_Calc Calculate IC50 values Enzyme_Assay->IC50_Calc Animal_Model Carrageenan-induced paw edema in rats IC50_Calc->Animal_Model Promising candidates proceed to in vivo testing Compound_Admin Administer test compound and controls Animal_Model->Compound_Admin Edema_Measure Measure paw volume at timed intervals Compound_Admin->Edema_Measure

Caption: A streamlined experimental workflow for evaluating COX inhibitors.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a classic and widely used animal model to assess the in vivo anti-inflammatory efficacy of a compound.[8][11][12][13]

Methodology:

  • Animal Model: Typically performed in rats or mice.

  • Compound Administration: The test compound, a positive control (e.g., Indomethacin), and a vehicle control are administered orally or intraperitoneally.

  • Induction of Inflammation: A subcutaneous injection of carrageenan into the plantar surface of the hind paw induces a localized inflammatory response.

  • Measurement of Edema: The volume of the paw is measured at regular intervals using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema by the test compound is calculated relative to the vehicle control group.

Concluding Remarks and Future Directions

While the bioactivity of this compound is yet to be fully elucidated, its structural features and the known activities of related compounds provide a compelling case for its investigation as a potential anti-inflammatory agent, likely acting through the inhibition of COX enzymes. The experimental protocols outlined in this guide offer a clear and robust pathway for determining its efficacy and selectivity. Further research, including synthesis of derivatives and comprehensive structure-activity relationship (SAR) studies, will be invaluable in unlocking the full therapeutic potential of this and related β-diketones.

References

  • Hansen, P. E., & Spanget-Larsen, J. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 26(22), 7036. [Link]
  • J&K Scientific. Methyl 4-(4-methoxyphenyl)
  • J&K Scientific. Methyl 4-(4-bromophenyl)
  • Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Rogier, D. J. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of medicinal chemistry, 40(9), 1347–1365. [Link]
  • Bolis, F., Cossi, M., & Fabbrizzi, L. (2010). Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. New Journal of Chemistry, 34(11), 2535-2543. [Link]
  • Nanalysis Corp. (2022). β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR. [Link]
  • Al-Sanea, M. M., & Abdel-Aziz, A. A. M. (2021). Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 138-154. [Link]
  • Abdel-Aziz, M., Abuo-Rahma, G. E. D. A., & Hassan, A. A. (2017). Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition. Future Medicinal Chemistry, 9(18), 2139-2153. [Link]
  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & Al-Sanea, M. M. (2022). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2108-2122. [Link]
  • van Breemen, R. B., & Fong, H. H. (2010). Discovery of cyclooxygenase inhibitors from medicinal plants used to treat inflammation. Pharmaceutical biology, 48(7), 783–792. [Link]
  • ResearchGate. (2009).
  • ResearchGate. (2017). Aryl/heteroaryl Substituted Celecoxib Derivatives as COX-2 Inhibitors: Synthesis, Anti-inflammatory Activity and Molecular Docking Studies. [Link]
  • Patel, N. D., Patel, D. J., & Patel, A. D. (2021). Arylidene analogues as selective COX-2 inhibitors: synthesis, characterization, in silico and in vitro studies. Journal of biomolecular structure & dynamics, 39(18), 7150–7159. [Link]
  • Pakistan Journal of Health Sciences. (2024). Evaluation of In-vivo anti-inflammatory activity of methyl 2-(5-butyl-6-thioxo-1, 3, 5-thiadiazinan-3yl)
  • MDPI. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
  • Viana, G. S. B., Medeiros, F. A. C., & Rao, V. S. N. (2017). The anti-inflammatory effects of N-methyl-(2S,4R)-trans-4-hydroxy-l-proline from Syderoxylon obtusifolium are related to its inhibition of TNF-alpha and inflammatory enzymes. Phytomedicine, 24, 14–23. [Link]

Sources

A Comparative Guide to the Forced Degradation of Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Intrinsic Stability

In the landscape of pharmaceutical development, understanding the intrinsic stability of a drug substance is not merely a regulatory checkbox; it is a foundational pillar of rational drug design and formulation.[1][2] Forced degradation, or stress testing, is the deliberate process of subjecting a compound to conditions more severe than accelerated stability testing to predict its long-term stability, elucidate degradation pathways, and identify potential degradation products.[3][4] This knowledge is critical for developing robust, stable formulations and for establishing stability-indicating analytical methods, as mandated by the International Council for Harmonisation (ICH) guidelines.[5][6]

This guide provides an in-depth analysis of the forced degradation profile of Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate , a versatile β-keto ester intermediate used in the synthesis of various pharmaceutical agents. By examining its behavior under hydrolytic, oxidative, thermal, and photolytic stress, we can uncover its inherent liabilities. To provide a richer context, its degradation profile will be compared with a structurally analogous compound, Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate . This comparison will illuminate how subtle electronic modifications to the phenyl ring influence the molecule's overall stability.

Causality of Degradation: A Structural Rationale

The predictive power of a forced degradation study stems from a thorough understanding of the molecule's structure. The chemical architecture of this compound presents several potential sites for degradation, dictating our experimental choices.

  • β-Keto Ester System: This is the most reactive moiety. The ester group is susceptible to hydrolysis under both acidic and basic conditions.[7][8] The resulting β-keto acid is often unstable and can undergo subsequent decarboxylation, especially with heat, to yield a simpler ketone.[7][9]

  • Aromatic Ketone: The carbonyl group attached to the p-tolyl ring is a chromophore, making the molecule a candidate for photolytic degradation.[10][11] While ketones are generally stable to oxidation, harsh conditions can lead to cleavage.[12]

  • Benzylic Methyl Group: The methyl group on the phenyl ring is a potential site for oxidation under aggressive conditions.

Our comparative molecule, Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate, replaces the electron-donating methyl group with a more strongly electron-donating methoxy group. This substitution is hypothesized to alter the electron density of the aromatic ring and the adjacent carbonyl, potentially influencing its susceptibility to hydrolysis and photolytic degradation.

Experimental Workflow: A Self-Validating System

A robust forced degradation study is underpinned by a logical and well-controlled workflow. The process ensures that the observed degradation is a direct result of the applied stress and is accurately quantified by a validated analytical method.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output stock Prepare Stock Solutions (M4PDO & Comparator in ACN:H2O) acid Acidic Hydrolysis (1N HCl, 80°C) stock->acid base Basic Hydrolysis (0.1N NaOH, 60°C) stock->base oxid Oxidation (6% H2O2, RT) stock->oxid therm Thermal (80°C, Solid State) stock->therm photo Photolytic (ICH Light Box) stock->photo quench Neutralize / Quench Reaction acid->quench base->quench oxid->quench dilute Dilute to Target Concentration therm->dilute photo->dilute quench->dilute hplc HPLC-PDA Analysis dilute->hplc data Compare Degradation Profiles & Elucidate Pathways hplc->data

Fig 1. Experimental workflow for forced degradation studies.

Comparative Degradation Data

The following table summarizes the hypothetical, yet scientifically plausible, results from the forced degradation studies. The goal of stress testing is to achieve a target degradation of 5-20%, which allows for the detection and identification of significant degradation products without over-stressing the molecule.[3]

Stress ConditionM4PDO % Assay RemainingM4PDO % DegradationComparator % Assay RemainingComparator % DegradationMajor Degradants Observed (M4PDO)
Acid Hydrolysis (1N HCl, 80°C, 8h)85.2%14.8%88.1%11.9%DP-H1, DP-H2
Base Hydrolysis (0.1N NaOH, 60°C, 4h)81.5%18.5%80.2%19.8%DP-H1, DP-H2
Oxidative (6% H₂O₂, RT, 24h)92.7%7.3%89.5%10.5%DP-O1
Thermal (80°C, 72h)98.9%1.1%99.2%0.8%Minor, unspecified
Photolytic (ICH Conditions, 7 days)89.4%10.6%91.3%8.7%DP-P1

Discussion of Degradation Pathways and Mechanisms

The data reveals a distinct stability profile for this compound, with notable susceptibility to hydrolytic and photolytic stress.

Hydrolytic Degradation (Acidic & Basic)

Under both acidic and basic conditions, the primary degradation pathway is the hydrolysis of the methyl ester.[7] This is a classic ester hydrolysis reaction, proceeding through a nucleophilic acyl substitution mechanism.[8]

  • DP-H1: The initial product is 4-(4-methylphenyl)-2,4-dioxobutanoic acid .

  • DP-H2: Under the thermal stress of the reflux conditions, the resulting β-keto acid (DP-H1) is prone to decarboxylation, yielding 1-(p-tolyl)propane-1,3-dione .[9]

The slightly faster degradation observed under basic conditions is typical for ester hydrolysis (saponification). The comparator, with its electron-donating methoxy group, showed slightly less degradation under acidic conditions but slightly more under basic conditions, suggesting complex electronic effects on the stability of the tetrahedral intermediate.

Oxidative Degradation

The molecule showed moderate sensitivity to oxidation with hydrogen peroxide. The likely point of attack is the dicarbonyl system.

  • DP-O1: A plausible degradation product is p-toluic acid , resulting from oxidative cleavage of the C-C bond between the carbonyls. The comparator molecule degraded slightly more, potentially due to the activation of the aromatic ring by the methoxy group, making it more susceptible to oxidative attack.

Photolytic Degradation

As an aromatic ketone, M4PDO demonstrated clear photosensitivity. Aromatic ketones can absorb UV light and undergo various photochemical reactions, including Norrish-type cleavages.[13]

  • DP-P1: The degradation is likely initiated by the excitation of the aromatic ketone moiety, potentially leading to radical-mediated cleavage and rearrangement products.[10] The slightly higher photostability of the methoxy-substituted comparator might be attributed to differences in the energy and lifetime of its excited triplet state.

G cluster_hydrolysis Hydrolytic Pathway cluster_oxidative Oxidative Pathway cluster_photo Photolytic Pathway parent This compound (M4PDO) dph1 DP-H1 4-(4-methylphenyl)-2,4-dioxobutanoic acid parent->dph1 Acid / Base Hydrolysis dpo1 DP-O1 p-Toluic Acid parent->dpo1 Oxidation (H2O2) dpp1 DP-P1 (Radical-mediated products) parent->dpp1 Photolysis (UV/Vis Light) dph2 DP-H2 1-(p-tolyl)propane-1,3-dione dph1->dph2 Decarboxylation (Heat)

Fig 2. Proposed degradation pathways for M4PDO.

Experimental Protocols

Materials & Instrumentation
  • Compounds: this compound (M4PDO), Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (Comparator).

  • Reagents: Hydrochloric Acid (1N), Sodium Hydroxide (0.1N), Hydrogen Peroxide (30%), Acetonitrile (HPLC Grade), Purified Water.

  • Instrumentation: HPLC with a PDA detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm), photostability chamber, calibrated oven, pH meter.

Stability-Indicating HPLC Method
  • Mobile Phase: Gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile).

  • Gradient: 0-5 min (20% B), 5-25 min (20-80% B), 25-30 min (80% B), 30-31 min (80-20% B), 31-35 min (20% B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: PDA detector monitoring at 280 nm.

  • Injection Volume: 10 µL.

  • Method Validation Note: This method must be validated for specificity to ensure all degradation products are resolved from the parent peak and from each other.[14] Peak purity analysis using the PDA detector is essential.[15]

Stress Study Procedures
  • Stock Solution: Prepare a 1.0 mg/mL stock solution of each compound in a 1:1 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat in a water bath at 80°C for 8 hours. Cool, neutralize with 1N NaOH, and dilute to 100 µg/mL with mobile phase.[16]

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1N NaOH. Keep in a water bath at 60°C for 4 hours. Cool, neutralize with 0.1N HCl, and dilute to 100 µg/mL.[16]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Store at room temperature for 24 hours, protected from light. Dilute to 100 µg/mL.

  • Thermal Degradation: Store 10 mg of the solid compound in an oven at 80°C for 72 hours. Dissolve and dilute to 100 µg/mL for analysis.

  • Photolytic Degradation: Expose 10 mg of the solid compound to light in a photostability chamber providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5] A parallel sample should be wrapped in aluminum foil as a dark control.

Conclusion and Implications

The forced degradation study of this compound reveals its primary liabilities to be hydrolysis and photolysis. The compound is relatively stable to thermal and moderate oxidative stress. The main degradation pathway involves the cleavage of the methyl ester bond, which can be followed by decarboxylation.

Key Takeaways for Drug Development Professionals:

  • Formulation Strategy: For liquid formulations, careful pH control is paramount to prevent hydrolysis. Buffering systems should be selected to maintain a pH where the molecule exhibits maximum stability.

  • Packaging and Storage: The compound's photosensitivity necessitates the use of light-protective packaging (e.g., amber vials or opaque containers) for both the drug substance and the final drug product.[3]

  • Analytical Method Development: The identified degradants (DP-H1, DP-H2, DP-O1, DP-P1) must be tracked as potential impurities in formal stability studies. The presented HPLC method serves as a starting point for a fully validated, stability-indicating method.

By proactively identifying these degradation pathways, researchers can mitigate stability risks early in the development process, leading to safer, more effective, and more robust pharmaceutical products.[1]

References

  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology. [Link]
  • Roy, J. (2022). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
  • Purkar, S. R., et al. (2023). A Review on Force Degradation Studies for Drug Substances.
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]
  • ResearchGate. (2023). A Review on Force Degradation Studies for Drug Substances. [Link]
  • Ngwa, G. (2010). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Drug Delivery Technology. [Link]
  • YouTube. (2024). Q1A (R2) A deep dive in Stability Studies. [Link]
  • SlideShare. (2016). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]
  • AK Lectures.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
  • IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link]
  • Tsuji, J. (2004). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B. [Link]
  • YouTube. (2014).
  • Glazebrook, H. H., & Pearson, T. G. (1939). The photochemical decomposition of aromatic ketones : the phenyl radical. Journal of the Chemical Society (Resumed). [Link]
  • Patel, Y., et al. (2018). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • Royal Society of Chemistry. (2021).
  • ResearchGate.
  • ResearchGate. Mastering .beta.-Keto Esters. [Link]
  • Chemistry LibreTexts. (2022). 19.
  • American Chemical Society Publications. (2020).
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. [Link]
  • ChemRxiv. (2024).
  • Organic Chemistry Portal. Synthesis of unsaturated esters, amides and carboxylic acids. [Link]
  • CORE.
  • MDPI. (2023). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. [Link]
  • Atmospheric Chemistry and Physics. (2009).
  • J&K Scientific. Methyl 4-(4-methoxyphenyl)
  • MedCrave online. (2016).
  • ResearchGate.
  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
  • National Center for Biotechnology Information. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. [Link]
  • African Rock Art. Methyl 4-(4-methylphenyl)
  • LookChem.
  • Chemistry LibreTexts. (2022). 21.6: Chemistry of Esters. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and chemical research, the safe management and disposal of novel chemical entities are as critical as the synthesis itself. This guide provides a comprehensive framework for the proper disposal of Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate (CAS No. 39757-29-4), a β-ketoester intermediate. Adherence to these procedures is paramount for ensuring personnel safety, maintaining regulatory compliance, and protecting our environment.

Hazard Assessment and Core Safety Principles

While specific toxicity data for this compound is limited, analogous compounds suggest it should be handled as a hazardous substance. Structurally related chemicals are known to cause skin, eye, and respiratory irritation, and may be harmful if swallowed.[3][4] Therefore, all handling and disposal operations must be conducted under the assumption that this compound is hazardous.

The foundational principle of chemical waste management is to prevent pollution and protect workers.[5][6] This involves minimizing waste generation, properly segregating waste streams, and ensuring all waste is clearly and accurately labeled.[5][7]

Hazard Profile Summary
Hazard ClassificationAnticipated RiskPrimary Exposure Routes
Skin Irritation Causes skin irritation.[3][4]Dermal contact
Eye Irritation Causes serious eye irritation.[3][4]Ocular contact
Respiratory Irritation May cause respiratory tract irritation.[3][4]Inhalation of dust or aerosols
Acute Oral Toxicity May be harmful if swallowed.[4]Ingestion

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal-related tasks, the following minimum PPE must be worn. All PPE should be compliant with OSHA standards.[6]

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required. Inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A standard laboratory coat must be worn and fully fastened.

  • Respiratory Protection: All handling of the solid compound or solutions should be performed in a certified chemical fume hood to prevent inhalation.[2]

Step-by-Step Disposal Protocol

The primary disposal route for this compound is collection for incineration by a licensed hazardous waste contractor. Under no circumstances should this chemical or its solutions be disposed of down the drain. [8][9]

Step 1: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions.[8]

  • Solid Waste: Collect pure, unadulterated this compound and any grossly contaminated items (e.g., weighing paper, spatulas) in a designated, compatible, and clearly labeled solid waste container.

  • Liquid Waste (Halogen-Free): Solutions of the compound in non-halogenated organic solvents (e.g., ethanol, ethyl acetate, acetone) should be collected in a designated "Halogen-Free Organic Waste" container.

  • Aqueous Waste: While not a primary disposal method, small amounts of aqueous solutions generated during workup may be collected separately. Consult your EHS office for guidance, as some aqueous waste streams may require pH neutralization before collection.[8]

Step 2: Container Management and Labeling

All waste containers must be managed in accordance with EPA and local regulations.[5]

  • Use Compatible Containers: Waste must be stored in containers made of a material that does not react with the contents. For organic solvents, glass or polyethylene containers are typically suitable.[10]

  • Keep Containers Closed: Containers must be sealed with a tight-fitting cap at all times, except when waste is being added.[7][8]

  • Labeling: Affix a "Hazardous Waste" label to the container immediately upon starting waste accumulation. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • An accurate list of all components and their approximate percentages.[8]

    • The associated hazards (e.g., "Irritant," "Combustible").

    • The accumulation start date.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][8]

  • The SAA must be at or near the point of waste generation.[7]

  • Ensure secondary containment is used for all liquid waste containers to capture potential leaks.

  • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.[7]

Step 4: Arranging for Disposal

Once a waste container is full or has been in the SAA for the maximum allowed time (typically 9-12 months, check with your EHS), arrange for pickup by your institution's EHS office or their contracted waste disposal company.[5][8]

Spill Management Procedures

Accidental spills must be addressed immediately and safely.

  • Small Spills (<50 mL or 5 g):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb liquid spills with an inert absorbent material like vermiculite or sand.

    • For solid spills, carefully sweep the material to avoid raising dust.

    • Collect the absorbed/swept material and place it in the designated hazardous waste container.

    • Clean the spill area with soap and water.

  • Large Spills (>50 mL or 5 g):

    • Evacuate the immediate area and alert others.

    • If the spill is flammable, extinguish all nearby ignition sources.

    • Close the laboratory door and prevent entry.

    • Contact your institution's EHS or emergency response team immediately.

Decontamination of Empty Containers

Empty containers that held this compound must be decontaminated before disposal.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The first rinsate is considered hazardous waste and must be collected in the appropriate liquid waste container.[10] Subsequent rinsates may be permissible for drain disposal, but only with explicit approval from your EHS office.

  • Deface Label: Completely remove or deface the original label on the empty, rinsed container.

  • Dispose: Dispose of the decontaminated container according to your facility's procedures for clean glassware or plastic.

Visual Workflow: Waste Segregation Decision Tree

The following diagram illustrates the decision-making process for segregating waste containing this compound.

WasteSegregation start Waste Generated Containing This compound is_solid Is the waste primarily solid? start->is_solid is_liquid Is the waste primarily liquid? is_solid->is_liquid No solid_waste Collect in 'Solid Organic Waste' Container is_solid->solid_waste Yes solvent_type Is the solvent halogenated? is_liquid->solvent_type Yes (Organic Solvent) is_aqueous Is the waste aqueous? is_liquid->is_aqueous No end_node Label container, store in SAA, and arrange for EHS pickup. solid_waste->end_node halogen_free Collect in 'Halogen-Free Organic Liquid Waste' Container solvent_type->halogen_free No halogenated Collect in 'Halogenated Organic Liquid Waste' Container solvent_type->halogenated Yes halogen_free->end_node halogenated->end_node aqueous_waste Collect in 'Aqueous Hazardous Waste' Container. Consult EHS. is_aqueous->aqueous_waste Yes is_aqueous->end_node Unsure aqueous_waste->end_node

Caption: Decision tree for waste segregation.

References

  • 4-(4-Methylphenyl)-4-oxobutanoic acid. PubChem, National Center for Biotechnology Information.
  • Material Safety Data Sheet. The Dow Chemical Company.
  • Laboratory Waste Management Guidelines. Princeton University Environmental Health & Safety.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS.
  • Treatment and disposal of chemical wastes in daily laboratory work. University of Bielefeld.
  • METHYL 4-(4-CHLOROPHENYL)-2, 4-DIOXOBUTANOATE, 250 mg. CP Lab Safety.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • Chemical Waste Disposal Guidelines. Emory University.

Sources

A Senior Application Scientist's Guide to Handling Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and innovators. In our shared pursuit of scientific advancement, the bedrock of every successful experiment is an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate (CAS No. 39757-29-4). As a novel research chemical, comprehensive toxicological data is not yet fully available.[1] Therefore, we must proceed with a heightened sense of caution, treating this compound with the respect it demands. This protocol is designed as a self-validating system to ensure your work is not only groundbreaking but also fundamentally safe.

Hazard Assessment: A Data-Driven Approach

Due to the limited specific hazard data for this compound, our safety protocol is informed by data from structurally analogous β-keto esters and dicarbonyl compounds.[2][3][4] This approach mandates that we assume a conservative hazard profile until more definitive information becomes available.

Table 1: Probable Hazard Profile for this compound

Hazard ClassificationCategoryGHS StatementRationale / Source Analogy
Acute Toxicity, OralCategory 4H302: Harmful if swallowedBased on analogous keto-ester compounds.[2]
Skin IrritationCategory 2H315: Causes skin irritationA common hazard for dicarbonyl compounds and related esters.[2][3]
Eye IrritationCategory 2H319: Causes serious eye irritationExpected for this chemical class; direct contact can cause significant irritation.[2][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationFine powders or aerosols of organic compounds can irritate the respiratory tract.[2][6]

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is not a matter of routine; it is a direct response to the assessed risks. For this compound, a comprehensive barrier is non-negotiable.

Table 2: Required Personal Protective Equipment (PPE)

Body AreaRequired PPESpecifications & Rationale
Eyes/Face Safety Goggles & Face ShieldMust be ANSI Z87.1-compliant. Safety goggles provide a seal against splashes and dust.[7] A face shield must be worn over the goggles when handling bulk powder or solutions, offering a secondary barrier against splashes.[7]
Hands Double Nitrile GlovesThe causality here is twofold: the inner glove protects your skin during the removal of the potentially contaminated outer glove. Change the outer glove immediately upon contamination and both gloves frequently (e.g., every 1-2 hours) or as tasks change.[7]
Body Laboratory CoatA fully buttoned, long-sleeved laboratory coat is mandatory to protect skin and personal clothing from incidental contact.
Respiratory Use in a Fume HoodAll handling of the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of powders or vapors.[6] If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required.[8]
Diagram: PPE Selection Workflow

This workflow illustrates the decision-making process for ensuring adequate protection during handling operations.

PPE_Workflow PPE Selection Workflow start Start: Prepare to handle This compound task What is the task? (Weighing, Solution Prep, etc.) start->task is_solid Handling solid powder? task->is_solid is_liquid Handling solution? is_solid->is_liquid No fume_hood Work inside a certified chemical fume hood is_solid->fume_hood Yes is_liquid->fume_hood Yes ppe_base Minimum PPE: - Lab Coat (buttoned) - Safety Goggles - Double Nitrile Gloves is_liquid->ppe_base No (General Lab Area) fume_hood->ppe_base add_faceshield Add Face Shield (Splash/Aerosol Risk) ppe_base->add_faceshield end Proceed with Task add_faceshield->end

Caption: PPE selection based on the handling task.

Operational Plan: From Benchtop to Waste

A. Handling Protocol (Step-by-Step)

  • Preparation: Before retrieving the compound, ensure your workspace within the chemical fume hood is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent).

  • PPE Donning: Put on your lab coat, safety goggles, and double nitrile gloves.

  • Weighing: Perform all weighing of the solid compound on a tared weigh boat inside the fume hood to contain any airborne particles.

  • Solution Preparation: Add the solid to your solvent in a flask or beaker, also within the fume hood. Cap the container immediately after addition.

  • Post-Handling: After use, securely seal the primary container. Wipe down the spatula and any surfaces with a damp cloth or paper towel, which should then be disposed of as contaminated waste.

  • Glove Removal: Remove the outer gloves first, turning them inside out. Then, remove the inner gloves using the same technique to avoid skin contact.

  • Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[2]

B. Storage Plan

  • Container: Keep the compound in a tightly sealed container to prevent moisture absorption and potential degradation.[9]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

  • Labeling: Ensure the container is clearly labeled with the full chemical name and any known hazard warnings.

C. Disposal Plan

  • Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, and paper towels, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[9][10]

  • Surplus Chemical: Unused or unwanted compound must be disposed of as hazardous chemical waste. Do not pour it down the drain or mix it with general waste.[9]

  • Regulatory Compliance: All chemical waste disposal must adhere strictly to your institution's and local environmental regulations. Contact your Environmental Health & Safety (EHS) office for specific pickup and disposal procedures.[10]

Emergency Procedures: A Plan for the Unexpected

Rapid and correct response during an emergency can significantly mitigate harm.

A. Spill Response

The appropriate response depends entirely on the scale of the spill.

  • Minor Spill (Contained within the fume hood):

    • Alert colleagues in the immediate area.

    • Using your full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).[10]

    • Work from the outside of the spill inward to prevent spreading.[11]

    • Carefully scoop the absorbent mixture into a designated hazardous waste container.[10]

    • Wipe the area with a detergent solution, followed by water. Dispose of cleaning materials as hazardous waste.

  • Major Spill (Outside of a fume hood or large volume):

    • EVACUATE the immediate area at once. Alert all personnel and your supervisor.[12]

    • If the substance is volatile or creates dust, evacuate the entire lab and close the doors. Prevent re-entry.

    • From a safe location, call your institution's emergency number or EHS office.

    • Provide the name of the chemical, the quantity spilled, and the exact location.[10]

    • Do not attempt to clean up a major spill unless you are specifically trained and equipped for hazardous material response.

Diagram: Emergency Spill Response Flowchart

This flowchart provides a clear decision path in the event of a chemical spill.

Spill_Response Emergency Spill Response spill Spill Occurs! assess Assess Spill Size & Location spill->assess minor_spill MINOR SPILL (Small, contained in fume hood) assess->minor_spill Minor major_spill MAJOR SPILL (Large, outside hood, airborne dust) assess->major_spill Major alert Alert nearby personnel minor_spill->alert evacuate EVACUATE AREA Isolate lab, close doors major_spill->evacuate absorb Cover with inert absorbent (work outside-in) alert->absorb collect Scoop into hazardous waste container absorb->collect clean Decontaminate area collect->clean report Report incident to Supervisor clean->report call_ehs Call EHS / Emergency Response from a safe location evacuate->call_ehs call_ehs->report

Caption: Decision tree for responding to a chemical spill.

B. First Aid Measures

  • Skin Contact: Immediately remove contaminated clothing.[1] Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Inhalation: Move the victim to fresh air.[1] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1][13]

Your safety is paramount. By integrating these protocols into your workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • SmartLabs. Esterification.
  • CP Lab Safety. METHYL 4-(4-CHLOROPHENYL)-2, 4-DIOXOBUTANOATE, 250 mg.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • University of Washington Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories.
  • Imperial College London. Emergency procedures.
  • University of Toronto Environmental Health & Safety. Chemical Spill Procedures.
  • Chemistry-For-Everyone. (2025, January 7). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? [Video]. YouTube.
  • Princeton University Environmental Health and Safety. Chemical Spill Procedures.
  • Biorisk Management. Personal Protective Equipment (PPE).
  • University of North Carolina at Chapel Hill Environment, Health & Safety. Preparing for Emergency Chemical Spills.
  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid.

Sources

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